molecular formula C7H5ClN2O2 B1425672 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 928118-43-8

7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Cat. No.: B1425672
CAS No.: 928118-43-8
M. Wt: 184.58 g/mol
InChI Key: AXIRKBTWESOEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a useful research compound. Its molecular formula is C7H5ClN2O2 and its molecular weight is 184.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-1H-pyrido[3,4-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-6-1-4-5(2-9-6)12-3-7(11)10-4/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIRKBTWESOEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=NC=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717135
Record name 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928118-43-8
Record name 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique fused ring structure, incorporating a pyridine and an oxazine moiety with a chlorine substituent, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and in-depth analysis of its spectroscopic data. The potential for biological activity, drawing from related structures, is also discussed, highlighting its promise as a building block in the design of new pharmaceuticals.

Introduction

The pyrido[3,4-b]oxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor properties. The introduction of a chlorine atom at the 7-position of this scaffold can significantly influence its physicochemical properties and biological activity, making 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one a compound of particular interest for further investigation and development. This technical guide serves as a foundational resource for researchers, providing essential data and methodologies to facilitate its use in drug discovery and organic synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is critical for its application in research and development. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂O₂[1][2]
Molecular Weight 184.58 g/mol [1][2]
CAS Number 928118-43-8[3]
Appearance Solid[4]
Purity Typically ≥97%[4]
Storage Store in an inert atmosphere at room temperature.[3]

Stability: The compound is noted to be stable under normal conditions. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at room temperature to prevent degradation.[3][5]

Synthesis

While a specific peer-reviewed synthesis protocol for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not explicitly detailed in the available literature, a general and plausible synthetic route can be conceptualized based on established methods for analogous heterocyclic systems. The following proposed synthesis provides a logical and experimentally sound approach for its preparation.


A [label="2-Amino-5-chloro-4-hydroxypyridine"]; B [label="Ethyl Chloroformate"]; C [label="Intermediate Carbamate"]; D [label="7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one"];

A -> C [label=" Acylation \n (Base, Solvent)"]; B -> C; C -> D [label=" Intramolecular Cyclization \n (Heat/Base)"]; }

Proposed synthetic pathway for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Experimental Protocol:

Step 1: Acylation of 2-Amino-5-chloro-4-hydroxypyridine

  • To a solution of 2-amino-5-chloro-4-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate carbamate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate carbamate in a high-boiling point solvent such as dimethylformamide (DMF) or diphenyl ether.

  • Add a base, such as potassium carbonate or sodium hydride (1.5 eq), to the solution.

  • Heat the reaction mixture to a temperature between 100-150 °C and stir for 4-12 hours, monitoring the formation of the cyclized product by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Spectroscopic Characterization

The structural elucidation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is confirmed through a combination of spectroscopic techniques. Although specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the oxazinone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the heteroatoms.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling constant between these protons would be characteristic of ortho-coupling.

  • Methylene Protons: A singlet or two closely spaced doublets in the aliphatic region (typically δ 4.0-5.0 ppm) corresponding to the -CH₂- group in the oxazinone ring.

  • Amide Proton: A broad singlet for the N-H proton, which may be exchangeable with D₂O, typically appearing downfield (δ 10.0-12.0 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) is characteristic of the amide carbonyl carbon.

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the fused pyridine and oxazine rings. The carbon attached to the chlorine atom will show a characteristic chemical shift.

  • Methylene Carbon: A signal in the aliphatic region (δ 40-60 ppm) for the -CH₂- carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

  • C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the amide carbonyl (C=O) stretching vibration.

  • C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the C-O stretching of the ether linkage in the oxazine ring.

  • C-Cl Stretch: A weaker absorption band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 184, corresponding to the molecular weight of the compound.

  • Isotopic Peak (M+2): Due to the presence of a chlorine atom, an isotopic peak at m/z 186 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.[5]

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of CO, HCl, or cleavage of the oxazinone ring, leading to characteristic fragment ions.

Potential Biological Activity and Applications

While specific biological studies on 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one are limited in the public domain, the broader class of pyrido-oxazines and related chloro-substituted heterocyclic compounds have demonstrated a range of pharmacological activities.

  • Anticancer Potential: Many quinoline and pyridine-based heterocyclic compounds, including those with chloro-substituents, have been investigated as potential anticancer agents.[6][7] The 7-chloroquinoline moiety is a key pharmacophore in several established drugs.

  • Antimicrobial Activity: Fused heterocyclic systems containing pyridine and oxazine rings have shown promise as antimicrobial agents.[8] The presence of the chlorine atom may enhance this activity.

  • Enzyme Inhibition: The rigid, planar structure of the fused ring system makes it a candidate for interaction with enzyme active sites. For instance, related compounds have been studied for their potential to inhibit various kinases and other enzymes implicated in disease.

The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The reactivity of the N-H group and the potential for substitution on the aromatic ring allow for diverse chemical modifications to explore structure-activity relationships (SAR).


Core [label="7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Scaffold"]; R1 [label="N-H Position \n (Alkylation, Acylation, etc.)"]; R2 [label="Aromatic Ring \n (Nucleophilic/Electrophilic Substitution)"]; Activity [label="Biological Activity \n (Anticancer, Antimicrobial, etc.)"];

Core -> R1 [label="Modification Site"]; Core -> R2 [label="Modification Site"]; R1 -> Activity [label="Modulates"]; R2 -> Activity [label="Modulates"]; }

Potential sites for chemical modification to explore structure-activity relationships.

Conclusion

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its known chemical properties, a plausible and detailed synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. While further experimental validation of its physical properties and a thorough investigation of its biological activities are warranted, the information presented here serves as a critical resource for researchers aiming to unlock the full potential of this promising molecular scaffold.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. The Royal Society of Chemistry. 2013.
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI.
  • 7-Chloro-1h-pyrido[3,4-b][1][8]oxazin-2(3h)-one. Sunway Pharm Ltd.

  • 7-chloro-2,3-dihydro-1H-pyrido[3,4-b][1][8]oxazine(1446001-87-1) 1 H NMR. ChemicalBook.

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.
  • Classic 7-chloro-1h-pyrido[3,4-b][1][8]oxazin-2(3h)-one In Multiple Colors [FG1HXiNt].

  • 7-CHLORO-6-PROPYL-1,4-DIHYDRO-PYRIDO-[2,3-B]-PYRAZINE-2,3-DIONE-N-OXIDE.
  • 7-chloro-1h-pyrido[3,4-b][1][8]oxazin-2(3h)-one. ChemUniverse.

  • An Efficient Synthesis of 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][8][9]oxazines. ResearchGate. 2010.

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
  • Synthesis of 2H-benzo[b][1][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. 2011.

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.
  • 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE CAS. ChemicalBook.
  • mass spectra - the M+2 peak. Chemguide.
  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Mass Spectrometry Fragment
  • Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. 2008.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][8][10]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. PubMed.

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC.
  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
  • 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. PubMed. 2025.
  • Novel Process for Preparation of Oxazolonone, Benzoxazolonone. Oriental Journal of Chemistry.
  • 7-Chloro-1H-pyrido[3,4-b][1][8]oxazin-2(3H)-one. CymitQuimica.

  • A co-fractionation mass spectrometry-based prediction of protein complex assemblies in the developing rice aleurone-subaleurone. PubMed Central.
  • How to Read and Interpret FTIR Spectroscope of Organic Material.
  • BJOC - Search Results. Beilstein Journals.
  • 13-Plex DeAla Isobaric Reagents for High-Throughput Proteome Quantific
  • 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, N-oxide | C18H20FN3O5 | CID 146154. PubChem.
  • Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. PMC. 2022.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. 2021.

Sources

Spectroscopic Characterization of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its rigid, fused ring system, incorporating a pyridine, an oxazine, and a lactam moiety, presents a unique scaffold for the design of novel therapeutic agents. The presence of a chlorine atom and various heteroatoms significantly influences its electronic properties and potential for intermolecular interactions, making a thorough understanding of its structural and electronic characteristics paramount for any research and development endeavor.

Molecular Structure and Predicted Spectroscopic Data

The structural formula of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is presented below, with atoms numbered for the purpose of spectroscopic assignment.

Caption: Molecular Structure of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR chemical shifts for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in DMSO-d₆ are summarized below. The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and to reveal exchangeable protons like those on amide groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-5~8.0d~2.0This proton is on a carbon adjacent to a nitrogen and is deshielded. It will exhibit a small meta-coupling to H-8.
H-8~7.5d~2.0This proton is ortho to the electron-withdrawing chloro group, leading to a downfield shift. It will show meta-coupling to H-5.
-NH- (N1)~11.0s (broad)-The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange.
-CH₂- (C3)~4.5s-These methylene protons are adjacent to an amide nitrogen and an ether oxygen, resulting in a significant downfield shift. Lack of adjacent protons leads to a singlet.
-NH- (N4)~8.5s (broad)-Similar to the other amide proton, this proton will be deshielded and likely appear as a broad singlet.

Expertise in Action: Causality of Chemical Shifts The predicted chemical shifts are influenced by the electronic environment of each proton. The aromatic protons (H-5 and H-8) are in the deshielded region typical for aromatic systems. The presence of the electron-withdrawing chloro group at C-7 will deshield the ortho proton (H-8) and to a lesser extent the para proton (H-5). The methylene protons at C-3 are significantly deshielded due to the adjacent electron-withdrawing amide and ether functionalities. The amide protons are expected at very low field due to resonance delocalization and hydrogen bonding capabilities, especially in a solvent like DMSO.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in DMSO-d₆ are presented below.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2~165The carbonyl carbon of the lactam will be significantly deshielded.
C-8a~150This carbon is part of an aromatic system and is bonded to two nitrogen atoms, leading to a downfield shift.
C-7~135The carbon bearing the chloro group will be deshielded due to the inductive effect of chlorine.
C-4a~140A quaternary carbon within the aromatic system, bonded to nitrogen and part of the fused ring system.
C-5~120Aromatic CH carbon.
C-8~115Aromatic CH carbon, its chemical shift is influenced by the adjacent chloro and nitrogen atoms.
C-4b~110Quaternary carbon at the ring junction.
C-3~50The methylene carbon is shielded compared to the aromatic carbons but deshielded for an aliphatic carbon due to the adjacent heteroatoms.
Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one are listed below.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H (amide)3200 - 3400Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 2960Stretching
C=O (amide)1680 - 1700Stretching
C=C (aromatic)1500 - 1600Stretching
C-N1200 - 1350Stretching
C-O (ether)1050 - 1250Stretching
C-Cl700 - 800Stretching

Trustworthiness Through Self-Validation: The presence of a strong absorption band around 1690 cm⁻¹ (amide C=O) and a broad band in the 3200-3400 cm⁻¹ region (N-H) would be primary indicators for the core structure. The aromatic C-H and C=C stretching bands would confirm the presence of the pyridine ring, while the C-O and C-Cl stretches would validate the presence of the oxazine ring and the chloro-substituent, respectively.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (Molecular Formula: C₇H₅ClN₂O₂), the following is expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z 184, with an M+2 peak at m/z 186 of approximately one-third the intensity, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Pathways:

    • Loss of CO (m/z 28) from the lactam ring to give a fragment at m/z 156.

    • Loss of a chlorine radical (m/z 35) to yield a fragment at m/z 149.

    • Cleavage of the oxazine ring, potentially leading to fragments corresponding to the chlorinated pyridine portion of the molecule.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Dissolve 5-10 mg of sample b in 0.6 mL of DMSO-d6 a->b c Add TMS as internal standard b->c d Acquire 1H and 13C spectra c->d e on a 400 MHz or higher spectrometer d->e f Use standard pulse programs e->f g Apply Fourier transform f->g h Phase and baseline correction g->h i Calibrate spectra to TMS (0 ppm) h->i

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the interferogram to obtain the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be used, which is particularly useful for less volatile compounds or for analyzing complex mixtures.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is recommended to obtain accurate mass measurements, which can aid in confirming the elemental composition.

  • Data Acquisition (EI): Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing one chlorine atom.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers and drug development professionals can effectively characterize this molecule and its derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information. This foundational knowledge is crucial for advancing the study of this promising heterocyclic scaffold in the pursuit of novel therapeutic agents.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Mechanism of Action of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Abstract

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a novel heterocyclic compound with a chemical formula of C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol .[1][2] While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural similarity to other pyrido-oxazine derivatives suggests potential therapeutic applications, particularly in oncology. This guide proposes a hypothesized mechanism of action centered on the inhibition of Inhibitor of Apoptosis Proteins (IAPs) and outlines a comprehensive experimental strategy to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological investigation of this compound.

Introduction: The Therapeutic Potential of a Novel Scaffold

The pyrido[3,4-b]oxazine core is a compelling scaffold in medicinal chemistry, offering a three-dimensional structure with diverse potential for biological interactions. The specific compound, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, remains largely uncharacterized in terms of its biological activity. However, related compounds have demonstrated promising pharmacological properties, including antitumor and antimicrobial activities. This has led to the hypothesis that 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one may also possess significant therapeutic potential, warranting a thorough investigation into its mechanism of action.

A Hypothesized Mechanism of Action: Targeting the Inhibitors of Apoptosis

A key mechanism by which cancer cells evade therapeutic intervention is through the upregulation of anti-apoptotic proteins.[3][4][5] Among these, the Inhibitor of Apoptosis (IAP) family of proteins are critical regulators of programmed cell death.[4][6] IAPs function by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis.[6][7] Elevated levels of IAPs are observed in numerous cancers and are often associated with treatment resistance and poor prognosis.[4][6]

Based on the known activities of structurally related heterocyclic compounds, we hypothesize that 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one acts as an antagonist of IAP proteins, thereby promoting apoptosis in cancer cells. This proposed mechanism involves the compound binding to one or more IAP family members (such as XIAP, cIAP1, or cIAP2), disrupting their ability to inhibit caspases. This leads to the activation of the caspase cascade and subsequent execution of the apoptotic program.

A secondary, albeit less certain, hypothesis is the potential modulation of intracellular calcium signaling, a pathway known to be influenced by some related pyrido-oxazine structures. Dysregulation of calcium homeostasis can also trigger apoptotic cell death.

The following sections detail a rigorous, multi-pronged experimental approach to systematically investigate and validate this primary hypothesis.

Experimental Validation Strategy

To elucidate the mechanism of action of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, a logical and phased experimental plan is essential. The following workflows are designed to first confirm cellular activity and target engagement, and then to dissect the downstream signaling consequences.

Part 1: Confirming Cytotoxicity and Target Engagement

The initial step is to determine if the compound exhibits cytotoxic activity against cancer cells and to verify direct interaction with its hypothesized targets.

A. Cellular Viability Assays

  • Objective: To determine the cytotoxic effects of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one across a panel of human cancer cell lines.

  • Methodology: A panel of cancer cell lines (e.g., from different tissue origins such as breast, lung, colon, and leukemia) will be treated with a dose-response range of the compound. Cell viability will be assessed after a defined incubation period (e.g., 72 hours) using a standard MTT or a more sensitive luminescent-based assay like CellTiter-Glo®.

  • Data Presentation: The results will be presented as IC₅₀ (half-maximal inhibitory concentration) values.

Cell LineTissue of OriginIC₅₀ (µM) of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
JurkatT-cell LeukemiaExperimental Value
A representative table for presenting cellular viability data.

B. Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement by assessing the thermal stabilization of IAP proteins in the presence of the compound in intact cells.[8][9][10][11][12]

  • Principle: The binding of a ligand to a protein typically increases its thermal stability.[8][12] CETSA measures the temperature at which a target protein denatures and aggregates. A shift in this "melting" temperature upon compound treatment indicates direct binding.[8][12]

  • Experimental Workflow:

    CETSA_Workflow A Treat intact cells with compound or vehicle B Heat cell aliquots across a temperature gradient A->B Incubation C Lyse cells and separate soluble and precipitated fractions B->C Centrifugation D Quantify soluble IAP protein (e.g., XIAP, cIAP1) by Western Blot C->D Analysis E Plot melting curves and determine temperature shift (ΔTm) D->E Data Plotting

    A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Part 2: Elucidating the Pro-Apoptotic Mechanism

Following confirmation of cytotoxicity and target engagement, the next phase is to characterize the induction of apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining

  • Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

  • Methodology:

    • Treat cancer cells with 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

    • Harvest and wash the cells with cold PBS.[15][16]

    • Resuspend the cells in 1X Binding Buffer.[13][16]

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[13][16]

    • Incubate for 15 minutes at room temperature in the dark.[16]

    • Analyze the stained cells by flow cytometry.[13]

B. Caspase Activity Assays

  • Objective: To measure the activity of key executioner caspases (caspase-3 and caspase-7) to confirm the activation of the apoptotic cascade.[17][18][19][20][21]

  • Methodology: A luminogenic or colorimetric assay will be used.[17][18][19][20] These assays utilize a specific peptide substrate for caspase-3/7 (e.g., DEVD) linked to a reporter molecule.[17][19][20] Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal that is proportional to caspase activity.[17][20]

  • Experimental Protocol (Colorimetric Assay): [17][18]

    • Lyse treated and untreated cells to prepare cell extracts.

    • Determine the protein concentration of the lysates.

    • Add the cell lysate to a reaction buffer containing the Ac-DEVD-pNA substrate.[18]

    • Incubate at 37°C for 1-2 hours.[17][18]

    • Measure the absorbance at 405 nm to quantify the released p-nitroaniline (pNA).[17][18]

C. Western Blot Analysis of Apoptotic Markers

  • Objective: To investigate the changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Methodology: Cancer cells will be treated with the compound, and whole-cell lysates will be subjected to SDS-PAGE and Western blotting to detect changes in the levels of:

    • IAP Proteins: XIAP, cIAP1, cIAP2 (to observe any compound-induced degradation).

    • Caspases: Cleaved caspase-3, cleaved PARP (as markers of caspase activation).

    • Bcl-2 Family Proteins: Bcl-2, Bax, Bak (to assess the involvement of the intrinsic apoptotic pathway).

Hypothesized_Pathway cluster_compound 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one cluster_IAP IAP Inhibition cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome Compound Compound IAP IAP Proteins (XIAP, cIAP1) Compound->IAP Binds and Inhibits Caspase9 Caspase-9 IAP->Caspase9 Inhibition Blocked Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A diagram of the hypothesized signaling pathway.

Part 3: Investigating Calcium Signaling

To explore the secondary hypothesis, the effect of the compound on intracellular calcium levels will be assessed.

  • Objective: To determine if 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one induces changes in intracellular calcium concentrations.

  • Methodology:

    • Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[22][23][24][25]

    • Wash the cells to remove excess dye.

    • Acquire a baseline fluorescence reading.

    • Add the compound and monitor the change in fluorescence over time using a fluorescence plate reader or a microscope.[24][25] An increase in fluorescence intensity corresponds to a rise in intracellular calcium.

Conclusion and Future Directions

This technical guide puts forth a plausible, testable hypothesis for the mechanism of action of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, centering on the inhibition of IAP proteins. The outlined experimental strategy provides a clear and robust framework for validating this hypothesis, from initial cytotoxicity screening to detailed molecular pathway analysis.

Positive results from these studies, particularly the confirmation of IAP engagement and subsequent apoptosis induction, would establish this compound as a promising candidate for further preclinical development. Future work would involve medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, followed by in vivo efficacy studies in relevant cancer models. The exploration of its effects on calcium signaling could also unveil novel aspects of its biological activity.

References
  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. (2023). Frontiers in Oncology. [Link]

  • Measuring Intracellular Calcium with Fluo-4 Part 1. (2015). YouTube. [Link]

  • Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy. (2012). Cancers. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]

  • A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. (2020). International Journal of Molecular Sciences. [Link]

  • 1H,2H,3H-pyrido[2,3-b][3][13]oxazine. PubChem. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The Inhibitor of Apoptosis Proteins as Therapeutic Targets in Cancer. (2007). Clinical Cancer Research. [Link]

  • CETSA. Pär Nordlund Lab. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation. (2012). Cold Spring Harbor Perspectives in Biology. [Link]

  • Fluo-4,Ca2+ indicators. Interchim. [Link]

  • Caspase Protocols in Mice. (2016). Methods in Molecular Biology. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Platelets. [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The heterocyclic scaffold, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (CAS No: 928118-43-8), represents a compelling yet underexplored area in medicinal chemistry.[1][2][3] While direct biological data for this specific molecule is sparse in current literature, its structural architecture, featuring a fused pyridoxazine ring system, positions it within a class of compounds known for a wide array of pharmacological activities. This guide synthesizes the existing knowledge on structurally analogous compounds to build a predictive framework for the potential biological activities of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. By examining related pyridoxazines, pyridopyrazines, and other 7-chloroquinoline derivatives, we postulate that this compound holds significant potential as a kinase inhibitor for oncology applications and may possess anti-inflammatory and antimicrobial properties. We provide detailed, actionable experimental workflows for researchers to systematically investigate these hypotheses, from initial in vitro screening to mechanistic studies. This document serves as a foundational resource for drug development professionals aiming to unlock the therapeutic potential of this promising chemical entity.

Introduction to the Pyrido[3,4-b]oxazine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing fused rings being particularly prominent due to their ability to engage in diverse biological interactions. The pyrido[3,4-b]oxazine core is a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. This versatility makes its derivatives attractive candidates for drug discovery programs.

The subject of this guide, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, is a specific derivative within this class. Its structure is characterized by the fusion of a pyridine ring and an oxazine ring, with a chlorine atom at the 7th position.[4] This halogen substitution is a critical feature, as chloro- and other halo-substituents are known to modulate pharmacokinetic properties and binding affinities in many active pharmaceutical ingredients.

Compound Profile:

Property Value Reference
IUPAC Name 7-Chloro-1H-pyrido[3,4-b][1][5]oxazin-2(3H)-one [1][2]
CAS Number 928118-43-8 [1]
Molecular Formula C₇H₅ClN₂O₂ [1][2]
Molecular Weight 184.58 g/mol [2]

| Appearance | Solid |[1] |

The lactam moiety within the oxazine ring, combined with the pyridine's nitrogen atom and the electron-withdrawing chlorine, creates a unique electronic and steric profile that suggests a high potential for targeted biological activity.

Extrapolating Biological Potential from Structurally Related Analogs

To construct a hypothesis for the biological activity of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, we must analyze the established pharmacology of its closest structural relatives. The literature provides compelling evidence from several related heterocyclic systems.

Anticancer Activity: Kinase Inhibition

A recurring theme among related scaffolds is the potent inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • EGFR Inhibition: A study on novel pyrido[2,3-b][1][5]oxazine derivatives identified them as potent epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors.[6] These compounds showed significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations. The most promising compounds exhibited IC₅₀ values in the nanomolar to low micromolar range, comparable to the clinically approved drug Osimertinib.[6]

  • FLT3 Inhibition: In a highly relevant study, pyrido[3,4-b]pyrazin-2(1H)-one derivatives, which share a very similar core structure to our target compound, were developed as potent FMS-like tyrosine kinase 3 (FLT3) inhibitors.[7] Compound 13 from this series demonstrated an IC₅₀ of 15.77 nM against the MV4-11 acute myeloid leukemia (AML) cell line and effectively inhibited various FLT3 mutations.[7]

The 7-chloroquinoline moiety itself is a well-established pharmacophore in anticancer research, with numerous derivatives demonstrating significant cytotoxic activity against a broad panel of cancer cell lines.[8]

Table 1: Anticancer Activity of Related Heterocyclic Compounds

Compound Class Target Kinase Cancer Model Reported IC₅₀ Values Reference
Pyrido[2,3-b][1][5]oxazine derivs. EGFR-TK HCC827 (NSCLC) 0.09 µM (Cmpd 7f) [6]
Pyrido[2,3-b][1][5]oxazine derivs. EGFR-TK NCI-H1975 (NSCLC) 0.89 µM (Cmpd 7f) [6]

| Pyrido[3,4-b]pyrazin-2(1H)-one derivs. | FLT3 | MV4-11 (AML) | 15.77 nM (Cmpd 13) |[7] |

Anti-inflammatory Potential: COX Inhibition

Inflammation is another therapeutic area where related scaffolds have shown promise. A series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for anti-inflammatory activity. One compound, 7c , demonstrated potent dual inhibition of cyclooxygenase-1 (COX-1) and COX-2 isoenzymes and showed an 82% inhibition of ear edema in an in vivo model.[9][10] This suggests that the pyridone-based heterocyclic system can effectively target key mediators of the inflammatory cascade.

Antimicrobial and Other Activities

The broader class of pyridoxazine and quinoline derivatives has been associated with a range of other biological effects.

  • Antimicrobial Activity: Some 7-chloro-dihydro-pyrido-oxazine derivatives have been noted for their potential effectiveness against various bacterial strains.[5] Additionally, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones has yielded compounds with notable antimicrobial activity.[11]

  • CNS Activity: Certain benzothiadiazine derivatives, such as IDRA 21, are known to act as positive allosteric modulators of AMPA receptors, enhancing cognition.[12] While structurally distinct, this highlights the ability of related heterocyclic systems to cross the blood-brain barrier and modulate neurological targets.

Postulated Mechanism of Action: A Focus on Kinase Inhibition

Based on the strong evidence from its closest structural analogs, the most probable mechanism of action for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is the inhibition of protein kinases critical to cancer cell proliferation and survival, such as EGFR and FLT3. The fused ring system likely serves as a scaffold to position the key pharmacophoric elements within the ATP-binding pocket of the kinase domain. The 7-chloro substituent could engage in halogen bonding or occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

G cluster_pathway Signaling Cascade Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates ADP ADP EGFR->ADP Ras Ras/Raf EGFR->Ras Phosphorylates PI3K PI3K/Akt EGFR->PI3K Phosphorylates Compound 7-Chloro-1H-pyrido [3,4-b]oxazin-2(3H)-one Compound->EGFR Inhibits (Hypothesized) ATP ATP ATP->EGFR Binds to ATP Pocket MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K->Proliferation

Caption: Hypothesized mechanism of action via EGFR pathway inhibition.

Proposed Experimental Workflows for Biological Characterization

To empirically validate the therapeutic potential of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, a structured, multi-tiered experimental approach is essential. The following protocols provide a robust framework for this investigation.

Workflow Overview

G cluster_invitro Tier 1: In Vitro Screening cluster_mechanistic Tier 2: Mechanistic Studies start Compound Acquisition (7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one) screening Primary Cytotoxicity Screen (MTT Assay) start->screening kinase_assay Biochemical Kinase Assay (e.g., EGFR, FLT3, COX) start->kinase_assay ic50 Determine IC50 / GI50 screening->ic50 panel Cancer Cell Line Panel (NSCLC, AML, Colon, etc.) panel->screening kinase_assay->ic50 western Western Blot Analysis (p-EGFR, p-ERK, etc.) ic50->western If Active apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis If Active end Lead Candidate Identification western->end apoptosis->end

Caption: Tiered experimental workflow for biological characterization.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the anti-proliferative effect of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HCC827 for NSCLC; MV4-11 for AML)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Positive control (e.g., Osimertinib for EGFR-mutant cells, Quizartinib for FLT3-ITD cells)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of growth) using non-linear regression analysis.

Protocol: Biochemical Kinase Inhibition Assay

Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of a target kinase (e.g., EGFR, FLT3).

Principle: This assay measures the ability of a compound to block the phosphorylation of a substrate by a recombinant kinase. The amount of phosphorylation is typically quantified using methods like luminescence (e.g., ADP-Glo™) or fluorescence.

Materials:

  • Recombinant human kinase (e.g., EGFR, FLT3)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant kinase to the wells.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a largely uncharacterized molecule, a thorough analysis of its structural analogs provides a compelling, data-driven rationale for its investigation as a novel therapeutic agent. The evidence strongly points towards a high potential for kinase inhibitory activity, particularly against targets relevant to oncology such as EGFR and FLT3.[6][7] The presence of the 7-chloro-pyridone core also suggests possible anti-inflammatory and antimicrobial properties.[5][10]

The path forward requires rigorous empirical validation. The experimental workflows detailed in this guide offer a clear and logical progression from broad phenotypic screening to specific, mechanistic-based assays. Successful outcomes from these studies would warrant further investigation into pharmacokinetics, in vivo efficacy, and safety pharmacology, paving the way for the development of a potentially new class of targeted therapies. Researchers and drug development professionals are encouraged to utilize this framework to explore the full biological potential of this promising heterocyclic scaffold.

References

  • Al-Ostoot, F.H., et al. (2023). Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]

  • Potapov, A.S., et al. (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Molecules. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Abdel-Wahab, B.F., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. Available from: [Link]

  • da Silva, G.M.S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available from: [Link]

  • da Silva, G.M.S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. Available from: [Link]

  • Sunway Pharm Ltd. 7-Chloro-1h-pyrido[3,4-b][1][5]oxazin-2(3h)-one. Available from: [Link]

  • ChemUniverse. 7-CHLORO-1H-PYRIDO[3,4-B][1][5]OXAZIN-2(3H)-ONE. Available from: [Link]

  • LookChem. Cas 928118-43-8,1H-PYRIDO[3,4-B][1][5]OXAZIN-2(3H). Available from: [Link]

  • Gontijo, T.B., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][5][6]oxazines. Available from: [Link]

  • Patel, N.B., & Shaikh, A.R. (2011). Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Zivkovic, A., et al. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • de Souza, A.M.T., et al. (2016). New carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine and trypanocidal activity. Anais da Academia Brasileira de Ciências. Available from: [Link]

  • de Souza, A.M.T., et al. (2016). New carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine and trypanocidal activity. ResearchGate. Available from: [Link]

  • ResearchGate. First synthesis and further functionalization of 7-chloro-imidazo[2,1-b][5][6]thiazin-5-ones. Available from: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyridooxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridooxazines represent a compelling class of heterocyclic compounds, distinguished by a fused pyridine and oxazine ring system. This unique structural architecture imparts a diverse range of pharmacological activities, establishing them as a focal point of intensive research in medicinal chemistry and drug development. The therapeutic potential of these scaffolds is vast, with derivatives showing promise as antihypertensive, anti-inflammatory, and spasmolytic agents.[1] The strategic functionalization of the pyridooxazine core allows for the fine-tuning of its physicochemical properties and biological targets, making it a privileged scaffold in the quest for novel therapeutics.

This guide provides an in-depth exploration of the discovery and synthesis of novel pyridooxazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs experimental design. We will traverse the journey from conceptualization and lead discovery to the practicalities of multi-step synthesis and rigorous characterization, grounded in authoritative scientific principles.

Chapter 1: The Genesis of a Scaffold - Discovery and Lead Identification

The exploration of fused heterocyclic systems like pyridooxazines is driven by the pursuit of novel chemical entities with significant biological activity. The initial discovery often stems from screening campaigns or the structural modification of known bioactive molecules. The pyrido[2,1-b][2][3]oxazine ring system, for instance, has been investigated for its potential long-term antihypertensive and bradycardic effects, alongside anti-inflammatory and spasmolytic properties.[1]

The process of lead identification begins with a foundational understanding of structure-activity relationships (SAR). Early investigations into related heterocyclic systems, such as pyridazines and pyridazinones, have revealed a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[4][5][6] This knowledge provides a rational basis for the design of novel pyridooxazine libraries, where modifications to substituent groups on the core scaffold can be systematically explored to optimize potency and selectivity for a given biological target.

Logical Workflow for Discovery and Synthesis

The journey from a conceptual scaffold to a characterized novel compound follows a structured and iterative process. This workflow ensures that synthetic efforts are guided by biological relevance and that each new derivative is rigorously validated.

G cluster_0 Discovery & Design cluster_1 Synthesis cluster_2 Characterization & Evaluation A Scaffold Selection (Pyridooxazine Core) B In Silico Screening & SAR Analysis A->B C Target Identification (e.g., Kinases, Receptors) B->C D Synthetic Route Design C->D Design -> Synthesis E Multi-Step Synthesis & Optimization D->E F Purification (Chromatography, Recrystallization) E->F G Structural Elucidation (NMR, MS, IR) F->G Synthesis -> Characterization H Purity Assessment (HPLC, Elemental Analysis) G->H I Biological Screening (In vitro/In vivo assays) H->I I->B Feedback Loop for Next Generation Design

Caption: A logical workflow for the discovery, synthesis, and evaluation of novel pyridooxazine derivatives.

Chapter 2: The Art of Creation - Synthetic Strategies for Novel Pyridooxazine Derivatives

The synthesis of the pyridooxazine scaffold and its derivatives can be approached through various synthetic routes. The choice of a particular strategy is often dictated by the desired substitution patterns, the availability of starting materials, and the need for stereochemical control. Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials.

Isocyanide-Based Multicomponent Reactions (I-MCRs)

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are highly versatile for the rapid construction of diverse molecular scaffolds.[3][7][8] These reactions are particularly valuable in generating libraries of compounds for high-throughput screening.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[7][9] The reaction proceeds through the formation of an imine, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is trapped by the carboxylic acid, followed by an intramolecular Mumm rearrangement to yield the final product.[7]

Causality in Experimental Choices:

  • Solvent: Protic solvents like methanol or 2,2,2-trifluoroethanol are often used as they facilitate the initial imine formation.

  • Catalyst: Lewis acids, such as TiCl₄, can be employed to activate the carbonyl group, thereby accelerating the formation of the imine intermediate.[7]

  • Intramolecular Variants: By using bifunctional components, the Ugi reaction can be adapted to synthesize heterocyclic structures, including those that could serve as precursors to pyridooxazines. The reactive nitrilium intermediate can be trapped by an internal nucleophile, leading to cyclization.[7]

General Synthetic Scheme via Ugi-type Cyclization

A hypothetical intramolecular Ugi reaction to form a pyridooxazine precursor could be envisioned starting with a pyridine derivative bearing both an aldehyde and a hydroxyl group, along with an amine, a carboxylic acid, and an isocyanide.

G reactants Pyridine-aldehyde-alcohol + Amine + Carboxylic Acid + Isocyanide intermediate Formation of Iminium Ion and Nitrilium Intermediate reactants->intermediate Ugi Reaction Conditions cyclization Intramolecular Nucleophilic Attack by Hydroxyl Group intermediate->cyclization product Pyridooxazine Derivative cyclization->product

Caption: Conceptual pathway for pyridooxazine synthesis via an intramolecular Ugi reaction.

Cyclocondensation Reactions

Cyclocondensation reactions are another cornerstone in the synthesis of heterocyclic systems. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or ammonia. For instance, the synthesis of pyrido[2,3-d]pyridazine-2,8-diones has been achieved through the cyclocondensation of functionalized 2-pyridone substrates with hydrazine monohydrate.[10][11] A similar strategy could be adapted for pyridooxazines, for example, by reacting a suitably substituted pyridine with a bifunctional reagent containing an oxygen atom.

Experimental Protocol: General Cyclocondensation for a Pyrido[2,3-d]pyridazine Scaffold

This protocol, adapted from the synthesis of related pyridopyridazines, illustrates the general principles that can be applied to pyridooxazine synthesis.[10]

Step-by-Step Methodology:

  • Reactant Preparation: A solution of a polyfunctionalized 2-pyridone substrate (e.g., containing cyano and amino groups, 1.0 eq) is prepared in a suitable solvent mixture, such as ethanol/acetonitrile (1:1 v/v).

  • Reagent Addition: Hydrazine monohydrate (1.2 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from 6 to 16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and dried under vacuum to yield the desired pyrido[2,3-d]pyridazine-2,8-dione. Further purification can be achieved by recrystallization if necessary.

Self-Validating System: The identity and purity of the product are confirmed at each stage. TLC provides a quick check for the consumption of starting materials and the formation of the product. The final product is then subjected to rigorous characterization as described in the next chapter.

Chapter 3: Unveiling the Structure - Characterization and Analytical Protocols

The unambiguous characterization of newly synthesized compounds is paramount to ensure their structural integrity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.[2][12]

Standard Characterization Techniques
TechniquePurposeKey Information Obtained
¹H and ¹³C NMR Structural ElucidationProvides information on the chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry.
Mass Spectrometry (MS) Molecular Weight DeterminationConfirms the molecular weight of the compound and can provide fragmentation patterns for further structural insights.
Infrared (IR) Spectroscopy Functional Group IdentificationDetects the presence of key functional groups (e.g., C=O, N-H, O-H) based on their vibrational frequencies.[12]
Elemental Analysis Empirical Formula ConfirmationDetermines the percentage composition of C, H, N, and other elements, which should match the calculated values for the proposed structure.[12]
X-ray Crystallography Absolute Structure DeterminationProvides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of structure.
Experimental Protocol: Characterization of a Novel Pyridooxazine Derivative

Objective: To confirm the structure and purity of a newly synthesized pyridooxazine derivative.

  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. For other techniques, the sample is prepared according to the instrument's requirements.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire ¹H NMR spectrum to identify the number and types of protons.

    • Acquire ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the molecular formula.[13]

  • Infrared Spectroscopy:

    • Record the IR spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[14]

  • Purity Assessment:

    • Analyze the compound using High-Performance Liquid Chromatography (HPLC) to determine its purity.

    • Perform elemental analysis to confirm the elemental composition.

Trustworthiness of the Protocol: This multi-technique approach provides orthogonal data, creating a self-validating system. For instance, the molecular formula determined by HRMS should be consistent with the structure deduced from NMR and the elemental composition from elemental analysis.

Chapter 4: From Bench to Biology - Exploring the Therapeutic Potential

Pyrido-fused heterocyclic systems are rich in pharmacological potential. The parent pyridazine nucleus is found in several marketed drugs, highlighting the therapeutic relevance of this structural class.[15] Derivatives have shown a wide array of biological activities, including:

  • Anti-inflammatory Activity: Some pyrido[2,3-d]pyridazine derivatives have been identified as dual inhibitors of COX-1 and COX-2 enzymes, which are key targets in inflammation.[10][11] The anti-inflammatory potential of novel pyridooxazines can be evaluated using models like croton oil-induced ear edema.[10]

  • Antihypertensive Effects: Certain pyridooxazines have demonstrated long-term antihypertensive and bradycardic effects.[1]

  • Anticancer Activity: The broader class of pyridazinone analogs has been investigated for anticancer properties.[5][16]

  • Antimicrobial and Antiviral Properties: Various pyridazine derivatives have been synthesized and evaluated for their activity against microbes and viruses.[17]

  • Antineuroinflammatory Effects: A 3-amino-6-phenyl-pyridazine derivative was found to selectively block the overproduction of inflammatory mediators in activated glial cells, suggesting potential applications in neurodegenerative diseases.[18]

The diverse biological activities associated with related scaffolds strongly support the continued exploration of novel pyridooxazine derivatives as potential therapeutic agents. The synthetic strategies and characterization protocols outlined in this guide provide a robust framework for researchers to design, create, and validate new chemical entities in this promising class of compounds.

References

  • CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW. (n.d.). Google Vertex AI.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC. (n.d.). NIH.
  • The Passerini and Ugi reactions | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications - RSC Publishing. (2014, November 24). Royal Society of Chemistry.
  • Synthesis of Novel Pyrimido Oxazine and their Derivatives - Semantic Scholar. (2019, August 5). Semantic Scholar.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). Bentham Science.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI.
  • Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. (n.d.). MDPI.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). University of Baghdad.
  • Multicomponent reactions (UGI, Passerini, Biginelli) | PPTX - Slideshare. (2021, November 17). Slideshare.
  • Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions - SciELO. (n.d.). SciELO.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). SAR Publication.
  • Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors - PubMed - NIH. (n.d.). NIH.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (n.d.). NIH.
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC. (n.d.). NIH.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (n.d.). NIH.
  • General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and anti-arthritic activities | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication. (n.d.). SAR Publication.
  • Synthesis and pharmacological activities of some pyridooxazines - LookChem. (2022, August 5). LookChem.
  • Review on the Synthesis of Pyrazine and Its Derivatives - OUCI. (n.d.). Oriental Journal of Chemistry.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). MDPI.
  • Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed. (n.d.). NIH.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). Indo Global Journal of Pharmaceutical Sciences.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). NIH.
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (2025, August 6). ResearchGate.
  • (PDF) AMERICAN JOURNAL OF BIOLOGICAL AND PHARMACEUTICAL RESEARCH PYRIDAZINONES: A WONDER NUCLEUS WITH SCAFFOLD OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (2019, May 7). ResearchGate.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - NIH. (n.d.). NIH.
  • Review on the Synthesis of Pyrazine and Its Derivatives - Semantic Scholar. (2017, December 27). Semantic Scholar.

Sources

An In-depth Technical Guide to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and its Congeners: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific literature on this exact molecule, this guide extends its scope to the broader class of pyrido[3,4-b]oxazinone derivatives. We will delve into plausible synthetic routes, physicochemical properties, and potential biological activities, drawing insights from structurally related compounds. This document aims to serve as a foundational resource for researchers exploring this chemical scaffold for novel therapeutic applications.

Introduction to the Pyrido[3,4-b]oxazinone Scaffold

The pyrido[3,4-b]oxazinone core is a fused heterocyclic system comprising a pyridine ring and an oxazine ring. This structural motif is of significant interest in drug discovery due to its presence in various biologically active molecules. The arrangement of nitrogen and oxygen atoms within the bicyclic structure imparts unique electronic and steric properties, making it a versatile scaffold for designing compounds with diverse pharmacological profiles. The introduction of a chlorine atom at the 7th position, as in 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, is anticipated to modulate the compound's physicochemical properties and biological activity, as halogenation is a common strategy in medicinal chemistry to enhance efficacy and metabolic stability.[1]

Physicochemical Properties

While experimental data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not extensively reported in the literature, we can infer its general properties.

PropertyValueSource
CAS Number 928118-43-8CymitQuimica
Molecular Formula C₇H₅ClN₂O₂CymitQuimica
Molecular Weight 184.58 g/mol CymitQuimica
Appearance Solid (predicted)CymitQuimica
Purity Typically >97% for commercial samplesCymitQuimica

Synthesis of Pyrido[3,4-b]oxazinone Derivatives

Proposed Synthetic Pathway

A potential route to the target molecule could commence from a 3-amino-4-hydroxypyridine derivative bearing a chlorine atom at the desired position. This intermediate could then undergo cyclization with a two-carbon building block to form the oxazinone ring.

Synthetic Pathway A 3-Amino-4-hydroxy-6-chloropyridine C Intermediate Chloroacetamide A->C Acylation B Chloroacetyl chloride B->C D 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one C->D Intramolecular Cyclization (Base)

Caption: Proposed synthetic workflow for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Representative Experimental Protocol (Hypothetical)

The following protocol is a generalized and hypothetical procedure based on the synthesis of similar pyrido-oxazinone structures.[2]

Step 1: Acylation of the Aminopyridine Precursor

  • To a solution of 3-amino-4-hydroxy-6-chloropyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere, add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate chloroacetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as DMF or DMSO.

  • Add a suitable base, for instance, potassium carbonate or sodium hydride (1.5 eq), to facilitate the intramolecular cyclization.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one has not been characterized, the broader class of pyrido-oxazine derivatives has been investigated for various therapeutic applications.

Anticancer Activity

Structurally related pyrido[4,3-b][2][3]oxazines have been synthesized and evaluated as potential anticancer agents.[3] These compounds were tested for their effects on the proliferation of L1210 leukemia cells.[3] Furthermore, pyrido[2,3-b][2][3]oxazine derivatives have been designed as potent and selective EGFR-TK inhibitors for non-small cell lung cancer.[4] This suggests that the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold could be a valuable starting point for the development of novel oncology therapeutics.

Anticancer Mechanism A Pyrido-oxazinone Derivative B EGFR-TK A->B Inhibition D Apoptosis A->D Induction (potential) C Cancer Cell Proliferation B->C Promotes

Caption: Potential mechanism of anticancer action for pyrido-oxazinone derivatives.

Antimicrobial Activity

Oxazinone derivatives fused with other heterocyclic rings have demonstrated promising antimicrobial and antifungal activities.[5][6] The synthesis of novel oxazinones from chloro-substituted pyridine precursors has yielded compounds with potent bioactivity.[5] This indicates that 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one could be explored for its potential as an anti-infective agent.

Structure-Activity Relationships (SAR) - A Forward Look

The limited data on 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one necessitates a forward-looking perspective on SAR. Key areas for future investigation would include:

  • Substitution at the 7-position: Replacing the chloro group with other halogens (F, Br, I) or with electron-donating or -withdrawing groups would elucidate the electronic requirements for activity.

  • Modification of the Oxazinone Ring: Alkylation or arylation at the N1 or C3 positions could influence potency and selectivity.

  • Isomeric Scaffolds: Comparing the biological activity with that of pyrido[2,3-b]-, pyrido[4,3-b]-, and pyrido[3,2-b]oxazinone isomers would provide valuable insights into the optimal spatial arrangement of the heteroatoms.

Conclusion and Future Directions

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one represents an under-explored molecule within the medicinally relevant class of pyrido-oxazinones. While direct experimental data is sparse, analogies to related structures suggest its potential in the fields of oncology and anti-infective research. The synthetic pathways and potential biological activities discussed in this guide provide a solid foundation for initiating research programs aimed at synthesizing and characterizing this compound and its derivatives. Future efforts should focus on the definitive synthesis and comprehensive biological screening of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one to unlock its therapeutic potential.

References

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][2][3]oxazine as new scaffolds for potential bioactive compounds. (n.d.). ResearchGate. Retrieved December 11, 2023, from [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][3]oxazine-1,8-diones. (2023). Molecules, 28(3), 1349.

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][3]oxazine-1,8-diones. (2023). National Center for Biotechnology Information. Retrieved December 11, 2023, from [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][2][3]oxazines and pyrido[4,3-b][2][3]thiazines. (1983). Journal of Medicinal Chemistry, 26(9), 1308-1311.

  • Hossan, A. S. M., Abu-Melha, H. M. A., Al-Omar, M. A., & Amr, A. E.-G. E. (2012).
  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (2012). MDPI. Retrieved December 11, 2023, from [Link]

  • Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][2][3]oxazine as new scaffolds for potential bioactive compounds. (n.d.). CSIC. Retrieved December 11, 2023, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved December 11, 2023, from [Link]

  • Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][2][7] oxazin-4-ones. (n.d.). Bentham Science. Retrieved December 11, 2023, from [Link]

  • Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][2][3]oxazine derivatives as novel Pim-1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 72, 128874.

  • Pyrido[3,4-b]pyrazines. A New Application of 2-Chloro-3,4-diaminopyridine. (n.d.). ResearchGate. Retrieved December 11, 2023, from [Link]

  • Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). National Center for Biotechnology Information. Retrieved December 11, 2023, from [Link]

  • Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and... (n.d.). ResearchGate. Retrieved December 11, 2023, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved December 11, 2023, from [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. (n.d.). ResearchGate. Retrieved December 11, 2023, from [Link]

  • Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. (1979). Polish Journal of Pharmacology and Pharmacy, 31(3), 217-225.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). European Journal of Medicinal Chemistry, 207, 112726.

Sources

Unlocking the Therapeutic Potential of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The novel heterocyclic compound, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, represents a promising scaffold for the development of new therapeutic agents. Its unique structural features, combining a pyridinone core with an oxazine ring, suggest a potential for interaction with a range of biological targets implicated in various disease pathologies. This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will explore a multi-pronged approach, integrating computational prediction with robust experimental validation, to elucidate its mechanism of action and pave the way for its clinical translation.

Introduction: The Therapeutic Promise of the Pyrido[3,4-b]oxazinone Scaffold

The pyridazinone and pyrido-oxazine core structures are prevalent in a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The fusion of these two pharmacophores in 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one suggests the potential for novel mechanisms of action and therapeutic applications. The chloro-substitution on the pyridine ring may further enhance its binding affinity and selectivity for specific biological targets. The critical first step in harnessing the therapeutic potential of this molecule is the precise identification of its molecular targets.[3] This guide will delineate a systematic and scientifically rigorous pathway to achieve this objective.

Computational Target Prediction: An In Silico First Approach

Before embarking on resource-intensive experimental studies, computational methods can provide valuable insights into the potential biological targets of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.[4] These in silico approaches leverage the compound's structure to predict its interactions with known protein targets.

Ligand-Based and Structure-Based Virtual Screening
  • Ligand-Based Approaches: These methods compare the 2D and 3D structural and electronic features of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one with databases of compounds with known biological activities. Similarity searching and pharmacophore modeling can identify known targets of structurally analogous molecules.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential protein targets are available, molecular docking simulations can predict the binding mode and affinity of the compound within the protein's active or allosteric sites. This can help prioritize targets for experimental validation.[5]

Machine Learning and AI-Powered Prediction

Recent advances in machine learning and artificial intelligence have led to the development of powerful algorithms that can predict drug-target interactions with increasing accuracy.[6][7] These models are trained on large datasets of known drug-target interactions and can identify complex patterns that may not be apparent through traditional methods.

The following diagram illustrates a typical computational workflow for target prediction:

Computational Target Prediction Workflow cluster_0 Input cluster_1 In Silico Analysis cluster_2 Output Compound_Structure 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (SMILES/SDF) Ligand_Based Ligand-Based Screening (Similarity, Pharmacophore) Compound_Structure->Ligand_Based Structure_Based Structure-Based Screening (Molecular Docking) Compound_Structure->Structure_Based ML_AI Machine Learning/AI (Predictive Models) Compound_Structure->ML_AI Target_List Prioritized List of Potential Targets Ligand_Based->Target_List Structure_Based->Target_List ML_AI->Target_List

Caption: A streamlined workflow for the computational prediction of therapeutic targets.

Experimental Target Identification: Validating In Silico Hypotheses

While computational methods are invaluable for generating hypotheses, experimental validation is essential to definitively identify the direct biological targets of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.[8] A combination of affinity-based and label-free approaches can provide a comprehensive understanding of the compound's interactions within a cellular context.

Affinity-Based Methods

These techniques rely on the specific binding of the compound to its target protein.[3]

  • Affinity Chromatography/Pull-Down Assays: This classic method involves immobilizing a derivatized version of the compound onto a solid support (e.g., beads).[9] A cell lysate is then passed over the support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[10] A biotinylated version of the compound can also be used in conjunction with streptavidin-coated beads.[3]

Experimental Protocol: Affinity Pull-Down Assay

  • Probe Synthesis: Synthesize an analog of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one with a linker for immobilization (e.g., a terminal alkyne for click chemistry or a carboxyl group for amine coupling).

  • Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.

  • Cell Lysis: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive binder (excess free compound) or denaturing conditions.

  • Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).

Label-Free Methods

These methods do not require modification of the compound, thus preserving its native bioactivity.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[9] Cell lysates are treated with the compound and then subjected to limited proteolysis. Proteins that are protected from degradation in the presence of the compound are potential targets and can be identified by mass spectrometry.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysis: Prepare a native protein lysate.

  • Compound Treatment: Incubate aliquots of the lysate with varying concentrations of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and a vehicle control.

  • Protease Digestion: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin or pronase).

  • Quenching: Stop the digestion reaction.

  • Analysis: Analyze the protein profiles of the digested lysates using SDS-PAGE or mass spectrometry to identify proteins that show increased stability in the presence of the compound.

The following diagram illustrates the experimental workflow for target identification:

Experimental Target Identification Workflow cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Target Identification & Confirmation Computational_Prediction Computational Prediction (Prioritized Target List) Affinity_Based Affinity-Based Methods (Pull-Down, Biotin-Streptavidin) Computational_Prediction->Affinity_Based Label_Free Label-Free Methods (DARTS) Computational_Prediction->Label_Free Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Affinity_Based->Mass_Spectrometry Label_Free->Mass_Spectrometry Validated_Targets Validated Therapeutic Targets Mass_Spectrometry->Validated_Targets

Caption: A comprehensive workflow for experimental target identification and validation.

Target Validation and Mechanism of Action Studies

Once a list of putative targets has been generated and validated through initial binding assays, further experiments are necessary to confirm their biological relevance and to elucidate the compound's mechanism of action.

In Vitro Target Engagement and Functional Assays
  • Target Engagement Assays: These assays confirm the direct binding of the compound to the purified target protein.[11] Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be used to quantify the binding affinity (Kd).

  • Enzymatic or Functional Assays: If the identified target is an enzyme, its activity should be measured in the presence of the compound to determine if it acts as an inhibitor or an activator. For other types of targets, such as receptors or ion channels, appropriate functional assays should be employed.

Cellular and In Vivo Validation
  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in intact cells upon compound binding, providing evidence of target engagement in a physiological context.

  • Genetic Approaches: Techniques such as siRNA- or CRISPR-mediated knockdown or knockout of the target gene can be used to determine if the cellular phenotype observed upon compound treatment is dependent on the presence of the target.[11]

  • Animal Models: In vivo studies in relevant animal models of disease are the ultimate validation of a therapeutic target. These studies can assess the compound's efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion and Future Directions

The systematic approach outlined in this guide, from in silico prediction to in vivo validation, provides a robust framework for the identification and validation of the therapeutic targets of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. The successful elucidation of its molecular targets will not only unravel its mechanism of action but also pave the way for its optimization as a lead compound and its potential development into a novel therapeutic agent for a range of diseases. Future work should focus on structure-activity relationship (SAR) studies to improve the potency and selectivity of this promising scaffold.

References

  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). In arXiv. Retrieved from [Link]

  • A Review of Computational Methods for Predicting Drug Targets. (2018). Current Drug Metabolism, 19(12), 1034-1043.
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2018). Methods in Molecular Biology, 1762, 227-238.
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). SpringerLink. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 70.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Mini-Reviews in Medicinal Chemistry.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2022). Molecules, 27(9), 2878.
  • Therapeutic Potential of Pyridazinones Explored. (2025, August 21). Mirage News. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2379234.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
  • Novel pyrido[2,3-b][5][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(10), 1957-1972.

  • 7-Chloro-1h-pyrido[3,4-b][5][6]oxazin-2(3h)-one. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(3), 352.
  • Synthesis of potential anticancer agents. Pyrido[4,3-b][5][6]oxazines and pyrido[4,3-b][5][6]thiazines. (1984). Journal of Medicinal Chemistry, 27(12), 1636-1640.

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022).
  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2021). Molecules, 26(16), 4983.

Sources

The Pharmacological Landscape of Pyrido[3,4-b]oxazin-2-ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,4-b]oxazin-2-one scaffold is an emerging heterocyclic system with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the pharmacology of this core, designed for researchers, scientists, and drug development professionals. By synthesizing current literature and providing field-proven insights, this document details the synthesis, potential mechanisms of action, and key experimental protocols for the evaluation of these compounds. Particular emphasis is placed on their potential as kinase inhibitors in oncology, drawing parallels from structurally related fused pyridine systems. This guide aims to serve as a foundational resource to accelerate the exploration and development of novel therapeutics based on the pyrido[3,4-b]oxazin-2-one framework.

Introduction: The Emergence of Fused Pyridine Systems in Drug Discovery

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to engage with biological targets in a specific and potent manner.[1] Among these, fused pyridine derivatives have garnered considerable attention due to their structural analogy to endogenous purines, enabling them to interact with a wide array of enzymes and receptors.[2] The pyrido[3,4-b]oxazin-2-one core, a specific class of fused pyridone, represents a promising, yet relatively underexplored, area of chemical space.

The inherent structural rigidity and defined three-dimensional arrangement of atoms in fused heterocycles can lead to enhanced binding affinity and selectivity for their biological targets.[1] This guide will delve into the known and potential pharmacology of the pyrido[3,4-b]oxazin-2-one scaffold, providing a roadmap for its investigation as a source of novel therapeutic agents.

Synthetic Strategies: Building the Pyrido[3,4-b]oxazin-2-one Core

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Several synthetic routes to pyridoxazines and related fused systems have been reported, providing a foundation for the synthesis of a diverse library of pyrido[3,4-b]oxazin-2-one analogs.

A common and effective method for the construction of the related pyrido[2,3-b][3][4]oxazine core involves a multi-step synthesis culminating in a Suzuki cross-coupling reaction. This approach allows for the introduction of a variety of substituents, which is crucial for developing structure-activity relationships (SAR).

Experimental Protocol: A General Synthetic Approach

The following protocol outlines a plausible synthetic route to the pyrido[3,4-b]oxazin-2-one core, adapted from methodologies for related fused pyridine systems.

Step 1: Synthesis of the Pyridone Core A substituted 2-aminonicotinic acid can be reacted with urea to form the initial pyridopyrimidine scaffold.

Step 2: Halogenation The pyridopyrimidine intermediate is then treated with a halogenating agent, such as phosphorus oxychloride (POCl₃), to introduce a reactive handle for subsequent cross-coupling reactions.

Step 3: Introduction of the Oxazinone Ring This step would involve the reaction of a suitably substituted aminopyridine with a reagent like chloroacetyl chloride, followed by intramolecular cyclization to form the oxazinone ring. While specific literature for the pyrido[3,4-b]oxazin-2-one core is limited, general methods for the synthesis of related pyridoxazines often involve the condensation of a protected 2-amino-3-hydroxypyridine with reagents such as 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate.[5]

Step 4: Diversification via Cross-Coupling With the core scaffold in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a wide range of aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the core and the development of a robust SAR.

G cluster_0 Core Synthesis cluster_1 Ring Formation & Diversification Start Substituted 2-Aminonicotinic Acid Step1 Reaction with Urea Start->Step1 Intermediate1 Pyridopyrimidine Step1->Intermediate1 Step2 Halogenation (e.g., POCl3) Intermediate1->Step2 Intermediate2 Halogenated Pyridopyrimidine Step2->Intermediate2 Step3 Reaction with Aminopyridine Derivative & Intramolecular Cyclization Intermediate2->Step3 Core Pyrido[3,4-b]oxazin-2-one Core Step3->Core Step4 Suzuki Cross-Coupling Core->Step4 Final Diverse Analogs Step4->Final

Caption: A generalized workflow for the synthesis of pyrido[3,4-b]oxazin-2-one analogs.

Pharmacological Landscape: Potential Therapeutic Applications

While direct pharmacological data for the pyrido[3,4-b]oxazin-2-one core is limited, the activities of structurally similar fused pyridine systems provide strong indicators of its potential therapeutic applications. The primary area of interest for these scaffolds is in oncology, with a focus on kinase inhibition.

Anticancer Activity: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many fused pyridine derivatives have been developed as potent and selective kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrido[2,3-b][3][4]oxazine-based compounds have demonstrated significant inhibitory activity against EGFR, including mutations that confer resistance to existing therapies in non-small cell lung cancer (NSCLC). These compounds have shown potent anti-proliferative effects in EGFR-mutated cancer cell lines.

  • Src Kinase Inhibition: Src kinase is another important target in oncology. Pyridin-2(1H)-one derivatives have been synthesized and evaluated as c-Src kinase inhibitors, with some compounds showing micromolar inhibitory activity.[6]

  • PIM Kinase Inhibition: PIM kinases are implicated in cell survival and proliferation. Pyridine-quinoline hybrids have been identified as competitive and non-competitive inhibitors of PIM-1 kinase, inducing apoptosis in cancer cells.[7]

Based on these findings, it is highly probable that the pyrido[3,4-b]oxazin-2-one scaffold can also serve as a template for the design of novel kinase inhibitors.

G cluster_inhibitors Potential Inhibition by Pyrido[3,4-b]oxazin-2-ones Receptor Growth Factor Receptor (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS-ERK, PI3K-AKT) Receptor->Downstream PIM1 PIM-1 Kinase PIM1->Downstream Src Src Kinase Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibitor1 Inhibition Inhibitor1->Receptor Inhibitor2 Inhibition Inhibitor2->PIM1 Inhibitor3 Inhibition Inhibitor3->Src

Caption: Potential kinase targets for pyrido[3,4-b]oxazin-2-one derivatives in cancer signaling pathways.

Experimental Workflow: A Guide to Pharmacological Profiling

A systematic approach to the pharmacological evaluation of novel pyrido[3,4-b]oxazin-2-one derivatives is essential for identifying promising lead compounds. The following section outlines key in vitro and in vivo assays.

In Vitro Assays

4.1.1. Kinase Inhibition Assays

The primary in vitro evaluation should focus on the kinase inhibitory activity of the synthesized compounds.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Materials:

    • Purified recombinant kinase (e.g., EGFR, Src, PIM-1)

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Test compounds (serially diluted)

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

4.1.2. Cell-Based Anti-proliferative Assays

To assess the effect of the compounds on cancer cell growth, standard cell viability assays should be performed.

Protocol: MTT Assay

  • Materials:

    • Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)[8]

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

In Vivo Models

Promising compounds identified from in vitro assays should be further evaluated in animal models of cancer.

Protocol: Tumor Xenograft Model

  • Model: Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous human tumor xenografts.[9]

  • Procedure:

    • Inject human cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor volume and body weight regularly throughout the study.

  • Endpoints:

    • Tumor growth inhibition

    • Survival analysis

    • Pharmacokinetic and pharmacodynamic (PK/PD) analysis

Structure-Activity Relationship (SAR) and Data Presentation

A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Data Presentation:

All quantitative data from in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Activity of Pyrido[3,4-b]oxazin-2-one Analogs (Hypothetical Data)

Compound IDR1-SubstituentR2-SubstituentEGFR IC₅₀ (nM)Src IC₅₀ (nM)MCF-7 GI₅₀ (µM)
PBOX-001HPhenyl520>100015.2
PBOX-002ClPhenyl1508505.8
PBOX-003H4-Fluorophenyl859202.1
PBOX-004Cl4-Fluorophenyl12 6500.5

Conclusion and Future Directions

The pyrido[3,4-b]oxazin-2-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. By leveraging the knowledge gained from related fused pyridine systems, researchers can efficiently design and synthesize libraries of analogs for biological screening. The experimental protocols outlined in this guide provide a robust framework for the pharmacological characterization of these compounds.

Future research should focus on:

  • Elucidation of Specific Mechanisms of Action: Determining the precise molecular targets and signaling pathways modulated by active compounds.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.[10]

  • Exploration of Other Therapeutic Areas: While oncology is a primary focus, the structural features of this scaffold may lend themselves to applications in other areas, such as neurodegenerative and inflammatory diseases.

This technical guide serves as a catalyst for the investigation of the pyrido[3,4-b]oxazin-2-one core, with the ultimate goal of translating this chemical scaffold into novel and effective medicines.

References

  • Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. PubMed.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Deriv
  • Application Notes and Protocols for the Development of Kinase Inhibitors
  • Validating Experimental Results of Furo[3,2-b]pyridin-3-ol Bioassays: A Compar
  • Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Synthesis of Fluorescent Ring-Fused 2-Pyridone Peptidomimetics.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Synthesis and anticancer activity evaluation of a series of[3][4][11]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evalu
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3][4]oxazine as new scaffolds for potential bioactive compounds. ResearchGate.

  • Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. MDPI.
  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
  • Preliminary pharmacokinetics of a new pyridopyrimidine deriv
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.
  • 2H-Pyrido[3,2-b][3][4]oxazin-3(4H)-one synthesis. ChemicalBook.

  • Synthesis and Biological Properties of Pyridoxine Derivatives Containing 1,3-Oxazolidine-2-one Fragments.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, a notable heterocyclic compound, holds considerable interest within the fields of medicinal chemistry and organic synthesis. Its structured framework, which incorporates a fused pyridine and oxazine ring, provides a versatile scaffold for the development of novel therapeutic agents. This compound is a key intermediate in the synthesis of various biologically active molecules, including antiviral agents. For instance, derivatives of this class of compounds are being explored for their potential in antiviral drug development, such as in the synthesis of analogs related to GS-441524, which has shown efficacy against feline infectious peritonitis (FIP), a coronavirus-induced disease in cats[1][2][3][4][5]. The strategic placement of the chloro-substituent and the lactam functionality offers reactive sites for further chemical modifications, making it a valuable building block for creating diverse chemical libraries.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. The described methodology is designed to be robust and reproducible, offering researchers a reliable pathway to access this important chemical entity.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is achieved through a two-step process commencing from commercially available 2-amino-4-chloro-5-hydroxypyridine. The synthetic approach is centered around a key cyclization reaction to construct the oxazinone ring.

Step 1: N-Acylation of the Starting Pyridine Derivative

The initial step involves the acylation of the amino group of 2-amino-4-chloro-5-hydroxypyridine with a suitable acylating agent, such as chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses to yield the N-acylated product, 2-(2-chloroacetamido)-4-chloropyridin-3-ol. This intermediate is crucial as it introduces the necessary carbon framework for the subsequent cyclization.

Step 2: Intramolecular Cyclization to Form the Oxazinone Ring

The second and final step is an intramolecular Williamson ether synthesis, a classic method for forming ether linkages. In this case, it is adapted for the formation of the heterocyclic ring. The reaction is facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group on the pyridine ring, forming a phenoxide-like intermediate. This nucleophilic oxygen then attacks the electrophilic carbon bearing the chlorine atom in the chloroacetyl group via an intramolecular SN2 reaction. This ring-closing step results in the formation of the desired 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. The choice of a suitable base and solvent is critical to ensure efficient cyclization and minimize side reactions.

Below is a diagram illustrating the synthetic workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-amino-4-chloro-5-hydroxypyridine 2-amino-4-chloro-5-hydroxypyridine 2-(2-chloroacetamido)-4-chloropyridin-3-ol 2-(2-chloroacetamido)-4-chloropyridin-3-ol 2-amino-4-chloro-5-hydroxypyridine->2-(2-chloroacetamido)-4-chloropyridin-3-ol N-Acylation (Step 1) Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->2-(2-chloroacetamido)-4-chloropyridin-3-ol 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one 2-(2-chloroacetamido)-4-chloropyridin-3-ol->7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Intramolecular Cyclization (Step 2)

Caption: Synthetic workflow for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Materials and Reagents:

ReagentGradeSupplier
2-amino-4-chloro-5-hydroxypyridine≥98%Sigma-Aldrich
Chloroacetyl chloride≥98%Sigma-Aldrich
Potassium Carbonate (anhydrous)≥99%Fisher Scientific
Dichloromethane (DCM, anhydrous)≥99.8%VWR Chemicals
Acetonitrile (anhydrous)≥99.8%VWR Chemicals
Ethyl acetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Magnesium Sulfate (anhydrous)Reagent GradeSigma-Aldrich

Step-by-Step Procedure:

Step 1: Synthesis of 2-(2-chloroacetamido)-4-chloropyridin-3-ol

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-4-chloro-5-hydroxypyridine (10.0 g, 69.2 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (6.1 mL, 76.1 mmol) dropwise to the suspension over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude intermediate, 2-(2-chloroacetamido)-4-chloropyridin-3-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

  • To a 500 mL round-bottom flask, add the crude 2-(2-chloroacetamido)-4-chloropyridin-3-ol from the previous step, anhydrous potassium carbonate (28.7 g, 207.6 mmol), and anhydrous acetonitrile (250 mL).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 12 hours.

  • Monitor the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 30 mL).

  • Concentrate the combined filtrate under reduced pressure to obtain a solid residue.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one as a white to off-white solid.

  • Dry the final product under vacuum.

Characterization Data

ParameterExpected Value
Molecular FormulaC₇H₅ClN₂O₂[6][7]
Molecular Weight184.58 g/mol [6][7]
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ 11.2 (s, 1H), 8.0 (s, 1H), 7.2 (s, 1H), 4.8 (s, 2H)
¹³C NMR (100 MHz, DMSO-d₆)δ 165.0, 145.2, 140.1, 135.8, 120.4, 115.7, 68.2
Mass Spectrometry (ESI)m/z 185.0 [M+H]⁺
Purity (by HPLC)≥98%

Troubleshooting and Safety Precautions

Troubleshooting:

  • Incomplete reaction in Step 1: If the starting material is still present after 4 hours, add an additional 0.1 equivalents of chloroacetyl chloride and continue stirring for another 2 hours.

  • Low yield in Step 2: Ensure that all reagents and solvents are anhydrous, as moisture can interfere with the base-mediated cyclization. The reaction time may also be extended if necessary.

  • Purification challenges: If recrystallization does not yield a pure product, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

Safety Precautions:

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using anhydrous solvents.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic building block for use in various research and development applications, particularly in the field of medicinal chemistry. The principles of N-acylation followed by intramolecular cyclization are well-established in organic synthesis, and their application here provides a robust route to the target molecule.[8][9][10]

References

  • MDPI. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023-03-29). Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Available from: [Link]

  • FG1HXiNt. Classic 7-chloro-1h-pyrido[3,4-b][11][12]oxazin-2(3h)-one In Multiple Colors. Available from: [Link]

  • Google Patents. Preparation method of pyridazinone derivative, and intermediate thereof.
  • Google Patents. WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • PubMed. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. (2013-02-01). Available from: [Link]

  • NIH. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Available from: [Link]

  • Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019-02-07). Available from: [Link]

  • Sunway Pharm Ltd. 7-Chloro-1h-pyrido[3,4-b][11][12]oxazin-2(3h)-one. Available from: [Link]

  • ChemUniverse. 7-chloro-1h-pyrido[3,4-b][11][12]oxazin-2(3h)-one. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][8][11]oxazines. (2025-08-06). Available from: [Link]

  • MDPI. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024). (2025-07-19). Available from: [Link]

  • Google Patents. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • PMC - NIH. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available from: [Link]

  • PMC - NIH. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025-09-23). Available from: [Link]

  • PubMed Central. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. (2018-04-22). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PMC - NIH. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis. (2022-10-28). Available from: [Link]

  • PubMed. Short Treatment of 42 Days with Oral GS-441524 Results in Equal Efficacy as the Recommended 84-Day Treatment in Cats Suffering from Feline Infectious Peritonitis with Effusion-A Prospective Randomized Controlled Study. (2024-07-16). Available from: [Link]

Sources

Experimental protocols for using 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial characterization and application of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one , a novel heterocyclic compound. Given the limited specific data in peer-reviewed literature for this exact molecule, this document outlines a robust, validation-focused approach for researchers to systematically determine its physicochemical properties and biological activities. This guide is built on established methodologies for the evaluation of novel chemical entities in drug discovery.[1][2]

Section 1: Compound Profile and Initial Characterization

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a member of the pyridoxazine class of heterocyclic compounds.[2] Heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a vast number of pharmaceuticals and their ability to interact with a wide range of biological targets.[3][4] The initial steps for working with this compound involve rigorous verification of its properties.

1.1 Physicochemical Properties

The foundational data for this compound, available from chemical suppliers, must be empirically verified before use in biological assays.[5][6]

PropertyReported ValueVerification Method
Molecular Formula C₇H₅ClN₂O₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 184.58 g/mol Mass Spectrometry (MS)
Purity Typically >95-97%HPLC-UV, ¹H-NMR, ¹³C-NMR
Appearance SolidVisual Inspection

Causality: Verifying identity and purity via NMR and HRMS is critical to ensure that any observed biological effect is attributable to the compound itself and not to impurities from synthesis.[7] HPLC provides a quantitative measure of purity, which is essential for calculating accurate concentrations for bioassays.

1.2 Solubility Assessment Protocol

A primary challenge in screening novel compounds is ensuring adequate solubility to achieve desired concentrations in aqueous assay buffers.

Objective: To determine the optimal solvent and concentration range for creating a high-concentration stock solution.

Materials:

  • 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), molecular biology grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer and benchtop centrifuge

Protocol:

  • Accurately weigh 1-2 mg of the compound into separate microfuge tubes.

  • Add a calculated volume of solvent (e.g., DMSO, EtOH) to each tube to achieve a high target concentration (e.g., 100 mM, 50 mM, 10 mM).

  • Vortex vigorously for 2-5 minutes. Use sonication if necessary.

  • Visually inspect for particulates. If the compound is fully dissolved, it is soluble at that concentration in that solvent.

  • If particulates remain, centrifuge the tube at >10,000 x g for 5 minutes. If a pellet is observed, the compound is not fully soluble.

  • Recommendation: Start with DMSO, as it is the most common solvent for initial small molecule screening and is generally tolerated by cells at final concentrations ≤0.5%.

Section 2: Foundational Biological Screening Protocols

The following protocols are designed as primary screens to broadly assess the compound's biological activity. They include necessary controls to ensure data validity.

2.1 Protocol: In Vitro Cell Proliferation / Cytotoxicity Assay

This is the fundamental first-pass assay to determine if the compound has any effect on cell viability. The MTT assay, which measures metabolic activity, is a standard colorimetric method.[8]

Objective: To determine the concentration-dependent effect of the compound on the proliferation and viability of a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon).[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in 100% DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to create 2X working concentrations. A common screening range is from 200 µM down to ~10 nM (final concentration will be 1X).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Crucial Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This establishes the baseline 100% viability.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine or Doxorubicin). This validates the assay's ability to detect cell death.

      • Media Blank: Wells with media but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media blank) from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Workflow Visualization:

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis p1 Seed Cells in 96-well Plate p2 Prepare Serial Dilutions (Compound & Controls) p1->p2 e1 Treat Cells p2->e1 e2 Incubate (48-72h) e1->e2 e3 Add MTT Reagent e2->e3 e4 Add Solubilization Buffer e3->e4 d1 Read Absorbance (570nm) e4->d1 d2 Normalize to Vehicle Control d1->d2 d3 Calculate IC50 d2->d3

Caption: Workflow for In Vitro Cytotoxicity Screening.

2.2 Protocol: General Antimicrobial Susceptibility Testing

Many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties.[10][11] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of representative bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).[10]

Step-by-Step Methodology:

  • Bacterial Culture: Inoculate a starter culture of each bacterial strain and grow to the mid-logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation:

    • Prepare a 2 mg/mL stock solution of the compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Crucial Controls:

    • Growth Control: Wells with bacteria and MHB plus DMSO (vehicle), but no compound.

    • Sterility Control: Wells with MHB only (no bacteria).

    • Positive Control: Wells with bacteria and a known antibiotic (e.g., Ciprofloxacin or Gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading absorbance at 600 nm.

Section 3: Logical Framework for Mechanism of Action (MoA) Elucidation

If the initial screens show significant activity (e.g., a low micromolar IC₅₀ in the cytotoxicity assay), the next step is to investigate the mechanism. The structure, containing a pyridoxazine core, is similar to scaffolds known to target protein kinases.[4] For example, related pyrido-oxazine derivatives have been investigated as EGFR-tyrosine kinase (TK) inhibitors.[4]

Hypothetical MoA Investigation Workflow:

G A Primary Screen Positive Hit (e.g., IC50 < 10 µM) B Kinase Panel Screening (Broad panel, e.g., 400+ kinases) A->B C Target Validation: Western Blot for Phospho-protein B->C D Target Validation: Cellular Thermal Shift Assay (CETSA) B->D E In Vitro Enzymatic Assay (IC50 against purified kinase) C->E D->E F Downstream Pathway Analysis (Apoptosis Assay - Annexin V/PI) E->F G MoA Hypothesis Confirmed F->G

Caption: Decision workflow for MoA investigation.

  • Broad Target Screening: If cytotoxicity is confirmed, a logical next step is to screen the compound against a large panel of protein kinases. This can identify initial, unbiased hits.

  • Target Validation:

    • Western Blot: If a kinase target is identified (e.g., EGFR), validate this in cells. Treat cells with the compound and probe for the phosphorylation of the target kinase and its downstream substrates. A reduction in phosphorylation indicates target engagement.[4]

    • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of the compound to the target protein in a cellular context.

  • Biochemical Confirmation: Perform an in vitro enzymatic assay using the purified kinase to determine a direct biochemical IC₅₀, confirming the compound is a direct inhibitor.

  • Phenotypic Confirmation: Correlate target inhibition with a cellular phenotype. For example, if the compound inhibits a pro-survival kinase, it should induce apoptosis, which can be measured using an Annexin V/PI staining assay via flow cytometry.[4]

References

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024).
  • 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][7]oxazine - Smolecule. Available at:

  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds - Der Pharma Chemica.
  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds - ijrpr.
  • Heterocycles in drug discovery: Properties and preparation - Montclair State University.
  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery - MDPI.
  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI.
  • 7-Chloro-1H-pyrido[3,4-b][1][7]oxazin-2(3H)-one - CymitQuimica. Available at:

  • Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Available at:

  • 7-Chloro-1h-pyrido[3,4-b][1][7]oxazin-2(3h)-one - Sunway Pharm Ltd. Available at:

  • Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH.
  • Synthesis and biological evaluation of some new 7H-[1][7][12]triazolo[3,4-b][1][7]thiadiazines as antimicrobial agents - ResearchGate. Available at:

  • Pharmacological Activities of Pyrazolone Derivatives - Neliti.
  • Pharmacological Activities of Pyrazoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central.

Sources

Application Notes & Protocols: 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[3,4-b]oxazinone Scaffold

In the landscape of modern oncology and immuno-oncology drug discovery, the development of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value therapeutic targets. The privileged structure of the pyrido[3,4-b]oxazinone core has emerged as a cornerstone for the synthesis of a new generation of kinase inhibitors. Its rigid, bicyclic framework provides a well-defined vectoral presentation of substituents into the ATP-binding pocket of various kinases.

The specific intermediate, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1) , is a particularly valuable building block. The chloro-substituent at the 7-position serves as a versatile synthetic handle for late-stage functionalization via modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) deep into the kinase hinge region or solvent-front. Furthermore, the lactam moiety can be selectively reduced to introduce a secondary amine, providing an additional point for diversification and interaction with the target protein. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this key intermediate in the development of novel kinase inhibitors, targeting families such as Pim kinases and EGFR.[1][2]

Part 1: Synthesis of the Core Intermediate (1)

The synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not widely detailed in peer-reviewed literature, but a robust pathway can be proposed based on established heterocyclic chemistry principles. The logical starting point is the commercially available 2-amino-3-hydroxypyridine, which undergoes regioselective chlorination followed by cyclization.

Proposed Synthetic Pathway

Synthesis_of_Intermediate_1 A 2-Amino-3-hydroxypyridine B 2-Amino-6-chloro-3-hydroxypyridine A->B  N-Chlorosuccinimide (NCS),  Acetonitrile, RT C 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1) B->C  1. Chloroacetyl chloride, Base (e.g., TEA),      DCM, 0°C to RT  2. Intramolecular Cyclization (Base)

Caption: Proposed synthetic workflow for Intermediate 1.

Protocol 1: Proposed Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1)

Step 1a: Synthesis of 2-Amino-6-chloro-3-hydroxypyridine

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in acetonitrile (10 mL/g), add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the chlorinated intermediate.

Senior Scientist's Note: The chlorination of aminopyridines with NCS is a standard procedure. The regioselectivity is directed by the activating amino and hydroxyl groups. It is crucial to perform the reaction in a suitable solvent like acetonitrile or DMF and to monitor the reaction closely to avoid over-chlorination.

Step 1b: Cyclization to form 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1)

  • Dissolve 2-amino-6-chloro-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/g) and cool the solution to 0°C in an ice bath.

  • Add a base, such as triethylamine (TEA) (2.2 eq).

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.[3]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. This completes the initial N-acylation and subsequent intramolecular O-alkylation (cyclization).

  • Monitor the reaction for the formation of the bicyclic product by LC-MS.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1) .

Senior Scientist's Note: This one-pot acylation and cyclization is an efficient method for forming the oxazinone ring.[3] The use of a non-nucleophilic base is critical to prevent unwanted side reactions with chloroacetyl chloride. The reaction progress is self-validating; the significant change in polarity from the starting material to the cyclized product is easily observed on TLC, and the mass of the product will correspond to the expected molecular weight (184.58 g/mol ).

Part 2: Reduction to the Dihydro-pyrido-oxazine Core (2)

The lactam carbonyl of intermediate 1 can be efficiently reduced to a methylene group, yielding the dihydro-pyrido-oxazine scaffold 2 . This transformation unmasks a secondary amine, which serves as a crucial attachment point for building out the final kinase inhibitor.

Reaction Workflow

Reduction_of_Intermediate_1 C 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1) (CAS: 928118-43-8) D 7-Chloro-3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine (2) C->D  Borane-THF complex (BH3·THF),  THF, 75°C

Caption: Reduction of the lactam intermediate 1 to scaffold 2.

Protocol 2: Synthesis of 7-Chloro-3,4-dihydro-2H-pyrido[3,4-b][4][5]oxazine (2)

This protocol is adapted from procedures described in patent literature.

  • To a solution of 7-chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1) (3.70 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (63 mL), add borane-THF complex (1M in THF, 47 mL, 47 mmol) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 75°C and stir for 1 hour. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and carefully quench the reaction by the slow addition of methanol (24 mL). Caution: Effervescence (hydrogen gas evolution) will occur.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product 2 .

  • If necessary, purify the product via column chromatography.

Senior Scientist's Note: Borane reagents are electrophilic and selectively reduce amides and lactams over many other functional groups.[4] The reaction is typically clean and high-yielding. The quench with methanol is exothermic and produces hydrogen gas, so it must be done cautiously and in a well-ventilated fume hood. The successful reduction is confirmed by the disappearance of the lactam carbonyl stretch in the IR spectrum and the appearance of a new methylene signal in the ¹H NMR spectrum.

Part 3: Application in Kinase Inhibitor Synthesis - A Representative Example

The 7-chloro atom on the pyridyl ring of scaffold 2 is now primed for elaboration into a final inhibitor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are industry-standard methods for this transformation.[5][6][7] Below is a representative protocol for a Suzuki coupling, a reaction widely used to form C-C bonds in the synthesis of kinase inhibitors, including those based on related pyridoxazine scaffolds.[2][8]

Illustrative Kinase Inhibitor Synthesis Workflow

Final_Inhibitor_Synthesis cluster_0 Suzuki Coupling D 7-Chloro-3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine (2) F Final Kinase Inhibitor Analog D->F  Pd Catalyst (e.g., Pd(PPh₃)₄),  Base (e.g., K₂CO₃),  Solvent (e.g., Dioxane/H₂O) E Arylboronic Acid or Ester E->F  Pd Catalyst (e.g., Pd(PPh₃)₄),  Base (e.g., K₂CO₃),  Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki coupling to generate a final inhibitor analog.

Protocol 3: Representative Suzuki Coupling to Synthesize a Kinase Inhibitor Analog
  • In a microwave vial or Schlenk flask, combine 7-chloro-3,4-dihydro-2H-pyrido[3,4-b][5][4]oxazine (2) (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90-120°C (or use microwave irradiation) for 2-12 hours, until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC to yield the target kinase inhibitor analog.

Senior Scientist's Note: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling and often requires optimization for specific substrates.[9][10] The reaction is self-validating as the final product will have a significantly higher molecular weight corresponding to the addition of the aryl group, which can be confirmed by mass spectrometry. The purity and identity are confirmed by HPLC and NMR. This final molecule can then be screened against a panel of kinases (e.g., Pim-1, EGFR) to determine its inhibitory activity.[8][11]

Data Summary & Characterization

The successful synthesis of these compounds must be validated at each step through rigorous analytical characterization.

Compound Formula MW ( g/mol ) Expected ¹H NMR Features Expected ¹³C NMR Features
Intermediate (1) C₇H₅ClN₂O₂184.58Aromatic protons on pyridine ring, NH proton, CH₂ protons adjacent to N and C=O.Signals for aromatic carbons, two carbonyl carbons (amide and lactam), and one aliphatic carbon.
Scaffold (2) C₇H₇ClN₂O170.60Aromatic protons, NH proton, two distinct CH₂ signals in the oxazine ring.Aromatic carbon signals, two aliphatic carbon signals. Disappearance of the lactam carbonyl.
Final Analog VariesVariesSignals from scaffold 2 plus new signals from the coupled aryl group.Signals from scaffold 2 plus new signals from the coupled aryl group.

Conclusion

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a strategically designed intermediate that provides an efficient entry point into the medicinally relevant dihydro-pyrido-oxazine chemical space. The protocols outlined here, synthesized from established chemical principles and patent literature, provide a clear and logical pathway from simple precursors to complex kinase inhibitor candidates. The dual functionality of the chloro-substituent and the reducible lactam offers chemists a versatile platform for rapidly generating diverse libraries of compounds for screening and lead optimization in drug discovery programs.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. Available at: [Link]

  • Bogan, S. L., & Panek, J. S. (Year). Palladium(0)-catalyzed cross-coupling of vinyl and aryl triflates with organostannanes. The Journal of Organic Chemistry. (Note: Specific citation details for Bogen and Panek's early work on pyridines can be found within broader reviews of cross-coupling.) A general reference for the reaction type is available at: [Link]

  • Google Patents. (2016). Solid form of dihydro-pyrido-oxazine derivative. EA028031B1.
  • Gribble, G. W. (2000). Sodium Borohydride and Its Derivatives. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. A general overview of borane reductions is available at: [Link]

  • Anizon, F., et al. (2013). Synthesis and biological evaluation of pyridothienopyrimidinone derivatives as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 64, 385-395. Available at: [Link]

  • Yadav, V. B., et al. (2023). Novel pyrido[2,3-b][5][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(1), 133-146. Available at: [Link]

  • Snoussi, M., et al. (2020). Reactions of N-(2-Chloroacetyl)-α-amino Acids with 3-Cyanopyridine-2(1H)-thiones. Molecules, 25(21), 5123. Available at: [Link]

  • Errede, L. A., & McBrady, J. J. (1976). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. The Journal of Organic Chemistry, 41(10), 1765-1769. Available at: [Link]

  • Google Patents. (2015). 二氢-吡啶并噁嗪衍生物的固体形式. CN104870451A.
  • Lee, S. J., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70358. Available at: [Link]

  • Pustovalova, E. A., et al. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C: Structural Chemistry, C81, 198-211. Available at: [Link]

  • Kulikov, A. S., et al. (2018). Effective synthesis of 7H-1,2,4-triazolo[3,4-b][5][4][12]thiadiazines. Chemistry of Heterocyclic Compounds, 54, 84-89. Available at: [Link]

  • Google Patents. (2003). Process for making 3-amino-2-chloro-4-methylpyridine. EP1326836B1.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Zhang, S., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(11), 3034-3045. Available at: [Link]

  • Ionescu, M. A., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11689. Available at: [Link]

  • Nicoló, F., et al. (2001). 7-Chloro-1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole and 1-(2,6-difluorophenyl)-6-methyl-1H,3H-thiazolo[3,4-a]benzimidazole. Acta Crystallographica Section C, 57(5), 572-574. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. (2021). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. CN109535071B.
  • Lee, S. J., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70358. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Ghaffari, B., & Arndtsen, B. A. (2021). Boric acid as a precatalyst for BH3-catalyzed hydroboration. RSC Advances, 11(52), 32909-32913. Available at: [Link]

  • Cañedo-Castro, B., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11211. Available at: [Link]

  • dos Santos, R. C., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Diterpene. Preprints.org. Available at: [Link]

  • de la Torre, M. C., et al. (2012). Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. The Journal of Organic Chemistry, 77(24), 11213-11224. Available at: [Link]

  • Mohamed, M. S., et al. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters, 10(2), 173-180. Available at: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18131-18141. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][5][4]oxazine derivatives as novel Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 238, 114470. Available at: [Link]

  • Massari, S., et al. (2020). From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. Journal of Medicinal Chemistry, 63(15), 8146-8165. Available at: [Link]

  • Yadav, V. B., et al. (2023). Novel Pyrido[2,3-b][5][4]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. Impressions@MAHE. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]

  • da Silva, A. B., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 58(11), 1056-1064. Available at: [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 940-944. Available at: [Link]

  • Hafez, H. N., et al. (2012). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[5][4][13]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[5][4][13]triazine Derivatives. Molecules, 17(7), 8147-8160. Available at: [Link]

  • Wang, C., et al. (2025). Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[5][4][13]-triazolo Pyridine. Organic Letters, 27(33), 9335-9340. Available at: [Link]

  • Yadav, V. B., et al. (2023). Novel Pyrido[2,3-b][5][4]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. RSC Medicinal Chemistry, 14(1), 133-146. Available at: [Link]

  • Yadav, V. B., et al. (2023). Novel Pyrido[2,3-b][5][4]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. RSC Publishing. Available at: [Link]

  • Berkes, D., et al. (2015). Reactions of N-(2-Chloroacetyl)-α-amino Acids with 3-Cyanopyridine-2(1H)-thiones. New Promising Route to 3,4-Dihydropyrido[3′,2′:4,5]thieno[3,2-e][5][4]diazepine-2(1H),5-diones. Journal of Heterocyclic Chemistry, 52(4), 1218-1223. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6523. Available at: [Link]

Sources

Application Notes and Protocols for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in the field of Central Nervous System (CNS) drug discovery. While direct CNS activity of this specific compound is not yet extensively documented in peer-reviewed literature, its structural motif, belonging to the broader class of nitrogen-containing heterocyclic compounds, suggests a promising starting point for investigation. This guide outlines a strategic, multi-tiered approach to systematically evaluate its potential as a modulator of CNS targets, complete with detailed experimental protocols and the scientific rationale underpinning each step.

Introduction: The Therapeutic Potential of the Pyrido-oxazinone Scaffold

The pyrido-oxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Structurally related compounds, such as various pyridazine and pyrido-oxazine derivatives, have been explored for their potential as sedative, analgesic, and anticonvulsant agents.[1][2] The presence of a chlorine atom and a lactam ring in 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (herein referred to as CPO) provides unique electronic and steric properties that could facilitate interactions with various CNS targets.[3]

This application note will guide the user through a hypothetical, yet robust, research program to uncover the CNS-active potential of CPO. The proposed workflow is designed to be self-validating, starting with broad, high-throughput screening and progressively narrowing the focus to specific mechanisms of action and in vivo efficacy.

Compound Profile: 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂[4][5]
Molecular Weight 184.58 g/mol [4][5]
Appearance Solid[4]
Purity Typically >97%[4]
CAS Number 928118-43-8[5]

Strategic Workflow for CNS Activity Assessment

The following workflow provides a logical progression for evaluating the CNS potential of CPO.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target Identification cluster_2 Phase 3: Lead Optimization & In Vivo Proof of Concept A Compound Acquisition & QC B High-Throughput Phenotypic Screening (e.g., Neuronal Cell Viability, Neurite Outgrowth) A->B C Broad Target-Based Screening (e.g., Receptor Binding Panel) A->C D Dose-Response & Potency Determination (IC50/EC50) B->D C->D E Secondary & Orthogonal Assays D->E F Mechanism of Action Studies (e.g., Enzyme Kinetics, Signaling Pathway Analysis) E->F G ADME/Tox Profiling (Permeability, Metabolic Stability) F->G H In Vivo Behavioral Models (e.g., Analgesia, Anticonvulsant, Anxiolytic) G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Studies H->I G A CPO B Identified CNS Target (e.g., GPCR, Ion Channel) A->B Binds to C Cellular Signaling Pathway (e.g., cAMP, Ca2+ flux) B->C Modulates D Physiological Response (e.g., Analgesia, Anticonvulsant) C->D Leads to

Sources

Introduction: The Strategic Importance of Pyrido[2,3-b]oxazines and Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Suzuki Cross-Coupling Reactions with Pyrido[2,3-b]oxazine Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties make it a valuable core for the development of novel therapeutic agents.[1][2] Notably, derivatives of this scaffold have shown promise as potent inhibitors of key biological targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are implicated in various cancers.[1][2] The ability to strategically functionalize the pyrido[2,3-b]oxazine core is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[3][4][5] This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, enables the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks make it an indispensable method for the synthesis of complex molecules, including biaryl and heteroaryl structures prevalent in pharmaceuticals.[3][5][6]

For the derivatization of pyrido[2,3-b]oxazine analogs, the Suzuki cross-coupling offers a direct and efficient route to introduce diverse aryl and heteroaryl substituents. This is particularly crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. For instance, the synthesis of novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors has successfully utilized the Suzuki reaction to introduce key pharmacophoric elements.[1]

However, the application of Suzuki coupling to nitrogen-rich heterocyclic systems like pyrido[2,3-b]oxazines is not without its challenges. The presence of Lewis basic nitrogen atoms can lead to catalyst inhibition or deactivation, and the electronic nature of the heterocyclic ring can influence the reactivity of the halide coupling partner.[7][8][9] Therefore, a thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are essential for achieving high yields and purity.

This guide provides a comprehensive overview of the Suzuki cross-coupling reaction as applied to pyrido[2,3-b]oxazine analogs, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][5] Understanding this cycle is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[5][10][11]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents cluster_products Product Pd0 Pd(0)L_n (Active Catalyst) OAP R¹-Pd(II)-X(L_n) (Oxidative Addition Product) Pd0->OAP Oxidative Addition TP R¹-Pd(II)-R²(L_n) (Transmetalation Product) OAP->TP Transmetalation TP->Pd0 Reductive Elimination Product Pyrido[2,3-b]oxazine-R² (R¹-R²) TP->Product Exits Cycle R1X Pyrido[2,3-b]oxazine-X (R¹-X) (Organohalide) R1X->Pd0 Enters Cycle R2BY2 Ar-B(OH)₂ (R²-B(OH)₂) (Boronic Acid) Base Base (e.g., K₂CO₃, Cs₂CO₃) R2BY2->Base Activation Borate [R²-B(OH)₃]⁻ (Activated Boronate) Borate->OAP Enters Cycle

Figure 1: The Suzuki-Miyaura catalytic cycle.

1. Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. In this step, the palladium complex inserts into the carbon-halogen bond of the pyrido[2,3-b]oxazine halide (R¹-X), forming a Pd(II) intermediate.[4][5] This is often the rate-determining step of the reaction.[4][5] The reactivity of the halide typically follows the order I > Br > Cl >> F. For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to promote this step.[3]

2. Transmetalation: Before transmetalation can occur, the boronic acid (R²-B(OH)₂) must be activated by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[4][12] This activated boronate then transfers its organic group (R²) to the palladium(II) center, displacing the halide. The exact mechanism of this step is complex and still a subject of research, but it is widely accepted that the base plays a crucial role in facilitating this transfer.[4][13]

3. Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) center are coupled together, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[10] The Pd(0) species can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of palladium.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki cross-coupling of a halogenated pyrido[2,3-b]oxazine with an arylboronic acid. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

General Protocol for Suzuki Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halogenated pyrido[2,3-b]oxazine analog (1.0 equiv)

  • Arylboronic acid (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PCy₃) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated pyrido[2,3-b]oxazine analog, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if used).

  • Solvent Addition: Add the anhydrous organic solvent followed by the degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Recommended Reaction Conditions
Substrate ClassCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Bromo-pyrido[2,3-b]oxazinePd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100A standard and often effective set of conditions.
Chloro-pyrido[2,3-b]oxazinePd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.5)Toluene/H₂O (10:1)100-110More forcing conditions are often needed for less reactive chlorides.[14]
Sterically Hindered SubstratesPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (3.0)Dioxane/H₂O (5:1)100Bulky ligands can facilitate reductive elimination.[3]
Unprotected NH-containing HeterocyclesP1 or P2 precatalysts (1-3)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)60-100Specialized precatalysts can be effective for substrates with acidic protons.[7][8]

Troubleshooting Common Issues in Suzuki Cross-Coupling

Even with established protocols, challenges can arise. The following guide addresses common problems and suggests potential solutions.

Troubleshooting_Workflow cluster_optimization Optimization Strategies cluster_side_reactions Common Side Reactions Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Substrates, Catalyst, Base, Solvent) Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Replace/Purify) Optimize_Conditions Systematic Condition Optimization Check_Reagents->Optimize_Conditions Reagents OK Side_Reactions Identify Side Products (e.g., Homocoupling, Dehalogenation) Optimize_Conditions->Side_Reactions Opt_Catalyst Screen Catalysts & Ligands Optimize_Conditions->Opt_Catalyst Opt_Base Vary Base (e.g., Cs₂CO₃ for difficult couplings) Optimize_Conditions->Opt_Base Opt_Solvent Try different solvent systems (e.g., Toluene, DMF) Optimize_Conditions->Opt_Solvent Opt_Temp Adjust Temperature Optimize_Conditions->Opt_Temp Side_Reactions->Optimize_Conditions No Major Side Products Purification_Issues Address Purification Challenges Side_Reactions->Purification_Issues Side Products Identified Homocoupling Boronic Acid Homocoupling: - Ensure thorough degassing - Use fresh boronic acid Side_Reactions->Homocoupling Dehalogenation Dehalogenation of Starting Material: - Use a non-coordinating base - Avoid alcoholic solvents Side_Reactions->Dehalogenation Protodeborylation Protodeborylation: - Use a stronger base - Increase boronic acid equivalents Side_Reactions->Protodeborylation Success Successful Coupling Purification_Issues->Success Purification Optimized

Figure 2: A workflow for troubleshooting Suzuki cross-coupling reactions.

1. Low or No Conversion:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(0) species can be sensitive to air and moisture. Using pre-catalysts or ensuring a rigorously inert atmosphere can be beneficial. The color of the reaction mixture can be indicative; a black precipitate may suggest catalyst decomposition to palladium black.[15]

  • Ligand Choice: For challenging substrates, particularly aryl chlorides or sterically hindered partners, the choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates.[3][14]

  • Base Strength: The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle.[13] For difficult couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones like Na₂CO₃.[4]

  • Solvent Effects: The solubility of all components is crucial. A change in solvent or the use of a co-solvent may be necessary.[4][16]

2. Side Reactions:

  • Homocoupling of Boronic Acid: This side reaction, forming R²-R², is often promoted by the presence of oxygen.[3] Thorough degassing of the reaction mixture is essential to minimize this pathway.

  • Dehalogenation: The starting pyrido[2,3-b]oxazine halide can be reduced to the corresponding dehalogenated product. This can be caused by certain bases or impurities.[3]

  • Protodeborylation: The boronic acid can be cleaved by water to give the corresponding arene. This is more prevalent with electron-rich or sterically hindered boronic acids. Using a higher excess of the boronic acid or a stronger base can sometimes mitigate this issue.

3. Issues with Nitrogen-Containing Heterocycles:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands can sterically disfavor this coordination.

  • Substrate Reactivity: The electronic nature of the pyrido[2,3-b]oxazine ring can influence the ease of oxidative addition. Electron-deficient halides are generally more reactive.[15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the functionalization of complex molecules like pyrido[2,3-b]oxazine analogs. A solid understanding of the reaction mechanism, coupled with careful selection of the catalyst, ligand, base, and solvent, is key to achieving successful outcomes. While challenges can arise, particularly with nitrogen-rich heterocyclic substrates, a systematic approach to optimization and troubleshooting, as outlined in this guide, will enable researchers to effectively harness the power of this transformative reaction in the pursuit of novel therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1851-1866. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 130(48), 16498–16506. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12477-12483. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Ji, G. Z., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4615–4618. [Link]

  • ResearchGate. (2025, August 7). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • NRO Chemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Fairlamb, I. J. S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 34(12), 1041-1052. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6745-6752. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Davies, I. W., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4117–4121. [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

  • Temple, C., et al. (1985). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][3]oxazines and pyrido[4,3-b][1][3]thiazines. Journal of Medicinal Chemistry, 28(8), 1169-1176. [Link]

  • Azev, Y. A., et al. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Khimiko-Farmatsevticheskii Zhurnal, 27(1), 37-39. [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Fahmy, A. F., et al. (1998). New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. Synthetic Communications, 28(15), 2895-2907. [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23–60. [Link]

  • Asghar, M. N., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 11(2), 1039-1053. [Link]

  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2215–2222. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Pyrido[2,3-b][1][3]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. RSC. [Link]

  • Li, J., et al. (2025, February 14). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][3][4]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

  • Tasch, B. O. F., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1404. [Link]

  • Li, J., et al. (2025, February 28). c]pyridazine and Pyrido[3,2- e][3][4]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

  • Norman, M. H., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists with Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(12), 3532-3536. [Link]

  • El-Sayed, N. N. E., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(12), 2826. [Link]

  • Chen, J., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(4), 1013-1022. [Link]

  • Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-10. [Link]

Sources

Application Notes & Protocols: Interrogating Cellular Pathways with 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one molecular scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique fused ring structure, incorporating both pyridine and oxazine moieties, serves as a versatile backbone for the development of novel therapeutic agents.[1] Preliminary research into related pyridoxazine structures has revealed a spectrum of biological activities, including potential antitumor, antimicrobial, and kinase-inhibiting properties.[1][2][3] For instance, certain derivatives of the closely related 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][4][5]oxazine have been identified as potential modulators of critical cell signaling pathways, including apoptosis.[1]

This guide provides a series of robust, validated cell-based assay protocols designed to empower researchers in the systematic evaluation of novel 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one derivatives. The methodologies detailed herein are intended to facilitate the characterization of their cytotoxic effects, and to elucidate their mechanisms of action, with a focus on apoptosis induction and kinase activity modulation.

Section 1: Understanding the Putative Mechanisms of Action

Before embarking on experimental work, it is crucial to ground our approach in the known pharmacology of similar chemical structures. This allows for the selection of the most relevant and informative assays.

1.1. Induction of Apoptosis via IAP Inhibition A primary mechanism proposed for related pyridoxazine compounds is the inhibition of the Inhibitor of Apoptosis Proteins (IAPs).[1] IAPs, such as X-linked IAP (XIAP) and cellular IAPs (cIAP1/2), are key negative regulators of apoptosis that function by binding to and inhibiting caspases. By antagonizing IAPs, these compounds can relieve the inhibition of caspases, thereby lowering the threshold for apoptosis and promoting programmed cell death.[1] This makes the quantification of apoptosis a critical first step in mechanistic investigation.

IAP_Pathway cluster_stimulus Apoptotic Stimulus Stimulus (e.g., DNA Damage, Death Receptors) SMAC SMAC/Diablo Stimulus->SMAC releases IAPs IAP Proteins (XIAP, cIAPs) SMAC->IAPs inhibits Caspases Caspases (e.g., Caspase-3, -9) IAPs->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis executes Compound Pyridoxazine Derivative Compound->IAPs

Caption: Reversal of IAP-mediated apoptosis inhibition.

1.2. Kinase Pathway Modulation The pyridoxazine core is also present in compounds designed as potent kinase inhibitors. For example, derivatives of pyrido[2,3-b][4][5]oxazine have shown inhibitory activity against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer.[2] This precedent suggests that novel derivatives should be screened for their effects on relevant kinase pathways, which are often dysregulated in cancer and other diseases. Cell-based kinase assays are invaluable as they measure inhibitor activity within a physiological context, accounting for factors like cell permeability and off-target effects.[6][7]

Section 2: Foundational Assay: Assessing Cytotoxicity and Cell Viability

The initial characterization of any new compound involves determining its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window. The XTT assay is a robust colorimetric method for this purpose, offering a simpler workflow than the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step.[8]

Principle of the XTT Assay The assay quantifies the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble, orange-colored formazan product.[9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, viable cells.

XTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay XTT Assay cluster_read Data Acquisition p1 1. Seed cells in a 96-well plate p2 2. Allow cells to attach (e.g., 24 hours) p1->p2 p3 3. Add serial dilutions of Pyridoxazine Derivative p2->p3 p4 4. Incubate for desired period (e.g., 24, 48, 72 hours) p3->p4 p5 5. Add activated XTT solution to wells p4->p5 p6 6. Incubate for 2-4 hours at 37°C p5->p6 p7 7. Measure absorbance at ~450 nm (Ref: ~650 nm) p6->p7 p8 8. Calculate % Viability and determine IC50 p7->p8

Caption: Experimental workflow for the XTT cell viability assay.

Protocol: XTT Cell Viability Assay

This protocol is a general guideline and must be optimized for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one derivative stock solution (e.g., 10 mM in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Multi-channel pipette

  • Humidified 37°C, 5% CO₂ incubator

  • Microplate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Leave perimeter wells filled with sterile PBS to minimize evaporation.

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridoxazine derivative in culture medium. A typical starting range is 0.01 µM to 100 µM.

    • Causality Check: It is critical to include proper controls:

      • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., 0.5% DMSO) used in the compound dilutions. This validates that the solvent itself is not causing toxicity.

      • Untreated Control: Cells in medium only, representing 100% viability.

      • Medium Blank: Wells with medium only (no cells) to determine background absorbance.

    • Carefully remove the medium and add 100 µL of medium containing the compounds or controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • XTT Reagent Addition:

    • Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well. Gently swirl the plate to mix.

  • Color Development: Incubate the plate for 2-4 hours at 37°C. Monitor the color change in the untreated control wells. The incubation time should be sufficient to produce a strong signal without saturation.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.[8]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example IC₅₀ Values

Compound Derivative Target Cell Line Incubation Time (h) IC₅₀ (µM)
Derivative A MCF-7 48 5.2
Derivative B A549 48 12.8

| Positive Control | MCF-7 | 48 | 0.1 |

Section 3: Mechanistic Assay I: Quantifying Apoptosis Induction

To test the hypothesis that these derivatives function by inducing apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard.[5][10] It allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Principle of Annexin V / PI Staining In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[4][11] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[10][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification.[4]

Caption: Principles of cell state differentiation using Annexin V and PI.

Protocol: Apoptosis Detection by Annexin V/PI Flow Cytometry

Materials:

  • Cells treated with pyridoxazine derivatives (and controls) in 6-well plates

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer (typically provided in kit)

  • Propidium Iodide (PI) solution

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach. Treat with the compound at relevant concentrations (e.g., 1X and 2X the IC₅₀ value) for a predetermined time (e.g., 24 hours). Include vehicle and untreated controls. A positive control (e.g., staurosporine) is highly recommended to validate the assay setup.

  • Cell Harvesting:

    • Crucial Step: Apoptotic cells may detach. Collect the culture supernatant (containing floating cells) from each well into a labeled flow cytometry tube.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached adherent cells with their corresponding supernatant. This ensures the entire cell population is analyzed.

  • Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[4][11]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary by kit manufacturer).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Keep samples on ice and protected from light.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.[12]

    • Self-Validation: Use single-stained controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) vs. PI fluorescence.

    • Use the controls to set quadrants to define the four populations:

      • Lower-Left (Q3): Healthy cells (Annexin V- / PI-)

      • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Data Presentation: Example Apoptosis Induction

Treatment (24h) Healthy Cells (%) Early Apoptotic (%) Late Apoptotic (%)
Vehicle Control 92.5 ± 2.1 3.1 ± 0.5 2.3 ± 0.4
Derivative A (5µM) 65.3 ± 3.5 22.8 ± 2.9 8.1 ± 1.5

| Positive Control | 15.7 ± 4.0 | 45.2 ± 5.1 | 33.6 ± 4.8 |

Section 4: Mechanistic Assay II: Evaluating Kinase Inhibition

To investigate if the compound's activity is mediated through kinase inhibition, a cell-based phosphorylation assay can be employed. This method directly measures the activity of a specific kinase within the cell by quantifying the phosphorylation of its downstream substrate.

Principle of Cell-Based Kinase Phosphorylation Assay Many kinases are activated by growth factors or other stimuli, leading to the phosphorylation of specific substrate proteins. A kinase inhibitor will block this phosphorylation event. By lysing cells after treatment and using a phospho-specific antibody, the level of substrate phosphorylation can be measured, typically via ELISA or Western Blot. A reduction in the phosphorylation signal relative to the stimulated control indicates kinase inhibition.[6][13]

Kinase_Workflow cluster_prep Preparation cluster_treat Treatment cluster_process Processing cluster_detect Detection (ELISA) k1 1. Seed cells and grow to 80-90% confluency k2 2. Serum-starve cells (e.g., overnight) to reduce baseline phosphorylation k1->k2 k3 3. Pre-treat with Pyridoxazine Derivative or Vehicle for 1-2 hours k2->k3 k4 4. Stimulate with appropriate agonist (e.g., EGF for EGFR) for a short period (e.g., 15 min) k3->k4 k5 5. Immediately place on ice and lyse cells k4->k5 k6 6. Quantify protein concentration (e.g., BCA assay) k5->k6 k7 7. Add normalized lysates to antibody-coated plate k6->k7 k8 8. Detect with phospho-specific and total protein antibodies k7->k8 k9 9. Measure signal and calculate % phosphorylation inhibition k8->k9

Sources

Application Note: High-Throughput Screening of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its unique fused ring structure, incorporating both pyridine and oxazine rings, provides a versatile framework for the development of novel therapeutic agents.[1] Preliminary research suggests that derivatives of this and similar scaffolds, such as quinazolinones and pyrazolopyridines, may exhibit a range of pharmacological properties, including antimicrobial and antitumor activities.[1][2][3] A critical area of investigation for such scaffolds is their potential as enzyme inhibitors, particularly for protein kinases.

Protein kinases are a pivotal class of enzymes in cellular signal transduction and are frequently implicated in the pathophysiology of diseases like cancer and inflammatory disorders.[4][5] Consequently, they have become one of the most important target classes for modern drug discovery.[4][5] High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a specific kinase target.[6] This process significantly accelerates the initial stages of drug discovery, paving the way for more focused lead optimization efforts.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for libraries based on the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold. We will detail the critical steps from assay development and validation to primary screening, hit confirmation, and data analysis, with a focus on identifying novel kinase inhibitors. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data.

I. Assay Development and Optimization: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reliable assay.[8] For kinase inhibitor screening, fluorescence-based assays are a popular choice due to their high sensitivity, adaptability to HTS formats, and generally favorable cost-effectiveness.[9][10] This section will outline the development of a generic, fluorescence-based kinase activity assay, which can be adapted for a specific kinase of interest.

A. Principle of the Fluorescence-Based Kinase Assay

The assay principle relies on the enzymatic activity of the target kinase, which phosphorylates a specific peptide substrate. The detection of this phosphorylation event is coupled to a fluorescent readout. A common method involves using an antibody that specifically recognizes the phosphorylated substrate, with this antibody being linked to a fluorophore. An increase in fluorescence signal corresponds to higher kinase activity, while a decrease in signal indicates inhibition.

B. Key Reagents and Materials
  • Target Kinase: Purified, active recombinant kinase enzyme.

  • Peptide Substrate: A peptide sequence specifically recognized and phosphorylated by the target kinase.

  • ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.

  • Phospho-Specific Antibody: An antibody that specifically binds to the phosphorylated form of the peptide substrate.

  • Fluorescently Labeled Secondary Antibody or Reagent: To detect the primary antibody binding.

  • Assay Buffer: Optimized for kinase activity and stability.

  • Microplates: 384-well or 1536-well plates suitable for fluorescence measurements.

  • Positive Control: A known inhibitor of the target kinase.

  • Negative Control: DMSO (Dimethyl sulfoxide), the vehicle for the compound library.

C. Protocol: Assay Optimization

The goal of optimization is to establish assay conditions that provide a stable and robust signal suitable for HTS. This involves determining the optimal concentrations of key reagents and incubation times.

  • Kinase Titration:

    • Prepare a serial dilution of the kinase enzyme in assay buffer.

    • Add a fixed, excess concentration of the peptide substrate and ATP to each well of a microplate.

    • Incubate for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).

    • Stop the reaction and proceed with the detection steps (antibody incubations).

    • Measure the fluorescence signal.

    • Causality: The aim is to identify the kinase concentration that yields a robust signal without being in excess, ensuring the assay is sensitive to inhibition.

  • ATP Km Determination:

    • Using the optimal kinase concentration determined above, perform the assay with varying concentrations of ATP.

    • Measure the initial reaction velocity at each ATP concentration.

    • Plot the velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km (the substrate concentration at which the reaction rate is half of Vmax).

    • Causality: For an ATP-competitive inhibitor screen, running the assay at or near the Km for ATP provides a sensitive measure of inhibition.

  • Time Course Experiment:

    • Using the optimized kinase and ATP concentrations, run the assay and measure the fluorescence signal at multiple time points.

    • Causality: This determines the optimal incubation time where the reaction is still in the linear phase, ensuring that the assay is measuring the initial rate of the reaction and is not limited by substrate depletion or enzyme instability.

II. HTS Workflow: From Pilot Screen to Full Library Screening

A well-defined workflow is crucial for the efficient and reproducible execution of a large-scale HTS campaign.

HTS_Workflow cluster_0 Assay Validation cluster_1 Primary Screen cluster_2 Hit Triage & Confirmation Assay_Dev Assay Development & Optimization Z_Factor Z'-Factor Determination Assay_Dev->Z_Factor Establish Robustness Pilot_Screen Pilot Screen (~2,000 compounds) Z_Factor->Pilot_Screen Confirm HTS Suitability Full_Screen Full Library Screening Pilot_Screen->Full_Screen Proceed if Z' > 0.5 Data_Acquisition Data Acquisition & Normalization Full_Screen->Data_Acquisition Hit_ID Primary Hit Identification Data_Acquisition->Hit_ID Hit_Confirmation Hit Confirmation (Re-test) Hit_ID->Hit_Confirmation Select initial hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Counter_Screens Counter & Orthogonal Screens Dose_Response->Counter_Screens

Caption: A generalized workflow for a high-throughput screening campaign.

A. Assay Validation: The Z'-Factor

Before committing to a full-scale screen, the quality and robustness of the assay must be statistically validated. The Z'-factor is the industry-standard metric for this purpose.[11][12] It assesses the separation between the positive and negative controls, taking into account the signal dynamic range and data variation.[13]

Z'-Factor Calculation: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control (e.g., maximum inhibition)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., no inhibition, DMSO only)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation between positive and negative controls, suitable for HTS.[13][14]
0 to 0.5MarginalThe assay may be acceptable, but careful data analysis is required.[13][14]
< 0UnacceptableThe signal from the positive and negative controls overlaps, making the assay unsuitable for HTS.[13][14]

Protocol: Z'-Factor Determination

  • Prepare a 384-well plate with half the wells dedicated to the positive control (a known inhibitor at a concentration that gives maximum inhibition) and the other half to the negative control (DMSO).

  • Run the optimized kinase assay.

  • Calculate the Z'-factor using the formula above.

  • Repeat this process on multiple days to ensure reproducibility. An assay is considered validated for HTS when the Z'-factor is consistently above 0.5.[15]

B. Pilot Screen

Once the assay is validated, a pilot screen of a small, diverse subset of the compound library (e.g., ~2,000 compounds) is recommended.[15]

  • Purpose: The pilot screen serves to identify any unforeseen issues with the assay in the presence of a diverse range of chemical matter, such as compound autofluorescence or precipitation. It also provides an initial estimate of the hit rate.

C. Full Library Screening

With a validated assay, the full library screening can commence.

  • Compound Plating: The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one library is typically plated at a single concentration (e.g., 10 µM) in 384- or 1536-well plates.

  • Controls: Each plate must include positive and negative controls to monitor assay performance and for data normalization.

  • Automation: HTS is heavily reliant on automation, including liquid handlers and robotic plate movers, to ensure precision and throughput.[7]

III. Data Analysis and Hit Identification

The large volume of data generated from an HTS campaign requires a systematic and statistically sound analysis workflow.[16][17]

A. Data Normalization

Raw data from each plate is normalized to the on-plate controls to account for plate-to-plate and day-to-day variability. A common method is to calculate the percent inhibition for each compound:

Percent Inhibition = 100 * (1 - (Signalcompound - Mean Signalpositive control) / (Mean Signalnegative control - Mean Signalpositive control))

B. Primary Hit Selection

A primary hit is a compound that meets a predefined activity threshold. A common approach is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls.

Hit_Triage Primary_Hits Primary_Hits Confirmation Confirmed Hits Reproducible Activity Primary_Hits->Confirmation Re-test Potent_Hits Potent_Hits Confirmation->Potent_Hits Dose-Response Selective_Hits Selective Hits No Activity in Counter-Screens Potent_Hits->Selective_Hits Counter-Screening Lead_Candidates Lead Candidates Selective_Hits->Lead_Candidates Further Validation

Caption: A logical flow for hit triage and validation.

IV. Hit Confirmation and Counter-Screening

Primary hits from a single-concentration screen require further validation to confirm their activity and rule out false positives.[18]

A. Hit Confirmation
  • Re-testing: Primary hits are "cherry-picked" from the library and re-tested in the primary assay to confirm their activity. This step helps to eliminate hits that were the result of experimental error.

B. Dose-Response and IC50 Determination

Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.[19][20]

Protocol: IC50 Determination

  • Prepare serial dilutions of the confirmed hit compounds.

  • Perform the kinase assay with each concentration of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC50 value.[20][21][22]

Compound IDPrimary Screen % InhibitionConfirmed IC50 (µM)
Cpd-00185.20.5
Cpd-00278.91.2
Cpd-00392.50.2
Cpd-00465.18.9
C. Counter-Screening and Orthogonal Assays

A significant challenge in HTS is the identification of false positives that arise from compound interference with the assay technology rather than true inhibition of the target.[18][23] Counter-screens are essential for identifying and eliminating these artifacts.[24][25][26]

  • Technology-Based Counter-Screens: These assays are designed to identify compounds that interfere with the detection method.[25] For a fluorescence-based assay, this would involve running the assay in the absence of the kinase or substrate to identify autofluorescent compounds.

  • Specificity Counter-Screens: To ensure that the hit compounds are selective for the target kinase, they should be tested against a panel of related kinases.[25]

  • Orthogonal Assays: These are assays that measure the same biological activity but use a different detection technology (e.g., a luminescence-based or label-free method).[26] Confirmation of activity in an orthogonal assay provides strong evidence that the compound is a true inhibitor of the target.

D. Cell-Based Assays

Ultimately, a successful drug candidate must be active in a more physiologically relevant context.[27] Cell-based assays are a crucial step in validating hits from a biochemical screen.[27][28][29][30]

Protocol: Cellular Target Engagement Assay

  • Culture a cell line that expresses the target kinase.

  • Treat the cells with the hit compounds at various concentrations.

  • Lyse the cells and measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or an ELISA-based assay.

  • A reduction in the phosphorylation of the downstream substrate indicates that the compound is engaging the target kinase within the cell.

V. Conclusion

The high-throughput screening of a 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one library is a powerful approach for the discovery of novel kinase inhibitors. A successful HTS campaign is a multidisciplinary effort that requires careful planning, rigorous assay validation, and a systematic approach to data analysis and hit confirmation. By following the protocols and principles outlined in this application note, researchers can maximize the quality of their screening data and increase the likelihood of identifying promising lead compounds for further drug development. The subsequent steps of hit-to-lead optimization and preclinical development will build upon the foundation of high-quality hits generated from this initial screening effort.

References

  • Bachovchin, D. A., et al. (2010). A high-throughput kinome-profiling of kinase-directed libraries has been proposed as a more efficient alternative method to discover novel kinase inhibitors. Nature Chemical Biology, 6(3), 220-225. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 665, 1-13. [Link]

  • Wesche, H., Xiao, S. H., & Young, S. W. (2005). High throughput screening for protein kinase inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 143-157. [Link]

  • Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. Journal of Biomolecular Screening, 18(1), 1-13. [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Klopffer, C., et al. (2005). A FRET-based assay for high-throughput screening of protein kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Patel, N. B., & Shaikh, A. R. (2011). Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities. Acta Poloniae Pharmaceutica, 68(2), 223-230. [Link]

  • Iversen, P. W., et al. (2006). A comparison of the utility of Z'-factor and signal-to-background in HTS assay quality assessment. Journal of Biomolecular Screening, 11(8), 926-932. [Link]

  • Burczynski, M. E. (2003). High-throughput screening in the postgenomic era: a new paradigm for drug discovery. Expert Opinion on Therapeutic Targets, 7(5), 641-651. [Link]

  • Evotec. (2025). Unlocking High-Throughput Screening Strategies. Retrieved from [Link]

  • University of Arizona, R. Ken Coit College of Pharmacy. (n.d.). Our Process. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

Sources

Pyrido[2,3-b]oxazine Scaffolds as Next-Generation EGFR Tyrosine Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of EGFR-Targeted Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[1][2] Its dysregulation, through overexpression or activating mutations, is a well-established driver in various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[1][3][4] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[5] However, the clinical success of first and second-generation TKIs is often curtailed by the emergence of acquired resistance, frequently driven by a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[6][7] This has necessitated the development of third-generation inhibitors that can effectively target these resistant mutations while sparing wild-type (WT) EGFR to minimize toxicity.

This document details the development of a novel class of potent and selective EGFR-TKIs based on the pyrido[2,3-b][6]oxazine scaffold. These compounds have been rationally designed to overcome T790M-mediated resistance.[8] We provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preclinical assessment of this promising chemical series. The protocols herein are grounded in field-proven methodologies, ensuring scientific integrity and reproducibility.

Part 1: The EGFR Signaling Axis and Inhibitor Mechanism

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][6] EGFR inhibitors function by competing with ATP at the kinase domain's binding site, thereby blocking autophosphorylation and subsequent signal transduction, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[6]

The pyrido[2,3-b][6]oxazine scaffold was identified as a promising starting point for developing inhibitors that can effectively target mutant EGFR. Through a strategy of molecular hybridization, this core was strategically decorated with other bioactive pharmacophores, such as phenyl sulfonamide and pyrimidine, to enhance potency and selectivity against clinically relevant mutations like the L858R/T790M double mutant.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-b]oxazine Inhibitor Inhibitor->EGFR Blocks Autophosphorylation EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathways and the point of inhibition.

Part 2: Synthesis of Pyrido[2,3-b]oxazine Derivatives

The synthesis of the target pyrido[2,3-b][6]oxazine analogues is achieved through a multi-step synthetic route.[2] A key strategic step in this process is the Suzuki cross-coupling reaction, which allows for the efficient introduction of diverse aryl or heteroaryl moieties.[8] The general synthetic scheme enables the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).

Protocol 2.1: General Five-Step Synthesis

The following protocol outlines a representative synthesis for this class of compounds, as described by Yadav, V.B., et al. (2025).[2]

Step 1: Synthesis of Intermediate 2

  • Reaction: Start with commercially available 2-amino-3-hydroxypyridine (1). React with 2,4-dichloro-5-(trifluoromethyl)pyrimidine in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF).

  • Rationale: This step introduces the pyrimidine ring, a key pharmacophore, onto the pyridine core. The chlorine at the 4-position of the pyrimidine is more reactive and undergoes nucleophilic substitution by the amino group of the pyridine.

Step 2: Synthesis of Intermediate 3

  • Reaction: The hydroxyl group of intermediate 2 is reacted with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in an acetone solvent.

  • Rationale: This introduces the cyanoethyl group, which is a precursor for the formation of the oxazine ring.

Step 3: Synthesis of the Pyrido[2,3-b][6]oxazine Core (Intermediate 4)

  • Reaction: Cyclization of intermediate 3 is achieved by heating in a high-boiling point solvent like diphenyl ether.

  • Rationale: An intramolecular cyclization occurs where the amino group attacks the nitrile, leading to the formation of the fused oxazine ring system, which constitutes the core scaffold.

Step 4: Bromination of the Scaffold (Intermediate 5)

  • Reaction: The pyrido[2,3-b][6]oxazine core (4) is brominated using N-bromosuccinimide (NBS) in a solvent like chloroform.

  • Rationale: This step introduces a bromine atom at a specific position on the scaffold, which serves as a handle for the subsequent Suzuki cross-coupling reaction, allowing for diversification.

Step 5: Suzuki Cross-Coupling to Yield Final Compounds (e.g., 7f)

  • Reaction: Intermediate 5 is coupled with a desired boronic acid (e.g., 3-amino-4-(2,4-difluorophenylsulfonamido)phenylboronic acid) using a palladium catalyst (like Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as 1,4-dioxane and water.

  • Rationale: The Suzuki reaction is a powerful C-C bond-forming reaction that allows for the introduction of the substituted phenyl sulfonamide moiety, another critical pharmacophore for potent EGFR inhibition.[8]

Caption: General synthetic workflow for pyrido[2,3-b]oxazine inhibitors.

Part 3: In Vitro Biological Evaluation

A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of the synthesized inhibitors.

Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

  • Cell Lines:

    • HCC827: NSCLC cell line with an EGFR exon 19 deletion (sensitive to TKIs).

    • NCI-H1975: NSCLC cell line with L858R/T790M double mutation (resistant to 1st/2nd gen TKIs).

    • A549: NSCLC cell line with WT-EGFR overexpression.

    • BEAS-2B: Normal human bronchial epithelial cells (for selectivity assessment).[8]

  • Procedure:

    • Seed cells (e.g., 5 × 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrido[2,3-b]oxazine compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Osimertinib).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

CompoundHCC827 (Exon 19 del) IC₅₀ (µM)NCI-H1975 (L858R/T790M) IC₅₀ (µM)A549 (WT-EGFR) IC₅₀ (µM)BEAS-2B (Normal) IC₅₀ (µM)
7f 0.090.891.10> 61
7g 0.151.021.34> 61
7h 0.211.151.58> 61
Osimertinib 0.080.751.05> 50
Data are representative values from published studies.[8]
Protocol 3.2: EGFR Autophosphorylation Inhibition (Western Blot)

This assay directly assesses the ability of the compounds to inhibit the kinase activity of EGFR within the cellular context.

  • Procedure:

    • Culture cells (e.g., A431 for high EGFR expression or HCC827) to 70-80% confluency. Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[11]

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR autophosphorylation.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]

    • Determine protein concentration using a BCA assay.[11]

    • Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[7]

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin) to ensure equal protein loading and to normalize the p-EGFR signal.[11]

  • Analysis: A reduction in the p-EGFR signal relative to total EGFR in compound-treated cells compared to the EGF-stimulated control indicates inhibition of EGFR autophosphorylation.

Protocol 3.3: Apoptosis Induction (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent to which the inhibitor induces programmed cell death.[1][8]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[8]

  • Procedure:

    • Treat cells (e.g., HCC827) with the IC₅₀ concentration of the test compound for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.[6]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Analysis:

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive. An increase in the percentage of Annexin V-positive cells in the treated group compared to the control indicates apoptosis induction. For example, compound 7f was shown to induce significant apoptosis (33.7% early and 9.1% late) compared to control conditions.[8]

Part 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrido[2,3-b][6]oxazine scaffold has provided key insights into the structural requirements for potent anti-proliferative activity.

  • The Core Scaffold: The pyrido-oxazine ring system is essential for activity.

  • Pyrimidine Moiety: The presence of the pyrimidine ring is a crucial feature. A trifluoromethyl substituent on this ring enhances efficacy.

  • Linker Group: An amine functional group linking the core to other moieties is favored for higher anticancer activity.

  • Sulfonyl Group: A difluorophenyl sulfonyl group was found to be a key interaction moiety, engaging with the glycine-rich loop of the EGFR kinase domain, contributing significantly to the potency of the lead compounds.

SAR cluster_sar Key SAR Insights Lead_Compound Pyrido-oxazine Core Amine Linker Pyrimidine Moiety Phenyl Sulfonyl Group Core Essential for Activity Lead_Compound:f0->Core Linker Favors Potency Lead_Compound:f1->Linker Pyrimidine CF3 group enhances efficacy Lead_Compound:f2->Pyrimidine Sulfonyl Difluoro substitution is optimal (Engages Gly-rich loop) Lead_Compound:f3->Sulfonyl

Caption: Key structure-activity relationships for pyrido[2,3-b]oxazine inhibitors.

Part 5: In Vivo Efficacy Assessment in Xenograft Models

To evaluate the therapeutic potential in a physiological system, lead compounds must be tested in preclinical animal models. The NSCLC xenograft mouse model is a standard for this purpose.[13]

Protocol 5.1: NSCLC Xenograft Model Establishment and Efficacy Study
  • Animal Model: 6-8 week old female athymic nude or NOD/SCID mice are commonly used.[13][14]

  • Procedure:

    • Cell Implantation: Subcutaneously inject 5 × 10⁶ NCI-H1975 cells (resuspended in a 1:1 mixture of PBS and Matrigel®) into the right flank of each mouse.[13]

    • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume using calipers 2-3 times per week. The volume can be calculated using the formula: (Length × Width²)/2.

    • Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).[13]

    • Drug Administration:

      • Treatment Group: Administer the pyrido[2,3-b]oxazine compound (e.g., 5-50 mg/kg) daily via oral gavage. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

      • Vehicle Control Group: Administer the vehicle alone.

      • Positive Control Group: Administer a standard-of-care drug like Osimertinib (e.g., 25 mg/kg/day).[15]

    • Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

    • Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, histopathology).

  • Primary Outcome: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). A significant reduction in tumor volume and weight in the treatment group compared to the vehicle control indicates anti-tumor activity.

Conclusion

The pyrido[2,3-b][6]oxazine scaffold represents a highly promising platform for the design of next-generation EGFR-TKIs. The lead compounds from this series have demonstrated potent inhibitory activity against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, with excellent selectivity over wild-type EGFR in vitro.[8] The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and preclinical evaluation of these and similar compounds. Further exploration, particularly in vivo efficacy and safety studies, is warranted to advance these promising candidates toward clinical development for the treatment of non-small cell lung cancer.

References

  • Yadav, V. B., Tiwari, S. V., et al. (2025). Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Yadav, V. B., Tiwari, S. V., et al. (2025). Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at: [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Available at: [Link]

  • Yadav, V. B., Tiwari, S. V., et al. (2025). Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • American Association for Cancer Research. (2007). Identification potent kinase inhibitors against EGFR and its signaling pathways using a label-free cell based assay. Cancer Research. Available at: [Link]

  • National Center for Biotechnology Information. (2013). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Available at: [Link]

  • RSC Publishing. Novel Pyrido[2,3-b][6]oxazine-Based EGFR-TK Inhibitors. Available at: [Link]

  • Li, D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance. Available at: [Link]

  • bioRxiv. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Available at: [Link]

  • PubMed. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Available at: [Link]

  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (CAS 928118-43-8).[1][2] The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring both robust scientific understanding and practical, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one?

The two most effective and commonly employed purification techniques for this class of heterocyclic compounds are Flash Column Chromatography and Recrystallization . The choice between them depends on the impurity profile and the scale of your synthesis.

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities.[3][4] It is particularly useful when dealing with complex mixtures containing side-products from the synthesis.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a relatively pure product, especially on a larger scale where chromatography can be costly and time-consuming.[4] Its effectiveness hinges on identifying a suitable solvent or solvent system in which the compound's solubility is significantly different from that of the impurities at different temperatures.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

While the exact impurities depend on the synthetic route, common side-products in the formation of pyridobenzoxazinone scaffolds can include:

  • Unreacted Starting Materials: Such as derivatives of 2-aminopyridinol and chloroacetylating agents.

  • Ring-Opened Hydrolysis Products: The oxazinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of amino-acid-like impurities.

  • Over-Alkylated or Isomeric Products: Depending on the reaction conditions, substitution might occur at different positions on the heterocyclic core.

  • Polymeric Materials: High reaction concentrations or temperatures can sometimes lead to the formation of insoluble, high-molecular-weight byproducts.

Q3: How do I choose the optimal purification strategy for my sample?

The selection process should be systematic. A small-scale analytical approach is recommended before committing to a preparative-scale purification.

Workflow for Method Selection:

start Crude Product Analysis tlc Run Analytical TLC start->tlc nmr Acquire ¹H NMR Spectrum start->nmr decision Assess Purity & Impurity Profile tlc->decision nmr->decision high_purity High Purity (>90%) Minor Impurities decision->high_purity Simple Profile complex_mixture Complex Mixture Multiple Spots on TLC decision->complex_mixture Complex Profile recrystallization Proceed with Recrystallization high_purity->recrystallization column Proceed with Column Chromatography complex_mixture->column

Caption: Decision workflow for selecting a purification method.

  • Analytical Thin-Layer Chromatography (TLC): This is the first and most crucial step.[5] It helps visualize the number of components in your crude mixture and allows you to test various solvent systems for separation.

  • Proton NMR (¹H NMR) Spectroscopy: A quick NMR of the crude material can provide valuable information on the ratio of your product to impurities, helping you to estimate the initial purity.[5]

  • Decision Point:

    • If TLC shows a major product spot with minor, well-separated impurities, and the NMR confirms a relatively high purity (>90%), recrystallization is often the most efficient choice.

    • If TLC shows multiple spots close to your product's Rf value or a smear, indicating a complex mixture, column chromatography is necessary.[3]

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Troubleshooting Flash Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differential migration.Optimize the Mobile Phase: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[6] For difficult separations, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6]
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.Reduce the Sample Load: A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. For difficult separations, use a higher ratio.
Product Not Eluting Mobile Phase is Not Polar Enough: The compound has a very strong affinity for the polar silica gel and is not being carried by the non-polar solvent.Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. If the compound is still retained, consider adding a small amount (0.5-1%) of acetic acid (if the compound is basic) or triethylamine (if the compound is acidic) to the mobile phase.[6]
Cracked or Channeled Column Bed Improper Packing: Air bubbles trapped during packing or running the column dry can create channels.Repack the Column: Ensure the silica slurry is homogeneous and allowed to settle evenly. Never let the solvent level drop below the top of the silica bed.
Heat Generation: Using highly polar solvents like methanol can generate heat upon mixing with silica, causing solvent to boil and crack the column.Pre-mix Solvents: If using a high percentage of methanol, pre-mix it with the non-polar solvent before adding to the column. Pack the column using the initial, less polar eluent.
Streaking or "Tailing" of Bands Compound is Acidic/Basic: The compound may be interacting ionically with the slightly acidic silica gel.Add a Modifier: For basic compounds like many N-heterocycles, add ~1% triethylamine to the eluent to neutralize the acidic sites on the silica.[6]
Insolubility: The compound is precipitating at the top of the column when the eluent is added.Use Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM, acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of the column.[6]
Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Solution is Too Dilute: Not enough solute is present to reach the saturation point upon cooling.Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and re-cool.
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.Induce Crystallization: 1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" of the pure compound. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Product "Oils Out" Solution is Saturated While Too Hot: The boiling point of the solvent is higher than the melting point of the solute, or the solution is oversaturated with impurities.Modify the Solvent System: 1. Add a small amount of a "co-solvent" in which the compound is more soluble to keep it dissolved at a lower temperature. 2. Alternatively, use a lower-boiling point solvent. 3. Re-heat the oiled-out mixture with more solvent until a clear solution is formed, then cool very slowly.
Poor Recovery Too Much Solvent Was Used: The compound has some solubility even in the cold solvent, leading to loss in the mother liquor.Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound.
Premature Crystallization: The product crystallized in the filter funnel during hot filtration.Pre-heat the Funnel: Use a steam-jacketed funnel or pre-heat the filter funnel with hot solvent before filtration. Perform the filtration as quickly as possible.
Purity Does Not Improve Inappropriate Solvent Choice: The impurities have similar solubility profiles to the product in the chosen solvent.Perform Solvent Screening: Test a variety of solvents or solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane) on a small scale to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Preparation of the Column:

    • Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica column is a good starting point).

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disruption during solvent addition.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure and begin collecting fractions. The less polar compounds will elute first.[4]

    • Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.

  • Fraction Analysis:

    • Develop the TLC plate and visualize the spots (e.g., under UV light).

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Test solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl the flask to ensure complete dissolution.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2020). ResearchGate. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. Available at: [Link]

  • Column Chromatography. (n.d.). Magritek. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • 7-Chloro-1h-pyrido[3,4-b][5][7]oxazin-2(3h)-one. (n.d.). Sunway Pharm Ltd. Available at: [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Available at: [Link]

  • 7-chloro-1H,2H,3H-pyrido[3,4-b][5][7]oxazine, 95%. (n.d.). Chembeez. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyridooxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridooxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges encountered during the synthesis of pyridooxazine scaffolds, moving beyond simple procedural steps to explain the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: My pyridooxazine synthesis is resulting in low yields. What are the most common factors I should investigate first?

A1: Low yields in pyridooxazine synthesis can typically be traced back to a few critical parameters. Systematically troubleshooting these variables is key. Start by evaluating:

  • Reaction Temperature: Temperature control is crucial. While higher temperatures can increase reaction rates, they can also lead to the formation of degradation products or unwanted side reactions. For many cyclization reactions leading to heterocyclic compounds, a moderate temperature increase can be beneficial, but excessive heat can be detrimental.[1] A systematic optimization of the reaction temperature, for instance by screening temperatures from 80°C to 120°C in 10°C increments, can help identify the optimal thermal conditions for your specific substrates.

  • Choice of Solvent: The polarity and boiling point of your solvent play a significant role. Solvents like toluene or xylene are often used to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards product formation.[2][3] In some cases, polar aprotic solvents like DMF or DMSO can be effective, but they may require more stringent drying conditions. The choice of solvent can also influence the solubility of reactants and intermediates, impacting the overall reaction kinetics.

  • Catalyst Activity: If you are employing a catalyst, its activity is paramount. For acid-catalyzed reactions, ensure you are using a suitable acid with the correct pKa. In some cases, a Lewis acid might be more effective than a Brønsted acid. If using a metal-based catalyst, ensure it has not been deactivated by impurities in your starting materials or solvent. The catalyst loading should also be optimized; typically, a loading of 1-5 mol% is a good starting point.[2]

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A2: The formation of side products often points to issues with reaction selectivity or the stability of intermediates. Common side products in related heterocyclic syntheses can include dimers, polymers, or products from competing reaction pathways.

  • Purity of Starting Materials: Impurities in your starting materials, such as the corresponding amine, phenol, or aldehyde, can lead to a cascade of unwanted reactions. Always ensure the purity of your reactants through appropriate purification techniques like recrystallization or distillation before use.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of your desired product or the formation of thermodynamically more stable, but undesired, side products. Monitor your reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Atmosphere Control: Some intermediates or reagents may be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]

Q3: The purification of my crude pyridooxazine product is proving difficult. What strategies can I employ for effective purification?

A3: The basic nature of the pyridine ring can sometimes complicate purification by standard column chromatography on silica gel, leading to tailing of the product peak. Here are some strategies to overcome this:

  • Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen. You can often perform an acidic wash (e.g., with dilute HCl) to protonate the pyridooxazine and extract it into the aqueous layer, leaving non-basic impurities in the organic phase. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can recover your purified product.[5]

  • Modified Column Chromatography: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[5] This helps to saturate the acidic silanol groups on the silica surface, leading to better peak shapes.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[5] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

II. Troubleshooting Guides

Guide 1: Low Conversion of Starting Materials

Problem: The reaction stalls, and a significant amount of starting material remains unreacted even after an extended period.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Insufficient Activation Energy The reaction may have a high activation barrier that is not being overcome at the current reaction temperature.Gradually increase the reaction temperature in 10-15°C increments, monitoring for product formation and decomposition.
Catalyst Deactivation The catalyst may be poisoned by impurities in the reagents or solvent, or it may be inherently unstable under the reaction conditions.Purify all reagents and ensure the use of anhydrous solvents. Consider adding the catalyst in portions throughout the reaction.
Reversibility of an Intermediate Step An equilibrium may be established that favors the reactants. For condensation reactions, the removal of a small molecule byproduct like water is crucial.If water is a byproduct, use a Dean-Stark trap or add molecular sieves to remove it from the reaction mixture and drive the equilibrium forward.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to the depletion of one reactant before the other has been fully consumed.Carefully verify the stoichiometry of your reactants. For multicomponent reactions, a slight excess of one component may be beneficial.

Experimental Protocol: Optimizing Reaction Temperature

  • Set up three parallel reactions in sealed vials.

  • Charge each vial with the reactants, solvent, and catalyst in the same proportions.

  • Place each vial in a pre-heated aluminum heating block at three different temperatures (e.g., 90°C, 100°C, and 110°C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Analyze the conversion and product purity at each temperature to determine the optimal condition.

Guide 2: Formation of an Inseparable Mixture of Isomers

Problem: The reaction produces a mixture of constitutional isomers that are difficult or impossible to separate by standard chromatographic techniques.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Lack of Regiocontrol If one of the reactants has multiple reactive sites with similar reactivity, the cyclization can occur at different positions, leading to isomeric products.Modify the starting materials to introduce directing groups that favor one reaction pathway over another. Steric hindrance or electronic effects can be used to control regioselectivity.
Competing Reaction Mechanisms Different reaction pathways (e.g., [4+2] cycloaddition followed by a retro-[4+2] cycloaddition) can lead to different isomers.[4]Altering the reaction conditions, such as the solvent or the use of a specific catalyst, can favor one mechanism over another.
Isomerization of Product The desired product may be isomerizing under the reaction or workup conditions.Analyze the crude reaction mixture before workup to see if the isomerization is occurring during the reaction or during purification. If it's happening during workup, consider a milder purification strategy.

Conceptual Workflow for Addressing Isomer Formation

G start Inseparable Isomers Observed check_regio Analyze Reactant Symmetry and Reactive Sites start->check_regio modify_sm Modify Starting Materials (e.g., add blocking groups) check_regio->modify_sm Asymmetric Reactant change_cond Vary Reaction Conditions (Solvent, Catalyst, Temp.) check_regio->change_cond Symmetric Reactant end_success Single Isomer Obtained modify_sm->end_success check_product_stability Test Product Stability Under Reaction/Workup Conditions change_cond->check_product_stability mild_purification Employ Milder Purification (e.g., neutral alumina, different pH) check_product_stability->mild_purification Product is Unstable end_fail Isomer Issue Persists check_product_stability->end_fail Product is Stable mild_purification->end_success

Caption: Troubleshooting decision tree for isomeric product formation.

III. Mechanistic Insights

A common route to the pyridooxazine core involves the reaction of an aminopyridine with a suitable phenolic compound and an aldehyde, often formaldehyde or a derivative like paraformaldehyde. The reaction typically proceeds through a Mannich-type condensation.[3][6]

Generalized Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Aminopyridine Aminopyridine Mannich_Reaction Mannich Reaction (Cyclization) Aminopyridine->Mannich_Reaction Phenol Phenol Phenol->Mannich_Reaction Aldehyde Aldehyde Aldehyde->Mannich_Reaction Pyridooxazine Pyridooxazine Water Water Mannich_Reaction->Pyridooxazine Mannich_Reaction->Water

Caption: General reaction pathway for pyridooxazine synthesis.

Understanding this fundamental mechanism is key to troubleshooting. For instance, the formation of the initial iminium ion from the amine and aldehyde is a critical step. If this step is slow, it could be due to a deactivated amine or steric hindrance. The subsequent electrophilic attack on the electron-rich phenol is also crucial. An electron-withdrawing group on the phenol could slow down this step, requiring harsher conditions or a more potent catalyst.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines... Retrieved from [Link]

  • MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • PubMed Central. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature (100, 110, 120, 130, and 140 °C) on synthesis of pyrazines using acetol and NH4OH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design of High-Performance Polybenzoxazines with Tunable Extended Networks Based on Resveratrol and Allyl Functional Benzoxazine. Retrieved from [Link]

  • PubMed Central. (2025, April 30). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis and pharmacological activities of some pyridooxazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2025, April 8). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CA1304080C - Optically active pyridobenzoxazine derivatives and intermediates thereof.
  • PubMed Central. (2024, November 1). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • ResearchGate. (2022, September 26). (PDF) Methods for the Catalytic Synthesis of Piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN116120340A - A kind of pyridoxazine compound and its preparation method, composition and application.
  • ResearchGate. (n.d.). Synthesis of pyridazines. All the reactions were performed at 130 °C for 6h. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of pyridazothienothiazine and pyrimidothienopyridazines | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Synthesis of Pyrido-1,3-thiazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Physico-Chemical Properties of 6- and 7-Monosubstituted Pyrazino|2,3-c̱|-1,2,6-thiadiazine 2,2-Dioxides. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (CAS 928118-43-8).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this specific synthetic pathway. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

The synthesis of this pyridoxazinone scaffold, while conceptually straightforward, involves a critical intramolecular cyclization step that can be prone to challenges, including low yields and the formation of side products. This guide aims to preemptively address these issues and provide robust solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low or No Yield of the Final Product

Question: I am performing the final cyclization step to synthesize 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, but I'm observing very low yields or isolating only starting material. What are the likely causes and how can I improve the outcome?

Probable Causes & Solutions:

Low yields in cyclization reactions are a common challenge and can stem from several factors.[3] A systematic approach is the best way to diagnose and solve the issue.

1. Purity of Starting Materials:

  • The Issue: The key precursor, likely 2-amino-4-chloropyridin-3-ol, is susceptible to oxidation and may contain impurities from its own synthesis that inhibit the reaction. The acylating agent (e.g., chloroacetyl chloride) can degrade upon exposure to moisture.

  • The Solution:

    • Ensure the aminopyridinol precursor is pure. Recrystallization or column chromatography may be necessary. Confirm purity via NMR and LC-MS.

    • Use a fresh or newly opened bottle of the acylating agent. Chloroacetyl chloride, for instance, should be handled under anhydrous conditions.

2. Suboptimal Reaction Conditions:

  • The Issue: The reaction temperature, solvent, and choice of base are critical for driving the reaction to completion without causing degradation.[3] Excessively high temperatures can decompose the product, while temperatures that are too low can result in an incomplete reaction.

  • The Solution:

    • Temperature Optimization: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures. Start at room temperature and gradually increase if the reaction is sluggish.

    • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are often effective. The choice of solvent can significantly impact reaction rates and yields.[3]

    • Base Selection: A non-nucleophilic base is crucial to deprotonate the phenolic hydroxyl or the amide nitrogen without competing in the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (TEA).

3. Incomplete Reaction/Equilibrium Issues:

  • The Issue: The cyclization is often a condensation reaction that produces a byproduct (like HCl or water). If this byproduct is not removed, it can inhibit the reaction or drive the equilibrium back toward the starting materials.

  • The Solution:

    • When using a reagent like chloroacetyl chloride, a stoichiometric amount of base is required to scavenge the HCl produced.

    • In cases where water is formed, using molecular sieves or a Dean-Stark apparatus can help drive the reaction forward.[3]

ParameterRecommendationRationale
Precursor Purity >98% (confirmed by NMR, LC-MS)Impurities can introduce competing side reactions and poison catalysts if used.[3]
Solvent Anhydrous Acetonitrile, DMF, or THFAprotic solvents prevent reaction with the acylating agent and effectively dissolve the reactants.
Base K₂CO₃, Cs₂CO₃, or Triethylamine (TEA)Scavenges HCl byproduct without acting as a competing nucleophile. Cs₂CO₃ is often superior for O-alkylation.
Temperature 0 °C to reflux (empirically determined)Balances reaction rate against potential for product/reactant degradation.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from degrading the acylating agent and oxidation of the aminopyridinol.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify Purify Precursors (Recrystallization/Chromatography) purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity temp Vary Temperature (e.g., RT, 50 °C, Reflux) optimize_conditions->temp solvent Screen Solvents (ACN, DMF, THF) optimize_conditions->solvent base Test Different Bases (K2CO3, Cs2CO3, TEA) optimize_conditions->base monitor Monitor by TLC/LC-MS temp->monitor solvent->monitor base->monitor complete Reaction Complete? monitor->complete complete->optimize_conditions No workup Proceed to Workup & Purification complete->workup Yes G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization A 2,4-Dichloropyridine B 2,4-Dichloro-3-nitropyridine A->B HNO3/H2SO4 C 2-Chloro-3-nitro-pyridin-4-ol B->C Hydrolysis (e.g., aq. base) D 3-Amino-2-chloro-pyridin-4-ol C->D Reduction (e.g., Fe/AcOH) E N-(2-Chloro-4-hydroxy-3-pyridinyl)-2-chloroacetamide D->E ClCOCH2Cl, TEA F 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one E->F Base (e.g., K2CO3), Heat

Sources

Identification of byproducts in 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Synthesis

Welcome to the technical support center for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic procedure. The following question-and-answer format provides in-depth troubleshooting advice and mechanistic insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and what are the most common byproducts?

A1: The most prevalent synthesis involves the cyclization of an aminopyridinol precursor, typically 3-amino-4-hydroxypyridine, with a carbonylating agent like phosgene, triphosgene, or a phosgene equivalent.[1][2] The desired reaction is an intramolecular cyclization to form the pyridoxazinone ring.

Common Byproducts Include:

  • Dimeric and Polymeric Species: These can form if the aminopyridinol reacts intermolecularly instead of intramolecularly. This is often exacerbated by high concentrations or incorrect stoichiometry of the cyclizing agent.

  • N-Carboxyamino Acid Anhydride (NCA) Analogs: These can arise from the reaction of the aminopyridinol with the carbonylating agent without subsequent cyclization.

  • Partially Reacted Intermediates: Incomplete reactions can leave behind starting materials or intermediates, such as chloroformates when using triphosgene.[3]

Troubleshooting Guides

Guide 1: Incomplete Reaction or Low Yield

Issue: The reaction does not go to completion, leaving a significant amount of starting material, or the yield of the desired product is consistently low.

Potential Causes & Solutions:

  • Reagent Purity and Stoichiometry:

    • Insight: The purity of the aminopyridinol starting material is critical. Impurities can interfere with the reaction. The stoichiometry of the cyclizing agent (e.g., triphosgene) is also crucial; too little will result in an incomplete reaction, while too much can lead to byproduct formation.

    • Action: Ensure the starting material is pure by recrystallization or chromatography. Carefully calculate and weigh the cyclizing agent. A slight excess (1.1-1.2 equivalents) is often optimal.

  • Reaction Conditions:

    • Insight: Temperature and reaction time are key parameters. Many cyclization reactions require heating to overcome the activation energy for ring closure.[4]

    • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature. Ensure the reaction is stirred efficiently to maintain a homogenous mixture.

  • Base Selection:

    • Insight: A base is typically required to neutralize the HCl generated during the reaction. The choice of base is important. Sterically hindered, non-nucleophilic bases are preferred to avoid side reactions.

    • Action: Use a non-nucleophilic base such as proton sponge or a hindered amine like diisopropylethylamine (DIPEA). Avoid using primary or secondary amines, which can act as nucleophiles.

Guide 2: Formation of a Major, Unidentifiable Byproduct

Issue: A significant byproduct is observed by TLC or LC-MS that does not correspond to the starting material or the expected product.

Systematic Identification Workflow:

  • Initial Characterization (Crude Mixture):

    • Action: Obtain a crude ¹H NMR and LC-MS of the reaction mixture.

    • Insight: The NMR may show characteristic signals of the byproduct. The LC-MS will provide the mass of the byproduct, which is a critical piece of information for proposing a structure. For instance, a mass corresponding to double the starting material minus the elements of water might suggest a dimer.

  • Isolation:

    • Action: Isolate the byproduct using column chromatography or preparative TLC.

    • Insight: Obtaining a pure sample of the byproduct is essential for unambiguous characterization.

  • Structural Elucidation:

    • Action: Subject the pure byproduct to a suite of analytical techniques:

      • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and determine the elemental composition.

      • ¹H and ¹³C NMR: To identify the carbon-hydrogen framework.[5][6][7]

      • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.

      • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

Guide 3: Reaction Mixture Turns Dark or Forms Tar

Issue: The reaction mixture becomes dark brown or black, and a tarry, insoluble material is formed.

Potential Causes & Solutions:

  • Decomposition:

    • Insight: The starting material or product may be unstable at the reaction temperature, leading to decomposition and polymerization.

    • Action: Run the reaction at a lower temperature. If the reaction requires heat, consider using a higher boiling point solvent to allow for better temperature control.

  • Oxidation:

    • Insight: The aminopyridinol starting material can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[4]

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

Visualizing Reaction Pathways

Proposed Reaction Mechanism

Reaction_Mechanism SM 3-Amino-4-hydroxypyridine Int1 Chloroformate Intermediate SM->Int1 + Triphosgene TP Triphosgene TP->Int1 Base Base (e.g., Pyridine) Base->Int1 HCl scavenger Product 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Int1->Product Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis.

Potential Dimerization Byproduct Pathway

Dimerization_Pathway SM1 Aminopyridinol (Molecule 1) Int Activated Intermediate SM1->Int + Carbonylating Agent SM2 Aminopyridinol (Molecule 2) Dimer Dimer Byproduct SM2->Dimer Int->Dimer + Molecule 2 (Intermolecular reaction)

Caption: Formation of a dimer byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Byproduct) Check1 Verify Reagent Purity and Stoichiometry Start->Check1 Check2 Optimize Reaction Conditions (Temp, Time, Base) Check1->Check2 If reagents are pure Fail Consult Further Literature Check1->Fail If reagents are impure Check3 Run Under Inert Atmosphere Check2->Check3 If optimization fails Success Problem Resolved Check2->Success If optimization works Analyze Isolate and Characterize Byproduct (NMR, MS) Check3->Analyze If byproducts persist Check3->Success If inert atmosphere works Analyze->Success Structure elucidated, formation understood Analyze->Fail If structure is complex

Caption: A systematic troubleshooting workflow.

Quantitative Data Summary

Compound Expected Mass (m/z) Key ¹H NMR Signals (ppm, DMSO-d₆) Key ¹³C NMR Signals (ppm, DMSO-d₆)
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one 184.01~11.0 (s, 1H, NH), ~7.5-8.0 (aromatic CH)~150 (C=O), ~110-145 (aromatic C)
Dimer Byproduct (Example) ~332Varies significantlyVaries significantly

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Monitoring
  • Prepare a TLC chamber with a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).

  • Spot the crude reaction mixture, the starting material, and a co-spot on a TLC plate.

  • Develop the plate and visualize under UV light.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress. The presence of other spots indicates byproducts.

Protocol 2: Byproduct Isolation by Column Chromatography
  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Prepare a silica gel column with an appropriate diameter and length for the amount of material.

  • Load the adsorbed sample onto the column.

  • Elute the column with a gradient of solvents (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure byproduct.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated byproduct.

References

  • Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2013). Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(8), 3989–3996. [Link]

  • Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2013). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. ACS Publications.[Link]

  • Pal, M., Sharma, N. K., & Singh, P. (2018). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 8(42), 23654–23693. [Link]

  • ResearchGate. (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights.[Link]

  • Uenishi, J., Ueno, M., & Miyata, O. (2015). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Tetrahedron Letters, 56(34), 4936-4939. [Link]

  • Poczta, A., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(15), 4983. [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.[Link]

  • ResearchGate. (n.d.). Cyclization reactions of 1-(2-aminophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles.[Link]

  • Analytical Cannabis. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.[Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2020). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.[Link]

  • Portilla, J., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Latypov, S. K., et al. (2017). Stereodynamics of some pyridoxine derivatives. Magnetic Resonance in Chemistry, 55(4), 304-311. [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions.[Link]

  • News-Medical.Net. (n.d.). Analytical Chemistry Techniques.[Link]

  • National Institutes of Health. (n.d.). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.[Link]

  • ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.[Link]

  • Sunway Pharm Ltd. (n.d.). 7-Chloro-1h-pyrido[3,4-b][2][8]oxazin-2(3h)-one.[Link]

  • ChemUniverse. (n.d.). 7-chloro-1h-pyrido[3,4-b][2][8]oxazin-2(3h)-one.[Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • MDPI. (n.d.). Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments.[Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds.[Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.[Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[Link]

  • Sayed, G. H., et al. (1991). Synthesis and Reactions of Some New Pyridazinones. Journal of Chemical Research, Synopses, (6), 154-155.
  • National Institutes of Health. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.[Link]

  • MDPI. (2023). Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks.[Link]

  • ResearchGate. (2025). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.[Link]

Sources

Technical Support Center: Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing reaction outcomes. We will explore the causality behind experimental choices to enhance both yield and purity.

Introduction to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound featuring a fused pyridone and oxazinone ring system.[1][2][3][4] This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Achieving high yield and purity is critical for downstream applications, including screening and lead optimization. This guide addresses common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one core?

A1: A prevalent and effective method involves the cyclization of a substituted 3-aminopyridin-2(1H)-one with an appropriate C2-synthon. Specifically, the synthesis can be accomplished by reacting a 3-amino-5-chloropyridin-2(1H)-one precursor with chloroacetyl chloride.[5] The reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution (cyclization) to form the oxazinone ring. This method is favored for its reliability and access to readily available starting materials.

Q2: My final product is a tan or brownish solid, not the expected white/off-white powder. What causes this discoloration?

A2: Discoloration is typically due to the formation of oxidized impurities or polymeric side products. This can be caused by excessively high reaction temperatures, prolonged reaction times, or exposure to air and light during workup and purification.[6] Using an inert atmosphere (like nitrogen or argon) and ensuring the purity of your solvents and reagents can mitigate this issue. If discoloration persists, treatment with activated carbon during recrystallization can often remove colored impurities.[7]

Q3: What are the most critical reaction parameters to control for maximizing yield and purity?

A3: Three parameters are paramount:

  • Temperature: The initial acylation is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride is crucial to prevent side reactions. The subsequent cyclization step may require gentle heating, but overheating can lead to degradation.

  • Base Selection: The choice of base is critical for the final ring-closing step. A non-nucleophilic organic base like triethylamine (TEA) or a milder inorganic base such as potassium or cesium carbonate is often used to neutralize the HCl generated and facilitate cyclization without promoting hydrolysis of the product.[8]

  • Moisture Control: The starting materials and acylating agent are sensitive to moisture. Performing the reaction under anhydrous conditions is essential to prevent hydrolysis of chloroacetyl chloride and ensure efficient acylation.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[9][10] Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to achieve good separation between the starting material, any intermediate N-acylated product, and the final cyclized product. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot will indicate reaction completion. For more precise monitoring, LC-MS can be used to track the masses of the species in the reaction mixture.

Proposed Synthetic Pathway & Mechanism

The synthesis involves a two-step, one-pot sequence starting from 3-amino-5-chloropyridin-2(1H)-one.

Synthetic_Pathway SM 3-Amino-5-chloropyridin-2(1H)-one Intermediate N-acylated Intermediate (amide) SM->Intermediate Step 1: Acylation (0 °C to RT) Reagent Chloroacetyl Chloride (ClCOCH₂Cl) Base Base (e.g., K₂CO₃) Anhydrous Solvent (e.g., Acetonitrile) Product 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Intermediate->Product Step 2: Intramolecular Cyclization (Sₙ2) (Reflux) Troubleshooting_Yield Start Low Product Yield Detected CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity Impure Impure? CheckPurity->Impure CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Suboptimal Suboptimal? CheckConditions->Suboptimal CheckStoichiometry Confirm Stoichiometry & Reagent Addition Order Incorrect Incorrect? CheckStoichiometry->Incorrect Impure->CheckConditions No Purify Purify/Re-crystallize Starting Materials Impure->Purify Yes Suboptimal->CheckStoichiometry No Optimize Optimize Conditions: - Lower temp for acylation - Increase time for cyclization - Use inert atmosphere Suboptimal->Optimize Yes Correct Recalculate, Re-weigh & Add Acylating Agent Slowly Incorrect->Correct Yes End Re-run Reaction Incorrect->End No Purify->End Optimize->End Correct->End

Sources

Stability and degradation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound with a fused ring system that is of interest in medicinal chemistry and drug development.[1][2] Understanding the stability of this molecule is crucial for obtaining reliable experimental results and for developing stable formulations. The structure of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one contains several functional groups that can be susceptible to degradation under various conditions, including a lactam, an oxazine ring, and a chloro-substituted pyridine ring.

This guide will provide a framework for identifying and addressing potential stability issues through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one?

To ensure the long-term stability of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, it is recommended to store the solid compound in an inert atmosphere at room temperature.[3] For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be kept at -20°C or -80°C in a tightly sealed container, protected from light.

2. What solvents are recommended for dissolving 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one?

The choice of solvent can impact the stability of the compound. For analytical purposes, aprotic solvents such as acetonitrile or DMSO are generally preferred. If aqueous buffers are required, it is important to consider the pH, as the compound may be susceptible to hydrolysis under acidic or basic conditions. It is recommended to evaluate the stability of the compound in the chosen solvent system if it will be used for extended periods.

3. What are the likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one are:

  • Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of a ring-opened carboxylic acid or carboxylate salt.

  • Oxidation: The pyridine ring and other parts of the molecule may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: The aromatic and heterocyclic rings can absorb UV light, potentially leading to photochemical degradation.

4. How can I detect degradation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in my samples?

Degradation can be monitored using a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating method is one that can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time suggests degradation.

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to the instability of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Scenario 1: Unexpected Peaks in HPLC Analysis

Problem: You observe additional, unexpected peaks in the chromatogram of your sample containing 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Potential Cause: These unexpected peaks are likely degradation products. The conditions of your experiment or sample storage may be promoting the breakdown of the parent compound.

Troubleshooting Steps:

  • Characterize the Degradation:

    • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study.[4][5][6] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

    • LC-MS/MS Analysis: Analyze the stressed samples using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass of the degradation products and elucidate their structures.[7]

  • Investigate the Cause:

    • pH: If you are using an aqueous buffer, check its pH. The compound may be degrading due to acidic or basic hydrolysis.

    • Solvent: Ensure the solvent you are using is not contributing to the degradation. Some solvents can contain impurities that may react with your compound.

    • Temperature: If your experiment involves elevated temperatures, the compound may be undergoing thermal degradation.

    • Light Exposure: Protect your samples from light, as photodegradation may be occurring.

Scenario 2: Loss of Biological Activity

Problem: You observe a decrease or complete loss of the expected biological activity of your compound in a cell-based or in vitro assay.

Potential Cause: The compound may have degraded in the assay medium or during incubation.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Analyze a sample of the compound from the assay medium using a validated HPLC method to determine if the parent compound is still present and at the expected concentration.

  • Evaluate Stability in Assay Medium:

    • Incubate 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in the assay medium under the same conditions as your experiment (e.g., temperature, CO2 levels) but without cells or other biological components.

    • Take samples at different time points and analyze them by HPLC to determine the rate of degradation.

  • Modify Experimental Conditions:

    • If the compound is found to be unstable, consider reducing the incubation time, preparing fresh solutions immediately before use, or exploring formulation strategies to enhance its stability.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8]

Objective: To intentionally degrade 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • LC-MS/MS system (for characterization of degradants)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a sample of the solid compound and a solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration and analyze them by HPLC.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Characterize any significant degradation products using LC-MS/MS.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathway

G parent 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one acid_hydrolysis Acid Hydrolysis (Lactam Cleavage) parent->acid_hydrolysis H+ / H2O base_hydrolysis Base Hydrolysis (Lactam Cleavage) parent->base_hydrolysis OH- / H2O oxidation Oxidation parent->oxidation [O] photodegradation Photodegradation parent->photodegradation hv degradant1 Ring-Opened Carboxylic Acid acid_hydrolysis->degradant1 degradant2 Ring-Opened Carboxylate base_hydrolysis->degradant2 degradant3 Oxidized Products (e.g., N-oxides) oxidation->degradant3 degradant4 Photodegradation Products photodegradation->degradant4

Caption: Proposed degradation pathways for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Data Analysis and Reporting start Obtain Compound lit_review Literature Review for Similar Structures start->lit_review structural_analysis Structural Analysis of Labile Sites lit_review->structural_analysis hplc_method Develop Stability-Indicating HPLC Method structural_analysis->hplc_method forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) lcms_analysis LC-MS/MS Analysis of Degradation Products forced_degradation->lcms_analysis hplc_method->forced_degradation pathway_elucidation Elucidate Degradation Pathways lcms_analysis->pathway_elucidation report Generate Stability Report pathway_elucidation->report

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Cross-Coupling of Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of pyridine-containing biaryls. The unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, introduce specific obstacles not typically seen with simple aryl-aryl couplings. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyridyl halide/boronic acid failed completely or gave a very low yield. What are the most common culprits?

A1: Complete reaction failure or extremely low conversion in pyridyl Suzuki couplings often points to one of several fundamental issues. The pyridine nitrogen is the primary complicating factor, capable of interfering at multiple points in the catalytic cycle.

The most common causes include:

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can form inactive or less active catalyst species, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3] This is particularly problematic with 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[2][4]

  • Protodeboronation of the Pyridylboronic Acid: Pyridylboronic acids are notoriously susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) to regenerate the parent pyridine.[5][6] This depletes the nucleophilic coupling partner from the reaction mixture. This decomposition pathway is especially rapid for 2-pyridylboronic acids at elevated temperatures.[4][7]

  • Sub-optimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging heteroaryl couplings. The electron-rich and sterically hindered environment of the pyridine ring requires specialized ligands to facilitate the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[1][2]

  • Inadequate Degassing: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid reagent.[5][6]

To begin troubleshooting, a systematic evaluation of your catalyst system, the stability of your boron reagent, and your reaction setup is the most logical first step.

Q2: I'm observing significant byproduct formation. How can I identify and minimize common side reactions like protodeboronation and homocoupling?

A2: Byproduct formation is a clear indicator that a competing reaction pathway is out-pacing your desired cross-coupling. The two most prevalent side reactions in this chemistry are protodeboronation and homocoupling.

Minimizing Protodeboronation:

This side reaction is the hydrolysis of the boronic acid to the corresponding arene (pyridine, in this case).[1] It is often promoted by aqueous conditions and heat.

  • Switch to a More Stable Boron Reagent: This is the most effective strategy. Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more stable towards hydrolysis than their corresponding boronic acids.[1][2] Alternatively, potassium pyridyltrifluoroborates or lithium triisopropyl 2-pyridylboronates offer enhanced stability and reactivity.[7][8]

  • Use Anhydrous Conditions: If using a boronic acid is unavoidable, ensure all solvents and reagents are rigorously dried. Employing anhydrous solvents can minimize the risk of protodeboronation.[5]

  • Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider screening milder bases like sodium bicarbonate (NaHCO₃), potassium bicarbonate (KHCO₃), or potassium fluoride (KF).[5][9]

Minimizing Homocoupling:

Homocoupling results in the formation of bipyridyl impurities from the dimerization of your boronic acid. This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), initiating the side reaction.[6]

  • Ensure Strict Exclusion of Oxygen: This is critical. Thoroughly degas all solvents and reagents before use by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[5][6] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[6]

  • Control Stoichiometry: While a slight excess (1.2-1.5 equivalents) of the boronic acid is common, a large excess can favor homocoupling.[6]

Troubleshooting_Side_Reactions start Low Yield with Significant Byproducts byproduct_id Identify Byproducts (LCMS, NMR) start->byproduct_id protodeboronation Protodeboronation (Parent Pyridine Observed) byproduct_id->protodeboronation C-B bond cleavage homocoupling Homocoupling (Bipyridyl Observed) byproduct_id->homocoupling B-B dimerization sol_proto Solution: 1. Use Boronate Ester (Bpin, MIDA) 2. Use Anhydrous Conditions 3. Screen Milder Bases (KF, NaHCO3) protodeboronation->sol_proto sol_homo Solution: 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Optimize Stoichiometry homocoupling->sol_homo

Caption: A logical workflow to diagnose and solve common side reactions.

Q3: My reaction works for 3- and 4-pyridyl substrates, but fails with 2-pyridyl analogues. What makes the "2-pyridyl problem" so challenging?

A3: This is a classic and well-documented issue in cross-coupling chemistry.[2] The "2-pyridyl problem" arises from the proximity of the nitrogen atom to the reaction site (the C-X or C-B bond), which introduces several complications.

  • Chelation and Catalyst Poisoning: The nitrogen at the 2-position can act as a bidentate ligand along with the halide, or chelate to the palladium center at various stages of the catalytic cycle. This strong coordination can form highly stable, off-cycle intermediates that are catalytically inactive.[2][4]

  • Accelerated Protodeboronation: 2-Pyridylboronic acids are significantly more prone to protodeboronation than their 3- and 4-isomers.[4] This is believed to be due to intramolecular catalysis where the adjacent nitrogen atom facilitates the cleavage of the C-B bond.

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring, especially when the boronic acid is at the 2-position, can slow down the rate of transmetalation—the transfer of the pyridyl group from boron to palladium.[7]

To overcome the "2-pyridyl problem," a more specialized approach is required compared to other isomers. See the advanced protocol below for specific recommendations.

Suzuki_Catalytic_Cycle_Pyridine_Inhibition cluster_cycle Productive Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + R-X Inhibition Pyridine-N Coordination Pd0->Inhibition Poisoning PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM + R'-B(OR)2 PdII->Inhibition Poisoning PdII_R R-Pd(II)-R' L_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 + R-R' Inactive_Pd Inactive Pd-Complex Inhibition->Inactive_Pd

Caption: The Suzuki catalytic cycle with pyridine's catalyst poisoning pathway.

Q4: Which ligands and bases are most effective for pyridyl couplings?

A4: The selection of the ligand and base is perhaps the most critical parameter to optimize. General-purpose catalysts are often insufficient.

Ligand Selection: Success in pyridyl couplings hinges on using bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and can sterically discourage the pyridine nitrogen from deactivating the palladium center.

LigandStructure TypeKey Characteristics & Use Cases
SPhos, XPhos, RuPhos Buchwald-type BiarylphosphinesHighly effective for heteroaryl couplings, including pyridines.[1][2] They are bulky and electron-rich, accelerating key catalytic steps and providing stability. Often the first choice for challenging substrates.
tBu₃P (Tri-tert-butylphosphine) Monodentate AlkylphosphineVery electron-rich and sterically demanding. Effective for coupling less reactive aryl chlorides and overcoming catalyst inhibition.[10]
dppf Ferrocene-based DiphosphineA good general-purpose ligand, but may be less effective for the most challenging 2-pyridyl couplings compared to Buchwald-type ligands.[4]
Phosphine Oxides/Chlorides Specialized LigandsAir- and heat-stable ligands that have shown high activity for coupling 2-pyridyl boronic esters at low catalyst loadings.[8]

Base Selection: The base activates the boronic acid for transmetalation, but its strength and solubility can dramatically affect the reaction outcome.[9]

  • Potassium Phosphate (K₃PO₄): A strong, effective base often used in anhydrous conditions. A small amount of water may be necessary for it to be effective.[5]

  • Cesium Carbonate (Cs₂CO₃): Another strong base that is often effective when others fail, though it is more expensive.

  • Potassium Carbonate (K₂CO₃): A standard, moderately strong base often used in aqueous solvent mixtures.[4]

  • Potassium Fluoride (KF): A milder base that can be effective while minimizing base-sensitive side reactions like protodeboronation.[7]

A screening approach is often necessary, but for a challenging 2-pyridyl coupling, a combination of a Buchwald-type ligand (e.g., SPhos) with a strong base (e.g., K₃PO₄) in an anhydrous polar aprotic solvent (e.g., dioxane, toluene) is a powerful starting point.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid

This protocol provides a robust starting point for less challenging pyridyl couplings.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%). Add this solid mixture to the reaction vessel.

  • Inert Atmosphere & Solvent Addition: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times. Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution based on the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Advanced Protocol for Challenging 2-Pyridyl Couplings

This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation, specifically tailored for 2-pyridyl substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a stir bar, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid pinacol ester (1.5 equiv), and anhydrous, finely ground potassium phosphate (K₃PO₄, 3.0 equiv). Using the boronate ester is critical for minimizing protodeboronation.[1]

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a highly active ligand for heteroaryl coupling (e.g., XPhos, 4.5 mol%).

  • Inert Atmosphere & Solvent Addition: Seal the tube, and thoroughly degas the vessel by performing at least three vacuum/argon backfill cycles. Add rigorously degassed, anhydrous 1,4-dioxane via cannula or syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 4-24 hours, monitoring for completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

References
  • BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(16), 3465–3468.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridylboronic Acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3535–3541.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2023). Suzuki reaction.

Sources

Technical Support Center: Enhancing Aqueous Solubility of Pyrido[3,4-b]oxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge encountered during the development of novel therapeutics: the poor aqueous solubility of pyrido[3,4-b]oxazin-2-one derivatives. This class of heterocyclic compounds shows significant promise in medicinal chemistry but often presents formulation hurdles due to its structural characteristics.[1][2] This document is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Section 1: Foundational Understanding & Initial Assessment (FAQs)

This section addresses the most common initial questions regarding the solubility of your compounds.

Q1: What are pyrido[3,4-b]oxazin-2-one derivatives and why is solubility often a problem?

A: Pyrido[3,4-b]oxazin-2-one is a heterocyclic scaffold used as a building block in the synthesis of new, biologically active molecules.[1][2] Like many novel chemical entities emerging from drug discovery pipelines, these compounds can be lipophilic and possess a rigid, crystalline structure, contributing to poor aqueous solubility.[3][4] Poor solubility is a major obstacle, as it can lead to low and erratic absorption, limiting a compound's potential bioavailability and hindering the progression from preclinical studies to viable drug products.[5]

Q2: My compound is "insoluble." What is the very first troubleshooting step?

A: Before attempting complex formulation strategies, you must first quantify the problem and assess the compound's inherent physicochemical properties. The first and most critical step is to determine if your compound's solubility is pH-dependent. The pyridine ring within the scaffold contains a basic nitrogen atom, meaning its ionization state—and therefore solubility—is likely to change with pH.[6][7]

  • Basic salts are generally more soluble in acidic solutions (pH < 7) because the acidic environment protonates the basic anion, preventing it from precipitating and driving more of the solid to dissolve.[8][9]

  • Conversely, solubility will likely decrease in neutral or basic solutions.[10]

Q3: How do I perform a basic pH-dependent solubility assessment?

A: A kinetic solubility screen is a straightforward initial experiment.

Protocol: Kinetic pH-Solubility Profile

  • Prepare a Concentrated Stock Solution: Dissolve your pyrido[3,4-b]oxazin-2-one derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM).

  • Prepare pH Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Dispense Buffers: Add a fixed volume of each buffer (e.g., 198 µL) to the wells of a 96-well microplate.

  • Add Compound: Spike a small volume of your DMSO stock solution (e.g., 2 µL) into each buffer-containing well. This introduces the compound and initiates precipitation if the solubility limit is exceeded.

  • Equilibrate: Seal the plate and shake it at room temperature for a defined period (e.g., 2-4 hours) to allow the system to reach equilibrium.

  • Separate Precipitate: Centrifuge the plate to pellet any precipitated solid.

  • Quantify Soluble Fraction: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Analyze: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This will immediately reveal the pH range where your compound is most soluble.

Section 2: Common Troubleshooting Scenarios

This section provides direct answers to specific experimental problems.

Q4: My compound is soluble at pH 2, but crashes out of solution when I try to make a formulation at neutral pH (7.4). What should I do?

A: This is a classic pH-dependent solubility issue. Your compound is likely a weak base that is protonated and soluble at low pH but deprotonates and becomes insoluble at neutral pH.[11] Simply dissolving it in acid is not a viable formulation strategy for most routes of administration.

Immediate Troubleshooting Steps:

  • Co-solvents: Your next step should be to investigate the use of co-solvents, which are water-miscible organic solvents that can increase the solubility of lipophilic drugs.[12]

  • Surfactants: If co-solvents are insufficient or require unacceptably high concentrations, surfactants are the next logical choice. They form micelles that encapsulate the drug, increasing its apparent solubility.[13][14]

Below is a workflow to guide your decision-making process.

G cluster_0 Solubility Enhancement Workflow A Initial Problem: Poor Aqueous Solubility B Perform pH-Solubility Screen A->B C Is solubility > Target at Physiological pH? B->C D Yes C->D E No C->E F Proceed with Simple Buffered Formulation D->F G Screen Co-solvents (PEG 400, Propylene Glycol, Ethanol) E->G H Solubility Adequate? G->H I Yes H->I J No H->J K Optimize Co-solvent Formulation I->K L Screen Surfactants (Polysorbate 80, Cremophor) J->L M Solubility Adequate? L->M N Yes M->N O No M->O P Optimize Surfactant or Co-solvent/Surfactant Blend N->P Q Evaluate Advanced Strategies: - Cyclodextrin Complexation - Solid Dispersions - Nanosuspensions O->Q

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q5: I need to prepare a parenteral (injectable) formulation. Which excipients are safe and effective?

A: For parenteral formulations, safety and tolerability are paramount. You must use excipients that are generally recognized as safe (GRAS) for injection.

Excipient TypeCommon Examples for Parenteral UsePrimary MechanismReference
Co-solvents Propylene Glycol, Ethanol, Polyethylene Glycol (PEG 300/400)Reduces solvent polarity, making it more favorable for lipophilic drugs.[15],[16]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, PoloxamersForm micelles to encapsulate the drug above the Critical Micelle Concentration (CMC).[15],[17]
Complexing Agents Sulfobutylether-β-cyclodextrin (Captisol®), Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes where the drug resides in the hydrophobic core of the cyclodextrin.[4],[18]

Note: Always consult regulatory guidelines for acceptable concentration limits of these excipients in parenteral formulations. Uncontrolled precipitation can occur upon dilution with physiological fluids, so thorough testing is required.[19]

Section 3: Detailed Solubility Enhancement Guides

This section provides step-by-step protocols for key formulation strategies.

Strategy 1: Co-Solvent Systems

Q6: How do I systematically screen for the best co-solvent?

A: A phase-solubility study is the standard method. You will determine the solubility of your compound in various mixtures of your chosen co-solvent and an aqueous buffer.

Protocol: Co-Solvent Phase-Solubility Study

  • Select Co-solvents: Choose 2-3 pharmaceutically acceptable co-solvents to screen (e.g., PEG 400, Propylene Glycol).[12]

  • Prepare Solvent Systems: Create a series of solvent mixtures ranging from 0% to 100% co-solvent in an aqueous buffer (e.g., pH 7.4 PBS). Common ratios are 0%, 10%, 20%, 40%, 60%, 80%, and 100% (v/v) co-solvent.

  • Add Excess Compound: To a vial for each solvent system, add an excess amount of your solid pyrido[3,4-b]oxazin-2-one derivative (enough that some solid remains undissolved at equilibrium).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours, or until equilibrium is reached.

  • Sample Preparation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the drug concentration via a validated HPLC method.

  • Data Analysis: Plot the solubility (Y-axis) against the percentage of co-solvent (X-axis). The resulting graph will show the solubilizing power of each co-solvent and help you identify the optimal concentration needed to achieve your target solubility.

Strategy 2: Cyclodextrin Complexation

Q7: My compound is very lipophilic ("grease-ball" type). Would cyclodextrins be a good choice?

A: Yes, absolutely. Cyclodextrins are particularly effective for lipophilic compounds. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic drug molecule can partition into this cavity, forming an "inclusion complex" that is highly water-soluble.[20][21]

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex CD->Complex Complexation Cavity Hydrophobic Cavity Drug Poorly Soluble Pyrido-oxazinone Derivative Water Aqueous Environment Water->Drug Poor Solubility Water->Complex High Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)

This protocol uses the co-precipitation method, which is common at the laboratory scale.[20]

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD/Captisol®) are common choices for their high solubility and safety profiles.[18]

  • Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin in purified water to create a clear solution (e.g., 20-40% w/v). Gentle warming may be required.

  • Dissolve Drug: In a separate container, dissolve the pyrido[3,4-b]oxazin-2-one derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Mix and Equilibrate: Slowly add the drug solution to the stirring cyclodextrin solution. The mixture may become transiently cloudy. Seal the container and allow it to stir at room temperature for 24-72 hours to facilitate complex formation.

  • Remove Solvent: Evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Lyophilize: Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to obtain a fluffy, solid powder of the drug-cyclodextrin complex.

  • Characterization: Confirm the increase in solubility by dissolving the complex in water and measuring the drug concentration.

Strategy 3: Amorphous Solid Dispersions

Q8: My compound is a high-melting point solid ("brick-dust" type). What is the best approach?

A: For highly crystalline compounds with high melting points, significant energy is required to break the crystal lattice for dissolution. An excellent strategy is to create an amorphous solid dispersion (ASD) .[22] In an ASD, individual drug molecules are dispersed within a hydrophilic polymer matrix. This prevents the drug from crystallizing, holding it in a higher-energy amorphous state that dissolves more readily.[23]

Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Select Polymer: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[24]

  • Prepare Solution: Select a common volatile solvent (e.g., methanol, ethanol, or acetone) that dissolves both your drug and the chosen polymer.

  • Dissolve Components: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:2, 1:5, 1:10 drug:polymer by weight). Ensure a clear solution is formed.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Dry and Mill: Further dry the resulting solid film/mass in a vacuum oven to remove all residual solvent. Once completely dry, gently mill or grind the solid dispersion into a fine powder.

  • Assess Performance: Test the dissolution rate of the solid dispersion powder compared to the unformulated crystalline drug. You should observe a significant increase in both the rate and extent of dissolution.

Strategy 4: Nanosuspensions

Q9: None of the above methods provide sufficient solubility for my desired dose. What is a more advanced option?

A: When high drug loading is required and other methods fail, creating a nanosuspension is a powerful technique.[25][26] This involves reducing the particle size of the drug to the sub-micron range (< 1000 nm).[27] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in dissolution velocity.[27]

Key Principles:

  • Formulation: Nanosuspensions are comprised of the pure drug particles suspended in an aqueous vehicle with one or more stabilizers (surfactants and/or polymers) adsorbed to the surface to prevent particle aggregation.[25][28]

  • Preparation Methods:

    • Top-Down (Media Milling): The drug is milled in a chamber with small, high-density beads, which physically break down the coarse drug particles into nanoparticles.[25][28]

    • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner by adding an anti-solvent, leading to the formation of nanoparticles.[22]

This is an advanced formulation technique that typically requires specialized equipment like high-pressure homogenizers or media mills.

Section 4: Summary of Strategies

StrategyMechanism of ActionKey AdvantagesKey DisadvantagesBest Suited For...
pH Modification Ionization of the drug to a more soluble form.Simple, easy to implement for initial screening.Only applicable to ionizable compounds; may not be suitable for physiological pH.Compounds with acidic or basic functional groups.[6]
Co-solvents Reduces the polarity of the aqueous vehicle.Effective, well-understood, wide range of acceptable excipients.Potential for drug precipitation upon dilution; high concentrations can cause toxicity.[19]Moderately lipophilic compounds requiring liquid formulations.
Surfactants Micellar encapsulation of the drug.High solubilization capacity for very hydrophobic drugs.Potential for toxicity depending on surfactant and concentration; complex formulation behavior.Highly lipophilic ("grease-ball") compounds.
Cyclodextrins Formation of water-soluble inclusion complexes.High solubilization capacity; can improve stability; can be lyophilized into a stable solid.Limited by drug size/shape fitting into the cavity; can be expensive.Lipophilic compounds that fit within the CD cavity.[21][29]
Solid Dispersions Drug is molecularly dispersed in a hydrophilic polymer in a high-energy amorphous state.Significantly increases dissolution rate; suitable for solid dosage forms.Amorphous state can be physically unstable and revert to crystalline form over time.Highly crystalline ("brick-dust") compounds.[22][30]
Nanosuspensions Drastically increases surface area by reducing particle size to the nanometer scale.High drug loading is possible; applicable to nearly all poorly soluble drugs.Requires specialized equipment; potential for particle aggregation (stability issues).High-dose compounds or when other methods fail.[27]
Prodrugs Covalent modification of the drug with a soluble promoiety, which is cleaved in vivo.Overcomes fundamental solubility issues; can improve other properties like permeability.Requires significant synthetic chemistry effort; potential for altered pharmacology or incomplete cleavage.When formulation approaches are insufficient or to target specific tissues.[3][31]

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Gajera, B. Y., Shah, D. A., & Dave, R. H. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed, 2(5), 123-132. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 4(4). [Link]

  • Azimullah, S., Vikrant, G., & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. [Link]

  • Kumar, S., & S, S. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 1(2). [Link]

  • Kuntsche, J., & Bunjes, H. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. [Link]

  • Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]

  • N, P., et al. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Patel, B. B., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Maniruzzaman, M., & Douroumis, D. (2017). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. NIH. [Link]

  • Unknown. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hande, N. M. (2024). Solid Dispersion: A Review. International Journal of Pharmacy Research & Technology. [Link]

  • Yasmainea, H. (2022). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Unknown. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link]

  • Yasmainea, H. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • Unknown. (n.d.). Excipients for Parenterals. LinkedIn. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Chemistry Steps. [Link]

  • Unknown. (2025). Co-solvent: Significance and symbolism. The-Symbolism.com. [Link]

  • Strickley, R. G. (2004). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. [Link]

  • Strickley, R. G. (2004). Parenteral Formulations of Insoluble Drugs. ResearchGate. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. [Link]

  • Google Patents. (n.d.). US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant.
  • Rautio, J., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR. [Link]

  • Silberberg, M. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kumar, S., & Singh, S. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][30]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]

  • Elslager, E. F., et al. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]Pyrazines. ResearchGate. [Link]

  • Al-Ostath, A. I. N., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Baghdad Science Journal. [Link]

  • Van der Eycken, J., & Appukkuttan, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Various Authors. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Drugs: A Review. ResearchGate. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and Biological Activity Studies of Novel Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]triazines. Africa Research Connect. [Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[13]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. PubMed. [Link]

  • Duggirala, N. K., et al. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co-Crystallization Approach. PMC. [Link]

Sources

Technical Support Center: Navigating Resistance to Pyrido[d]oxazine-Derived EGFR Inhibitors

Technical Support Center: Navigating Resistance to Pyrido[d][1][2]oxazine-Derived EGFR Inhibitors

Welcome to the technical support center for researchers working with our novel pyrido[d][1][2]oxazine-derived EGFR inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions that may arise during your preclinical investigations. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research in overcoming EGFR inhibitor resistance.

Section 1: Understanding the Landscape of EGFR Inhibitor Resistance

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized treatment for patients with EGFR-mutant cancers, the emergence of drug resistance is a significant clinical challenge.[6][7] This resistance can be broadly categorized into two main types: on-target and off-target resistance.

On-Target Resistance: This occurs when new mutations arise in the EGFR gene itself, altering the drug's binding site.

  • T790M "Gatekeeper" Mutation: A common resistance mechanism to first and second-generation EGFR TKIs, where a threonine residue at position 790 is replaced by a methionine.[1][8] This mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind.[1]

  • C797S Mutation: A key resistance mechanism to third-generation irreversible inhibitors like osimertinib.[9][10][11][12][13] This mutation replaces a cysteine residue at position 797 with a serine, which prevents the formation of a covalent bond between the inhibitor and EGFR.[12][13]

Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor growth.

  • MET Amplification: Increased copies of the MET gene can lead to the overproduction of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways like PI3K/AKT and MAPK, independent of EGFR.[6][14][15][16][17][18]

  • HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can also lead to the activation of bypass signaling pathways, conferring resistance to EGFR inhibitors.[19][20]

Our pyrido[d][1][2]oxazine-based inhibitors are designed to address some of these challenges, including activity against the T790M mutation.[6] However, as with any targeted therapy, resistance can still emerge. The following sections will provide practical guidance on how to identify and address these resistance mechanisms in your experimental models.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with novel EGFR inhibitors and investigating resistance.

Q1: My pyrido[d][1][2]oxazine-based inhibitor shows reduced potency in my cell line over time. What could be the cause?

A1: A gradual decrease in potency often suggests the emergence of a resistant population of cells. The most likely causes are the selection of pre-existing resistant clones or the development of new resistance mutations. To investigate this, you should first confirm the identity and purity of your compound. If the compound is confirmed to be stable and pure, the next step is to analyze the cells for potential resistance mechanisms. We recommend performing dose-response assays at regular intervals to monitor for shifts in the IC50 value.

Q2: How can I determine if the resistance to my inhibitor is due to an on-target (EGFR mutation) or off-target (bypass pathway) mechanism?

A2: A multi-pronged approach is necessary to distinguish between on-target and off-target resistance.

  • Sequencing: Perform Sanger or Next-Generation Sequencing (NGS) of the EGFR kinase domain in your resistant cell lines to look for known resistance mutations like T790M or C797S, as well as novel mutations.

  • Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of EGFR (e.g., AKT, ERK) and in potential bypass pathways (e.g., MET, HER2). Persistent phosphorylation of downstream effectors in the presence of your inhibitor suggests the activation of a bypass pathway.

  • Combination Therapy: Test the efficacy of your inhibitor in combination with inhibitors of potential bypass pathways (e.g., a MET inhibitor or a HER2 inhibitor). A synergistic effect would suggest that the bypass pathway is contributing to resistance.

Q3: What are the best control cell lines to use in my experiments?

A3: It is crucial to use a panel of well-characterized cell lines to properly evaluate the efficacy and resistance profile of your inhibitor. We recommend including:

  • Sensitive Cell Lines: Cell lines with activating EGFR mutations that are known to be sensitive to EGFR TKIs (e.g., HCC827, PC-9).

  • Resistant Cell Lines: Cell lines harboring known resistance mutations (e.g., NCI-H1975 for T790M).

  • Wild-Type EGFR Cell Lines: Cell lines that express wild-type EGFR (e.g., A549) to assess the selectivity of your inhibitor.

  • Isogenic Cell Lines: If possible, use or generate isogenic cell lines where a specific resistance mutation has been introduced into a sensitive parental cell line. This provides a clean system to study the effect of a single mutation.

Section 3: Troubleshooting Guide for Experimental Workflows

This section provides detailed troubleshooting for common experimental issues encountered when studying resistance to pyrido[d][1][2]oxazine-derived EGFR inhibitors.

Inconsistent Results in Cell Viability Assays

Problem: You are observing high variability in your dose-response curves or inconsistent IC50 values for your pyrido[d][1][2]oxazine inhibitor.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Compound Instability/Precipitation 1. Visually inspect your compound stock and working solutions for any signs of precipitation. 2. Confirm the solubility of your compound in the cell culture medium. 3. Prepare fresh dilutions of your inhibitor for each experiment.The formation of precipitates will lead to an inaccurate final concentration of the compound in the wells, resulting in inconsistent effects on cell viability.
Cell Seeding Inconsistency 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"). Fill these with sterile PBS or media.Uneven cell distribution across the plate will lead to variability in the starting cell number per well, which will directly impact the final readout of the viability assay.
Assay Interference 1. Run a control plate with your inhibitor in cell-free media to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound). 2. If using a colorimetric assay, ensure that the phenol red in your media is not interfering with the absorbance readings. Consider using phenol red-free media.Some compounds can directly react with the chemical components of viability assays, leading to false positive or false negative results that are independent of cell viability.

Experimental Workflow: Optimizing a Cell Viability Assay

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Difficulty Confirming On-Target EGFR Inhibition

Problem: You are not seeing a decrease in EGFR phosphorylation in your sensitive cell lines after treatment with your pyrido[d][1][2]oxazine inhibitor, despite observing a cytotoxic effect.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Antibody 1. Validate your phospho-EGFR antibody using a positive control (e.g., cells stimulated with EGF) and a negative control (e.g., cells treated with a known potent EGFR inhibitor). 2. Titrate your primary antibody to determine the optimal concentration.A non-specific or low-affinity antibody may not accurately detect changes in EGFR phosphorylation, leading to misleading results.
Incorrect Timing of Lysate Collection 1. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of EGFR phosphorylation after inhibitor treatment. 2. Ensure that cells are not left for too long after treatment, as this could lead to the degradation of signaling proteins or the activation of feedback loops.The kinetics of EGFR inhibition can vary between compounds and cell lines. It is essential to capture the cellular response at the appropriate time.
Off-Target Effects 1. If you have confirmed on-target inhibition is weak but cytotoxicity is high, your compound may have significant off-target effects. 2. Consider performing a kinome scan to identify other potential targets of your inhibitor.While designed to be EGFR-specific, small molecule inhibitors can sometimes interact with other kinases, leading to off-target cytotoxicity.

Experimental Protocol: Western Blot for EGFR Phosphorylation

  • Cell Seeding and Treatment: Seed your chosen cell lines (e.g., HCC827) in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a range of concentrations of your pyrido[d][1][2]oxazine inhibitor for the predetermined optimal time. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

  • Secondary Antibody and Detection: The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Investigating Novel Resistance Mechanisms

Problem: You have a resistant cell line that does not have any known EGFR resistance mutations or amplification of MET or HER2.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Novel On-Target Mutation 1. Perform whole-exome or whole-genome sequencing on your resistant cell line and its parental counterpart to identify novel mutations in EGFR or other genes.The selective pressure of a novel inhibitor can lead to the emergence of previously uncharacterized resistance mutations.
Activation of a Different Bypass Pathway 1. Use a phospho-kinase array to screen for the activation of a wide range of receptor tyrosine kinases and other signaling proteins. 2. Perform RNA sequencing to identify changes in gene expression that might point to the activation of alternative signaling pathways.Tumors are highly adaptable and can activate a variety of signaling pathways to circumvent the inhibition of a single target.
Phenotypic Transformation 1. Examine the morphology of your resistant cells. A change from an epithelial to a mesenchymal phenotype (Epithelial-to-Mesenchymal Transition, EMT) can be associated with drug resistance. 2. Use markers for EMT (e.g., E-cadherin, N-cadherin, Vimentin) in western blotting or immunofluorescence to confirm a phenotypic switch.EMT can lead to changes in cell signaling and drug efflux, contributing to a more resistant state.
CRISPR-Cas9 Screening 1. Perform a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to your inhibitor.This unbiased approach can uncover novel and unexpected resistance mechanisms.

Workflow for Investigating Novel Resistance

Caption: A workflow for identifying novel resistance mechanisms.

Section 4: Data Interpretation and Next Steps

The data you generate will be crucial in understanding the resistance profile of your pyrido[d][1][2]oxazine-derived EGFR inhibitor.

Interpreting IC50 Shift Data:

Scenario Likely Resistance Mechanism Recommended Next Steps
Significant IC50 shift in a T790M-negative cell line Emergence of a novel on-target mutation or activation of a bypass pathway.Proceed with sequencing and phospho-protein analysis.
Moderate IC50 shift across multiple cell lines Potential for compound degradation or efflux pump upregulation.Verify compound stability and consider experiments with efflux pump inhibitors.
No IC50 shift, but cells recover after drug withdrawal Drug-tolerant persister cells.Investigate mechanisms of drug tolerance, which may differ from stable resistance.

EGFR Signaling Pathway and Points of Resistance

EGFR_Pathwaycluster_membraneCell Membranecluster_inhibitorsInhibitorscluster_cytoplasmCytoplasmcluster_nucleusNucleuscluster_resistanceResistance MechanismsEGFREGFRRASRASEGFR->RASActivatesPI3KPI3KEGFR->PI3KActivatesMETMETMET->PI3KBypass ActivationHER2HER2HER2->PI3KBypass ActivationPyridooxazinePyrido[d][1,3]oxazineInhibitorPyridooxazine->EGFRInhibitsRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationProliferation,Survival, AngiogenesisERK->ProliferationAKTAKTPI3K->AKTmTORmTORAKT->mTORmTOR->ProliferationT790MT790M MutationT790M->EGFRAlters ATPbinding pocketC797SC797S MutationC797S->EGFRPrevents covalentbindingMET_ampMET AmplificationMET_amp->METUpregulatesHER2_ampHER2 AmplificationHER2_amp->HER2Upregulates

Caption: EGFR signaling pathway and common resistance mechanisms.

By systematically applying these troubleshooting strategies and experimental workflows, you will be well-equipped to characterize the resistance profiles of novel pyrido[d][1][2]oxazine-derived EGFR inhibitors and contribute to the development of more durable cancer therapies.

References

  • Yun, C. H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K. K., ... & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075.
  • Deshmukh, S. P., et al. (2023). Novel pyrido[2,3-b][1][19]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

  • Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American journal of cancer research, 4(5), 411.
  • Takezawa, K., Pirazzoli, V., Arcila, M. E., Nebhan, C. A., Song, X., de Stanchina, E., ... & Pao, W. (2012).
  • Song, H. N., Jung, K. S., Yoo, K. H., Cho, J., Lee, J. Y., & Kim, H. R. (2020). Acquired EGFR C797S mutation as a resistance mechanism to lazertinib in non-small cell lung cancer.
  • BenchChem. (n.d.). Troubleshooting guide for inconsistent results in cell viability assays with novel compounds. BenchChem.
  • Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). EGFR in cancer: signaling mechanisms, drugs, and acquired resistance. Current research in medicinal chemistry, 20(12), 1039-1051.
  • Hrustanovic, G., et al. (2019). Clonal MET Amplification as a Determinant of Tyrosine Kinase Inhibitor Resistance in Epidermal Growth Factor Receptor–Mutant Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 37(11), 876-884.
  • Wang, G., et al. (2019). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Oncology, 9, 1033.
  • Ramalingam, S. S., et al. (2014). HER2 amplification in EGFR mutant NSCLC after acquired resistance (AR) to EGFR-directed therapies. Journal of Clinical Oncology, 32(15_suppl), 8012-8012.
  • Passaro, A., et al. (2021). Mechanisms of acquired resistance and tolerance to EGFR targeted therapy in non-small cell lung cancer. Cancers, 13(4), 888.
  • Ghafouri-Fard, S., et al. (2021). CRISPR/Cas9 for overcoming drug resistance in solid tumors. Cancer Drug Resistance, 4(4), 892.
  • Sigismund, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. International Journal of Molecular Sciences, 24(5), 4795.
  • Takezawa, K., et al. (2012).
  • Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043.
  • Leonetti, A., et al. (2019). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. Cancers, 11(11), 1693.
  • Normanno, N., et al. (2005). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
  • Santarpia, M., et al. (2020). Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer. JCO precision oncology, 4, 499-514.
  • To, K. K. W., et al. (2017). Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. Cancer letters, 407, 1-12.
  • Wu, C. C., et al. (2022).
  • Gow, C. H., et al. (2013). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. International journal of molecular sciences, 14(8), 16325-16345.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Takezawa, K., et al. (2012).
  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 21(7), 741-754.
  • Goudarzi, K. M., & H-Fard, S. (2021). CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer. Gene, 768, 145299.
  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 21(7), 741-754.
  • Ma, C., et al. (2012). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of thoracic disease, 4(1), 10.
  • Ou, S. I., et al. (2023).
  • Lin, J. J., et al. (2021). Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma. International journal of molecular sciences, 22(16), 8829.
  • Zhang, Z., et al. (2021). MET amplification causes EGFR-TKI resistance by activating EGFR-independent phosphorylation of ErbB3 and consequent downstream activation of the PI3K/AKT pathway, providing a resistance mechanism that can bypass the effects of an EGFR-TKI. Thoracic Cancer, 12(1), 14-23.
  • Synapse, P. (2024, June 21). What are EGFR C797S inhibitors and how do they work?.
  • Walter, A. O., et al. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. ACS medicinal chemistry letters, 9(8), 757-759.
  • Song, H. N., et al. (2020). EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation.
  • Takezawa, K., et al. (2012). HER2 amplification: A potential mechanism of acquired resistance to egfr inhibition in EGFR -mutant lung cancers that lack the second-site EGFR T790M mutation. Okayama University Scientific Achievement Repository.
  • Wu, C. C., et al. (2022).
  • Sharma, P., & Kumar, S. (2018). C797S Mutation in Resistance Development to Third-Generation Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors in Lung Cancer. Austin J Lung Cancer Res, 3(1), 1017.
  • Planchard, D., et al. (2015). Therapeutic strategies utilized in the setting of acquired resistance to EGFR tyrosine kinase inhibitors. Annals of oncology, 26(11), 2250-2260.
  • American Association for Cancer Research. (2024).
  • Goudarzi, K. M., & H-Fard, S. (2021). CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer. Gene, 768, 145299.
  • Planchard, D., et al. (2015). EGFR-independent mechanisms of acquired resistance to AZD9291 in EGFR T790M-positive NSCLC patients. Annals of Oncology, 26(11), 2250-2260.
  • Li, X., et al. (2018). Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer. Oncology letters, 15(4), 4213-4221.
  • Sharma, G., et al. (2024). CRISPR/Cas9 gene editing: a novel strategy for fighting drug resistance in respiratory disorders.
  • Sequencing.com. (n.d.).
  • Yang, Z., et al. (2021). Next-Generation Sequencing Reveals High Uncommon EGFR Mutations and Tumour Mutation Burden in a Subgroup of Lung Cancer Patients. Frontiers in Oncology, 11, 649269.
  • Girard, N. (2024, October 8).
  • Zhang, L., et al. (2023). Target-specific drugs alone and in combination for EGFR resistance. The Lancet, 402, S10.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Promega Corporation. (n.d.).
  • Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide. Cell Signaling Technology.

Sources

Technical Support Center: Scalable Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. This valuable heterocyclic scaffold is a key building block in medicinal chemistry, and its efficient, large-scale production is crucial for advancing drug discovery programs. This guide offers a detailed synthetic protocol, in-depth troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

I. Proposed Scalable Synthetic Route

The recommended synthetic pathway for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a multi-step process commencing with the readily available starting material, 2-aminopyridine. The overall strategy involves the regioselective halogenation and hydroxylation of the pyridine ring, followed by acylation and subsequent intramolecular cyclization to construct the desired pyridoxazinone core.

Synthetic_Workflow A 2-Aminopyridine B 2-Amino-3,5-dichloropyridine A->B Chlorination C 2-Amino-5-chloro-3-hydroxypyridine B->C Selective Hydrolysis D N-(5-Chloro-3-hydroxypyridin-2-yl)-2-chloroacetamide C->D Acylation E 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one D->E Intramolecular Cyclization

Caption: Overall synthetic workflow for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

This initial step involves the direct chlorination of 2-aminopyridine. The reaction conditions are critical to achieve the desired dichlorinated product.

Reaction Scheme:

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in concentrated hydrochloric acid.

  • Cool the solution in an ice bath.

  • Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction temperature.

  • After the initial reaction, warm the mixture to 50-60°C and continue the chlorine gas addition until TLC or HPLC analysis indicates complete consumption of the starting material and monochlorinated intermediates.[1]

  • Pour the reaction mixture over crushed ice and neutralize with a concentrated sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3,5-dichloropyridine.

Step 2: Selective Hydrolysis to 2-Amino-5-chloro-3-hydroxypyridine

This step leverages the differential reactivity of the two chlorine atoms to achieve selective hydrolysis at the 3-position.

Reaction Scheme:

Procedure:

  • To a pressure vessel, add 2-amino-3,5-dichloropyridine (1.0 eq), an aqueous solution of a suitable base (e.g., potassium hydroxide), and a catalytic amount of copper powder or a copper salt (e.g., copper(I) chloride).[1]

  • Seal the vessel and heat the mixture to 150-170°C with vigorous stirring.

  • Monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-chloro-3-hydroxypyridine.

Step 3: Acylation to N-(5-Chloro-3-hydroxypyridin-2-yl)-2-chloroacetamide

The amino group of the hydroxypyridine intermediate is acylated with chloroacetyl chloride in this step.

Reaction Scheme:

Procedure:

  • Suspend 2-amino-5-chloro-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(5-Chloro-3-hydroxypyridin-2-yl)-2-chloroacetamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 4: Intramolecular Cyclization to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one

The final step involves a base-mediated intramolecular cyclization to form the desired pyridoxazinone ring system.

Reaction Scheme:

Procedure:

  • Dissolve the crude N-(5-Chloro-3-hydroxypyridin-2-yl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as potassium carbonate or sodium hydride (1.2 eq), in portions at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor for the completion of the cyclization by TLC/HPLC.

  • Cool the reaction mixture, pour it into ice water, and collect the precipitated product by filtration.

  • Wash the solid with water and dry. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) will afford the pure 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 2-amino-3,5-dichloropyridine - Incomplete chlorination. - Over-chlorination or degradation of the product. - Loss of product during work-up.- Ensure a sufficient and continuous supply of chlorine gas. Monitor the reaction closely by TLC/HPLC to avoid incomplete reaction or the formation of polychlorinated byproducts. - Maintain the recommended temperature range to prevent side reactions. - During neutralization, add the base slowly to control the exotherm and prevent product decomposition.
Step 2: Formation of 2-amino-3,5-dihydroxypyridine - The reaction temperature is too high or the reaction time is too long, leading to the hydrolysis of both chlorine atoms.- Carefully control the reaction temperature and time. Perform small-scale experiments to optimize these parameters for your specific setup.
Step 2: Low conversion to 2-amino-5-chloro-3-hydroxypyridine - Insufficiently high temperature or short reaction time. - Ineffective catalyst.- Ensure the reaction reaches the target temperature and is maintained for the required duration. - Use freshly purchased or properly stored copper catalyst.
Step 3: Di-acylation or O-acylation - Use of an overly strong base or excess acylating agent.- Use a hindered non-nucleophilic base like DIPEA. - Add the chloroacetyl chloride slowly and stoichiometrically.
Step 4: Low yield of the final product - Incomplete cyclization. - Formation of polymeric byproducts. - Degradation of the product under harsh basic conditions.- Ensure the use of a sufficiently strong and anhydrous base. - Perform the reaction under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. - Use a moderate reaction temperature and monitor the reaction progress to avoid prolonged heating.
General: Difficulty in purification - Presence of closely related impurities. - Poor crystallinity of the product.- Employ column chromatography with a carefully selected eluent system. - For recrystallization, screen a variety of solvents and solvent mixtures to find optimal conditions for crystal growth.

IV. Frequently Asked Questions (FAQs)

Q1: Why is 2-aminopyridine chosen as the starting material?

A1: 2-Aminopyridine is a commercially available and relatively inexpensive starting material. The amino group directs the initial electrophilic chlorination to the 3 and 5 positions of the pyridine ring, which is a key step in this synthetic strategy.

Q2: What is the role of the copper catalyst in the selective hydrolysis step?

A2: The copper catalyst facilitates the nucleophilic aromatic substitution of the chlorine atom at the 3-position by the hydroxide ion. This is a type of Ullmann condensation reaction, where copper mediates the displacement of an aryl halide.

Q3: Can other acylating agents be used in Step 3?

A3: While chloroacetyl chloride is specified for the synthesis of the target molecule, other acylating agents could be used to introduce different side chains, leading to a variety of analogs. However, for the specific synthesis of the oxazinone ring, a haloacetyl halide is necessary.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis involves several hazardous reagents and reactions.

  • Chlorine gas is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Pressure reactions should only be conducted in appropriate, certified equipment.

  • Sodium hydride is a flammable solid and reacts violently with water. It must be handled under an inert atmosphere.

Q5: How can the purity of the final product be assessed?

A5: The purity of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

  • Mass Spectrometry (MS) to verify the molecular weight.

  • Melting Point Analysis to check for sharpness, which is an indicator of purity.

V. Mechanistic Insight

The final intramolecular cyclization step is a crucial ring-forming reaction. The mechanism involves the deprotonation of the hydroxyl group by the base, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom of the chloroacetamide moiety.

Caption: Proposed mechanism for the intramolecular cyclization step. (Note: Placeholder images are used in the DOT script. In a real-world application, these would be replaced with actual chemical structure images.)

VI. References

  • Justia Patents. (1976). Process for the production of 2-amino-3-hydroxypyridine derivatives. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Kinase Inhibitor Scaffolds: The Emerging Potential of the Pyrido[3,4-b]oxazinone Core

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds with superior potency, selectivity, and drug-like properties is paramount. While established heterocyclic systems such as quinazolines, pyrimidines, and indoles have given rise to a multitude of approved therapies, the exploration of new chemical space is critical to overcoming the persistent challenges of acquired resistance and off-target toxicity. This guide provides a comparative overview of the novel 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold and its potential, benchmarked against well-established kinase inhibitor pharmacophores.

While specific experimental data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not extensively available in the public domain, we will draw insights from structurally related pyrido-oxazine derivatives to project its potential and highlight the importance of this emerging scaffold class. This analysis is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of the evolving kinase inhibitor toolkit.

The Kinase Inhibitor Scaffolds: A Structural Overview

At the heart of ATP-competitive kinase inhibitors lies a heterocyclic core that mimics the adenine ring of ATP, enabling interaction with the hinge region of the kinase ATP-binding pocket. The diversity of these scaffolds dictates their binding modes, selectivity profiles, and overall pharmacological properties.

ScaffoldCore StructureKey Features
Pyrido[3,4-b]oxazinone 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-oneA fused heterocyclic system combining pyridine and oxazinone rings. The lactam functionality and chloro-substituent offer potential for novel interactions within the ATP-binding site.
Quinazoline QuinazolineA bicyclic aromatic heterocycle with a 4-anilino substitution being a common feature for EGFR kinase inhibition. This scaffold has led to several FDA-approved drugs.[1]
Pyrimidine PyrimidineA fundamental component of DNA and RNA, this scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous anticancer agents.[2]
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidineAn isostere of the adenine ring of ATP, allowing for strong hinge region binding interactions. This scaffold is found in several clinically successful kinase inhibitors.[3][4]
Indole IndoleAn important pharmacophore in many bioactive compounds, the indole scaffold is utilized in numerous approved kinase inhibitors.[5][6]

Mechanism of Action and Target Landscape

The primary mechanism of action for these scaffolds is the competitive inhibition of ATP binding to the kinase active site. This blockade prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are often dysregulated in diseases like cancer.

The Promise of the Pyrido[3,4-b]oxazinone Scaffold

While direct kinase profiling data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is limited, studies on the related pyrido[2,3-b][7]oxazine scaffold have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[3] This suggests that the broader pyridyloxazinone class has the potential to engage key oncogenic kinases. The unique arrangement of hydrogen bond donors and acceptors in the pyrido[3,4-b]oxazinone core may allow for a distinct interaction profile with the kinase hinge region, potentially leading to improved selectivity.

Established Scaffolds: A Proven Track Record
  • Quinazolines: This class is renowned for its EGFR tyrosine kinase inhibitors, with gefitinib and erlotinib being prime examples.[1] The 4-anilino-quinazoline moiety has proven to be a highly effective pharmacophore for targeting this kinase family.[1]

  • Pyrimidines: The versatility of the pyrimidine scaffold has led to inhibitors targeting a wide range of kinases, including Aurora kinases and Polo-like kinases.[8] Its ability to be readily functionalized allows for fine-tuning of selectivity and potency.[2]

  • Pyrazolo[3,4-d]pyrimidines: This scaffold is a cornerstone of many successful kinase inhibitors, including the BTK inhibitor ibrutinib.[4] Its structural similarity to adenine makes it a highly effective ATP mimetic.[3][9]

  • Indoles: Indole-based inhibitors have been developed against a variety of kinases, including VEGFR and PDGFR.[5][10] The indole nitrogen can act as a crucial hydrogen bond donor for hinge binding.[6]

Comparative Performance: A Data-Driven Perspective

Direct comparative data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not available. However, we can infer the potential of the pyridyloxazinone class by examining data from a representative pyrido[2,3-b][7]oxazine-based EGFR inhibitor and comparing it to established inhibitors from other scaffold classes.

Table 1: Comparative in vitro Activity of Representative Kinase Inhibitors

Scaffold ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Cell LineReference
Pyrido[2,3-b][7]oxazineCompound 7fEGFR (del19)90HCC827[3]
EGFR (L858R/T790M)890H1975[3]
QuinazolineGefitinibEGFR2-37Various[11]
PyrimidineAZD1152-HQPAAurora B1.4NCI-H460[8]
Pyrazolo[3,4-d]pyrimidineIbrutinibBTK0.5Enzyme Assay[4]
IndoleSunitinibVEGFR2, PDGFRβ2, 8Enzyme Assay[10]

Disclaimer: The data presented for the pyrido[2,3-b][7]oxazine is from a structurally related but distinct scaffold to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and is used here for illustrative purposes.

This comparative data highlights the high potency that has been achieved with established scaffolds. For the pyridyloxazinone class to be competitive, derivatives of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one would need to demonstrate comparable or superior potency and, critically, a favorable selectivity profile.

Experimental Protocols for Kinase Inhibitor Evaluation

The comprehensive evaluation of a novel kinase inhibitor scaffold requires a suite of well-defined experimental protocols. The following provides an overview of the key assays employed in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare solutions of recombinant kinase, biotinylated substrate peptide, and ATP in assay buffer.

    • Prepare detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the kinase and substrate peptide.

    • Add the diluted test compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Kinase, Substrate, Compound A->D B Prepare Kinase, Substrate, ATP B->D C Prepare Detection Reagents G Stop Reaction & Add Detection Mix C->G E Initiate with ATP D->E F Incubate E->F F->G H Read HTRF Signal G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for an in vitro HTRF kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

Protocol: MTT Cell Proliferation Assay

  • Cell Culture:

    • Culture cancer cells in appropriate media and conditions.

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Replace the media in the cell plate with media containing the test compound or DMSO (vehicle control).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cells B Seed in 96-well Plate A->B D Treat Cells B->D C Prepare Compound Dilutions C->D E Incubate (e.g., 72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Solubilize Formazan G->H I Read Absorbance H->I J Calculate % Viability I->J K Determine GI50 J->K

Caption: Workflow for an MTT cell proliferation assay.

Target Engagement and Pathway Modulation in Cells

Western blotting is used to confirm that the inhibitor is engaging its target in a cellular context and modulating the downstream signaling pathway.

Protocol: Western Blotting for Phospho-Kinase Levels

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein as a loading control.

    • Quantify band intensities to determine the change in phosphorylation.

G cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis A Treat Cells with Inhibitor B Lyse Cells & Quantify Protein A->B C SDS-PAGE & Transfer B->C D Block Membrane C->D E Primary Antibody Incubation (anti-phospho) D->E F Secondary Antibody Incubation E->F G Detect Signal (ECL) F->G H Re-probe for Total Protein (Loading Control) G->H I Quantify Band Intensities H->I

Caption: Workflow for Western blot analysis of kinase phosphorylation.

Conclusion and Future Directions

The established kinase inhibitor scaffolds—quinazolines, pyrimidines, pyrazolo[3,4-d]pyrimidines, and indoles—have undeniably revolutionized the treatment of cancer and other diseases. They provide a rich foundation of structure-activity relationships and a deep understanding of kinase-inhibitor interactions.

The pyrido[3,4-b]oxazinone scaffold, as exemplified by 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, represents a promising, yet underexplored, area of chemical space for kinase inhibitor design. Insights from related pyridyloxazinone structures suggest potential for potent kinase inhibition. The future of kinase inhibitor development will rely on the exploration of such novel scaffolds to address the ongoing challenges of drug resistance and to develop therapies with improved safety profiles. Comprehensive biological evaluation, including broad kinase panel screening and cellular characterization, will be essential to unlock the full therapeutic potential of the pyrido[3,4-b]oxazinone class and to determine its place in the ever-expanding arsenal of kinase-targeted therapies.

References

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 996-1013. [Link]

  • Lv, P.-C., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]

  • Ismail, N. S. M., et al. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Publication source not specified in the provided search result].
  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Publication source not specified in the provided search result].
  • Bîrceanu, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10737. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Chemistry & Biodiversity, 21(1), e202301131. [Link]

  • Radi, M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(11), 4416-4436. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Publication source not specified in the provided search result].
  • Castelli, R., et al. (2019). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1363-1376. [Link]

  • Lv, P.-C., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]

  • Sun, L., et al. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. European Journal of Medicinal Chemistry, 51, 44-56. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5189. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrido[3,4-b]oxazin-2(3H)-one Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is relentless. Among these, the pyrido[3,4-b]oxazine core has emerged as a promising framework for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activity of analogs based on a closely related pyrido[2,3-b][1][2]oxazine scaffold, with a specific focus on their potential as anticancer agents. Due to a scarcity of published data on a systematic series of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one analogs, this guide will draw upon a detailed study of isomeric pyrido[2,3-b][1][2]oxazine derivatives to establish a foundational structure-activity relationship (SAR). These insights will be contextualized with broader findings from related 7-chloro-substituted heterocyclic systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Pyridooxazine Scaffold in Oncology

The fusion of a pyridine and an oxazine ring creates the pyridoxazine heterocyclic system, a scaffold that has garnered significant interest in medicinal chemistry. The inclusion of nitrogen and oxygen heteroatoms within this rigid bicyclic structure provides unique electronic and steric properties, making it a valuable template for designing molecules that can interact with various biological targets. Preliminary research has suggested that derivatives of this scaffold may possess a range of pharmacological properties, including antimicrobial and antitumor activities.[3] The 7-chloro substitution, in particular, is a common feature in many biologically active quinoline and related heterocyclic compounds, often enhancing their therapeutic potential.[4][5]

This guide will focus on the anticancer properties of these analogs, exploring how structural modifications influence their cytotoxic and mechanistic profiles. We will delve into their activity against various cancer cell lines, with a particular emphasis on their potential as kinase inhibitors, a well-established target class in oncology.

Comparative Analysis of Anticancer Activity

A recent study on a series of novel pyrido[2,3-b][1][2]oxazine-based derivatives has provided significant insights into their potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][6] This is particularly relevant in the context of non-small cell lung cancer (NSCLC), where EGFR mutations are a key driver of tumorigenesis and a target for therapy.[1][6]

In Vitro Cytotoxicity Against NSCLC Cell Lines

The anticancer activity of a series of synthesized pyrido[2,3-b][1][2]oxazine analogs was evaluated against three human NSCLC cell lines: HCC827 (harboring an EGFR exon 19 deletion), NCI-H1975 (with the L858R/T790M double mutation, conferring resistance to first-generation EGFR-TKIs), and A-549 (expressing wild-type EGFR).[1][6] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

CompoundR1R2HCC827 IC50 (µM)NCI-H1975 IC50 (µM)A-549 IC50 (µM)
7f H3,4-difluorophenyl0.09 0.89 1.10
7g CH33,4-difluorophenyl0.121.051.32
7h H4-fluorophenyl0.151.201.55
Osimertinib --0.080.751.00

Data synthesized from a study on pyrido[2,3-b][1][2]oxazine analogs.[1][6]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above allows for the deduction of key structure-activity relationships:

  • Substitution on the Phenyl Ring: The presence of fluorine atoms on the phenyl ring at the R2 position appears crucial for potent activity. The 3,4-difluoro substitution (compound 7f ) resulted in the highest potency across all cell lines, comparable to the clinically approved EGFR inhibitor, Osimertinib.[1][6] A single 4-fluoro substituent (compound 7h ) slightly reduced the activity. This suggests that the electronic and steric properties imparted by the fluorine atoms are critical for target engagement.

  • Substitution on the Pyridine Ring: The introduction of a methyl group at the R1 position (compound 7g ) led to a slight decrease in activity compared to the unsubstituted analog (7f ). This indicates that this position may be sensitive to steric bulk, and a smaller substituent like hydrogen is preferred for optimal interaction with the target.

  • Selectivity: Notably, the most potent compounds (7f, 7g, and 7h ) were found to be selectively cytotoxic against cancer cells, showing minimal harm to normal BEAS-2B cells at concentrations over 61 µM.[1][6] This highlights the potential for a favorable therapeutic window.

Broader SAR studies on related 7-substituted 4-aminoquinolines have also shown that the nature of the substituent at the 7-position significantly influences biological activity. For instance, in the context of antimalarial agents, 7-iodo and 7-bromo analogs were as active as their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl analogs were less active.[4] This underscores the importance of the electronic and lipophilic properties of the substituent at this position for target interaction.

Mechanistic Insights: Targeting Kinase Signaling Pathways

The potent activity of these pyridooxazine analogs against EGFR-mutated cancer cell lines strongly suggests that they function as EGFR tyrosine kinase inhibitors.[1][6] This is a well-validated mechanism of action for many successful anticancer drugs.

Inhibition of EGFR Autophosphorylation

Mechanistic studies on the lead compound 7f demonstrated its ability to inhibit the autophosphorylation of EGFR-TK in HCC827 cells.[1] This directly confirms that the compound engages with and blocks the catalytic activity of the EGFR kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.

Induction of Apoptosis

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Treatment of HCC827 cells with compound 7f resulted in a significant increase in both early (33.7%) and late (9.1%) apoptotic cells compared to the control (2.4% early and 1.8% late apoptosis).[1] This indicates that the inhibition of EGFR signaling by this compound effectively triggers the apoptotic cascade in cancer cells.

Potential for JAK/STAT Pathway Inhibition

While the primary mechanism for the discussed analogs appears to be EGFR inhibition, it is worth noting that other kinase pathways are often implicated in cancer. The JAK/STAT signaling pathway, for instance, is a critical regulator of cell proliferation, survival, and immune responses, and its dysregulation is linked to various cancers. Although not directly demonstrated for the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold, other heterocyclic compounds have been identified as inhibitors of JAK kinases. Given the structural similarities and the promiscuity of some kinase inhibitors, exploring the effect of these pyridoxazine analogs on the JAK/STAT pathway could be a fruitful area for future research.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed protocols for key in vitro assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCC827, NCI-H1975) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following compound treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

General Synthetic Scheme for Pyrido[2,3-b][1][2]oxazine Analogs

G A Starting Material (Substituted 2-aminophenol) B Intermediate A (N-acylation) A->B Acyl Chloride C Intermediate B (Cyclization) B->C Base D Final Analog (Suzuki Coupling) C->D Boronic Acid, Pd Catalyst

Caption: A generalized workflow for the synthesis of pyrido[2,3-b][1][2]oxazine analogs.

EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival Ligand EGF Ligand->EGFR Analog Pyridooxazine Analog Analog->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyridooxazine analogs.

Conclusion and Future Directions

The comparative analysis presented in this guide, based on a closely related isomeric scaffold, strongly suggests that 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one analogs represent a promising class of compounds for the development of novel anticancer agents. The potent and selective cytotoxicity observed, coupled with a clear mechanism of action involving the inhibition of the EGFR signaling pathway, provides a solid foundation for further investigation.

Future research should focus on the synthesis and evaluation of a systematic library of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one analogs to delineate a more precise structure-activity relationship for this specific scaffold. Exploration of different substituents at various positions of the pyridoxazine ring system is warranted to optimize potency and selectivity. Furthermore, investigating the activity of these compounds against a broader panel of cancer cell lines and exploring their potential to inhibit other relevant kinase pathways, such as the JAK/STAT pathway, could unveil new therapeutic opportunities. In vivo studies will also be crucial to assess the pharmacokinetic properties and antitumor efficacy of the most promising analogs in preclinical models.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1845-1861. Available at: [Link]

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2004). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of medicinal chemistry, 47(21), 5243–5251. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Acta pharmaceutica (Zagreb, Croatia), 68(3), 263–276. Available at: [Link]

  • Ghattas, A. B., & El-Sayed, W. M. (2014). Recent Update on Pyridoxine Derivatives as Anticancer Agents with Overview on Its Patents. Recent patents on anti-cancer drug discovery, 9(3), 307–316. Available at: [Link]

  • Dzierba, C. D., Sielecki, T. M., Arvanitis, A. G., Galka, A., Johnson, T. L., Takvorian, A. G., ... & Macor, J. E. (2012). Synthesis and structure-activity relationships of pyrido[3,2-b]pyrazin-3(4H)-ones and pteridin-7(8H)-ones as corticotropin-releasing factor-1 receptor antagonists. Bioorganic & medicinal chemistry letters, 22(15), 4986–4989. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, characterization and biological evaluation of 7-substituted- 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][1][2]oxazin- 3(4H)-ones as anticancer agents. Medicinal Chemistry Research, 26(9), 2000-2012. Available at: [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). ChemistrySelect, 8(23), e202301140. Available at: [Link]

  • Bănică, F., Măruțescu, L., Chiriță, C., & Nițulescu, G. M. (2018). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules (Basel, Switzerland), 23(10), 2677. Available at: [Link]

  • Wang, T., Zhang, L., Liu, Y., Zhang, Y., Zhang, Y., Wang, Y., ... & Geng, M. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(8), 757–762. Available at: [Link]

  • Popa, M., Bodoki, E., Oprean, R., & Cheregi, M. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules (Basel, Switzerland), 28(9), 3865. Available at: [Link]

  • George, R. F., Abd-Rabo, Z. S., Serry, A. M., & El-Gamal, M. I. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(1), 63-88. Available at: [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. RSC Medicinal Chemistry, 14(10), 1845-1861. Available at: [Link]

  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Wadood, A., & Zaheer-ul-Haq. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 249–259. Available at: [Link]

  • Oggu, S., Akshinthala, P., Katari, N. K., Nagarapu, L. K., Malempati, S., Gundla, R., & Jonnalagadda, S. B. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Scientific reports, 13(1), 7215. Available at: [Link]

  • Misra, R. N., Rawlins, D. B., Xiao, H. Y., Shan, W., Bursuker, I., Kellar, K. A., ... & Webster, K. R. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & medicinal chemistry letters, 13(6), 1133–1136. Available at: [Link]

  • Belluti, F., Rampa, A., Bisi, A., Gobbi, S., Valenti, P., & Zampiron, A. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of organic chemistry, 86(20), 14227–14238. Available at: [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fayoumi, A. M., & Abdel-Zaher, A. O. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry, 24(16), 3615–3624. Available at: [Link]

  • Bejan, V., Mangalagiu, I. I., Danac, R., & Shova, S. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International journal of molecular sciences, 24(14), 11677. Available at: [Link]

  • Burgess, S. J., Kelly, J. X., Shomloo, S., Sato, T. T., Sand-Trigo, M., Riscoe, M. K., & Peyton, D. H. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of medicinal chemistry, 53(17), 6477–6488. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to the In Vivo Validation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, hereafter referred to as CPO-7. As CPO-7 is a new chemical entity, this document establishes a scientifically rigorous, hypothesis-driven approach to assess its therapeutic potential. Based on structural similarities to known kinase inhibitors, we hypothesize that CPO-7 is a selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a critical enzyme implicated in the pathology of Alzheimer's disease (AD).[1][2][3]

This guide is designed for drug development professionals and researchers. It details a head-to-head comparison between CPO-7 and a well-characterized, potent GSK-3 inhibitor, CHIR-99021, within a validated preclinical model of Alzheimer's disease.[4][5][6][7] The experimental designs herein are structured to deliver clear, interpretable data on pharmacokinetics, target engagement, efficacy, and preliminary safety.

The Scientific Rationale: Targeting GSK-3β in Alzheimer's Disease

GSK-3β is a serine/threonine kinase that is constitutively active in the brain. Its hyperactivity is a key pathological driver in AD, contributing to two of the disease's hallmarks: the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which results in the formation of amyloid-beta (Aβ) plaques.[1][8] Therefore, the inhibition of GSK-3β presents a promising therapeutic strategy.[1][2] CPO-7, as a putative inhibitor, must be validated in a living system to confirm this hypothesis and evaluate its potential as a disease-modifying agent.

The following diagram illustrates the hypothesized signaling pathway and the therapeutic intervention point for CPO-7.

GSK3b_Pathway cluster_upstream Upstream Signaling cluster_membrane cluster_cytosol Cytosolic Cascade cluster_downstream Pathological Hallmarks of AD Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Insulin Insulin IR Insulin Receptor Insulin->IR binds GSK3b GSK-3β (Active) Frizzled->GSK3b inhibits Akt Akt/PKB IR->Akt activates Akt->GSK3b phosphorylates at Ser9 pGSK3b p-GSK-3β (Ser9) (Inactive) Tau Tau Protein GSK3b->Tau phosphorylates APP Amyloid Precursor Protein (APP) GSK3b->APP promotes processing CPO7 CPO-7 CPO7->GSK3b inhibits CHIR CHIR-99021 CHIR->GSK3b inhibits pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Abeta Aβ Plaque Formation APP->Abeta

Caption: Hypothesized GSK-3β signaling pathway in Alzheimer's Disease.

Overall In Vivo Validation Workflow

A phased approach is critical for a robust in vivo validation. The workflow ensures that fundamental questions about the compound's behavior in the body are answered before committing to resource-intensive efficacy studies.

Validation_Workflow start Start: Novel Compound CPO-7 pkpd Phase 1: Pharmacokinetics (PK) & Target Engagement start->pkpd safety Phase 2: Preliminary Safety & Tolerability pkpd->safety Establish Dose efficacy Phase 3: Comparative Efficacy Study (5XFAD Mouse Model) safety->efficacy Determine MTD data_analysis Phase 4: Data Analysis & Biomarker Validation efficacy->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: Phased workflow for the in vivo validation of CPO-7.

Phase 1: Pharmacokinetics (PK) and Target Engagement

Before assessing efficacy, we must confirm that CPO-7 can reach its intended target in the central nervous system (CNS) at a sufficient concentration and engage with GSK-3β.[9][10][11]

Murine Pharmacokinetic Study

Objective: To determine the key PK parameters of CPO-7 in mice, including bioavailability, plasma half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio. This data is essential for designing the dosing regimen for subsequent efficacy and toxicology studies.[10]

Experimental Protocol:

  • Animal Model: Healthy male C57BL/6 mice (n=3 per time point).

  • Compound Administration:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine baseline clearance and volume of distribution.

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg) to assess oral bioavailability.

  • Sample Collection: Serial blood samples are collected at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[10] A terminal whole-brain sample is collected from each cohort.

  • Analysis: CPO-7 concentrations in plasma and brain homogenate are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Comparison: The PK profile of CPO-7 will be compared against established data for CHIR-99021 to benchmark its properties.

Table 1: Hypothetical Comparative Pharmacokinetic Data

ParameterCPO-7 (10 mg/kg, PO)CHIR-99021 (50 mg/kg, IP)[4]Desired Outcome for a CNS Drug
Cmax (plasma, ng/mL) 1250~2500Sufficient to exceed in vitro IC50
Tmax (plasma, h) 1.00.5< 2 hours
AUC (plasma, ng·h/mL) 7500~8000High exposure
Half-life (t½, h) 4.53.02-8 hours (allows for once/twice daily dosing)
Bioavailability (%) 35N/A (IP)> 20%
Brain/Plasma Ratio (4h) 0.8~0.5> 0.5, indicating good BBB penetration[12][13]
Target Engagement Assay

Objective: To confirm that CPO-7 inhibits GSK-3β activity in vivo. This is measured by assessing the phosphorylation status of GSK-3β at Serine 9 (an inhibitory phosphorylation site).[14] Increased phosphorylation at Ser9 indicates that the kinase is being inhibited.[1][15]

Experimental Protocol:

  • Animal Model: Healthy male C57BL/6 mice (n=4 per group).

  • Dosing: Administer a single dose of Vehicle, CPO-7 (e.g., 10 mg/kg, PO), or CHIR-99021 (e.g., 50 mg/kg, IP).

  • Tissue Collection: At the time of expected peak brain concentration (determined from PK study, e.g., 2 hours), mice are euthanized, and brain tissue (hippocampus and cortex) is rapidly dissected and flash-frozen.

  • Analysis:

    • Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors.[16][17][18]

    • Protein concentration is quantified (e.g., BCA assay).[18][19]

    • Western blot analysis is performed to detect levels of phosphorylated GSK-3β (p-GSK-3β Ser9) and total GSK-3β.[19][20][21]

  • Endpoint: The ratio of p-GSK-3β to total GSK-3β is calculated and compared across treatment groups. A significant increase in this ratio for CPO-7-treated animals confirms target engagement.

Phase 2: Preliminary Safety and Tolerability

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity for CPO-7. This is crucial for selecting safe and effective doses for the long-term efficacy study.[22][23][24][25]

Experimental Protocol:

  • Animal Model: Healthy male and female C57BL/6 mice (n=5 per sex per group).

  • Study Design: A dose-escalation study is performed. Mice receive daily oral doses of CPO-7 (e.g., 10, 30, 100 mg/kg/day) or vehicle for 7 days.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).

  • Endpoint: The MTD is defined as the highest dose that does not induce significant weight loss (>15%) or overt clinical signs of distress.

Phase 3: Comparative Efficacy in the 5XFAD Mouse Model of Alzheimer's Disease

The 5XFAD transgenic mouse is an aggressive amyloid pathology model that recapitulates many key features of AD, including Aβ plaque deposition, neuroinflammation, and cognitive deficits, making it a suitable model for testing disease-modifying therapies.[26][27][28][29][30]

Objective: To determine if chronic administration of CPO-7 can ameliorate cognitive deficits and reduce AD-related pathology compared to both vehicle and the reference compound, CHIR-99021.

Study_Design cluster_setup Study Setup cluster_treatment Treatment Phase (8 Weeks) cluster_assessment Endpoint Assessment (Age: 6 months) Animals 5XFAD Transgenic Mice (Age: 4 months, n=15/group) Groups Random Assignment to 4 Groups Animals->Groups G1 Group 1: Vehicle (e.g., 0.5% CMC) Daily Oral Gavage Groups->G1 G2 Group 2: CPO-7 (Low Dose) Daily Oral Gavage Groups->G2 G3 Group 3: CPO-7 (High Dose) Daily Oral Gavage Groups->G3 G4 Group 4: CHIR-99021 (Ref. Dose) Daily IP Injection Groups->G4 Behavior Behavioral Testing: Morris Water Maze G1->Behavior G2->Behavior G3->Behavior G4->Behavior Biochem Biochemical Analysis: Brain Tissue (Aβ, p-Tau) Behavior->Biochem Post-testing tissue collection

Caption: Comparative efficacy study design in 5XFAD mice.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a standard test for assessing hippocampal-dependent spatial learning and memory, functions that are impaired in both AD patients and 5XFAD mice.[31][32][33][34][35]

Experimental Protocol:

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface.[32][34] Visual cues are placed around the room.

  • Acquisition Phase (Days 1-5):

    • Mice undergo four trials per day for five consecutive days.

    • For each trial, the mouse is placed into the pool at one of four starting positions and given 60 seconds to find the hidden platform.[32]

    • If the mouse fails to find the platform, it is gently guided to it.

    • The time to reach the platform (escape latency) and the path length are recorded by a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed, and the mouse is allowed to swim freely for 60 seconds.

    • Memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.[34]

Table 2: Hypothetical Morris Water Maze Results

Treatment GroupMean Escape Latency (Day 5, sec)Time in Target Quadrant (Probe Trial, %)Expected Outcome
Vehicle 45.2 ± 5.128.1 ± 3.5Impaired performance
CPO-7 (Low Dose) 35.8 ± 4.839.5 ± 4.1Moderate improvement
CPO-7 (High Dose) 24.5 ± 3.948.2 ± 4.5Significant improvement vs. Vehicle
CHIR-99021 26.1 ± 4.246.5 ± 4.8Significant improvement vs. Vehicle
*p < 0.05 vs. Vehicle
Biochemical Validation

Objective: To quantify the effect of CPO-7 on the core pathologies of AD in the brain tissue of the treated 5XFAD mice.

Experimental Protocol:

  • Tissue Collection: Following behavioral testing, mice are euthanized, and brains are harvested. One hemisphere is fixed for immunohistochemistry (IHC), and the other (cortex and hippocampus) is snap-frozen for biochemical assays.

  • Immunohistochemistry (IHC) for Aβ Plaques:

    • Fixed brain hemispheres are sectioned and stained with an anti-Aβ antibody (e.g., 6E10).

    • The plaque burden (% area occupied by plaques) is quantified using image analysis software.

  • ELISA for Aβ40/42 Levels:

    • Frozen brain tissue is homogenized.

    • Soluble and insoluble fractions are separated by centrifugation.

    • Levels of Aβ40 and Aβ42 are measured using commercially available ELISA kits.

  • Western Blot for Phospho-Tau:

    • Brain homogenates are analyzed by Western blot using antibodies against phosphorylated tau (e.g., AT8) and total tau to determine the impact on tau pathology.

Table 3: Hypothetical Biochemical Endpoint Data

Treatment GroupCortical Aβ Plaque Load (%)Insoluble Aβ42 (pg/mg tissue)p-Tau / Total Tau RatioExpected Outcome
Vehicle 12.6 ± 1.83500 ± 4501.8 ± 0.3High pathology
CPO-7 (Low Dose) 9.8 ± 1.52800 ± 4101.4 ± 0.2Modest reduction
CPO-7 (High Dose) 6.5 ± 1.11950 ± 3500.9 ± 0.2Significant reduction
CHIR-99021 7.1 ± 1.32100 ± 3801.0 ± 0.2Significant reduction
*p < 0.05 vs. Vehicle

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured plan for the in vivo validation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (CPO-7). By following this workflow—from initial pharmacokinetic and target engagement studies to a rigorous comparative efficacy trial in a relevant disease model—researchers can generate the critical data needed to make an informed decision on the compound's therapeutic potential.

If the hypothetical data presented here were borne out in experimentation, it would strongly support the hypothesis that CPO-7 is a brain-penetrant GSK-3β inhibitor with disease-modifying efficacy comparable to the established tool compound CHIR-99021. Such results would provide a solid foundation for advancing CPO-7 into formal IND-enabling toxicology studies and further preclinical development.[36]

References

  • Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from [Link]

  • Scantox. (2022, March 9). 5xFAD Transgenic Mouse Model Facilitates AD Breakthrough. Retrieved from [Link]

  • MDPI. (n.d.). Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model. Retrieved from [Link]

  • ALZFORUM. (n.d.). 5xFAD (C57BL6). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Retrieved from [Link]

  • Bio-protocol. (n.d.). Assessment of cognitive function by the Morris water maze test. Retrieved from [Link]

  • JoVE. (2011, July 20). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]

  • ResearchGate. (2014, June 2). Does anyone have any suggestions for the best way to homogenize brain tissue for western blot? Retrieved from [Link]

  • MMPC.org. (2024, January 3). Morris Water Maze. Retrieved from [Link]

  • Synaptic Systems. (n.d.). Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protein analysis through Western blot of cells excised individually from human brain and muscle tissue. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (2020, October 28). Best protocol to perform Western Blot from mice brain? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]

  • ASH Publications. (2009, November 20). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Frontiers. (n.d.). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Retrieved from [Link]

  • SpringerLink. (n.d.). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Retrieved from [Link]

  • Protocols.io. (2024, January 9). Western blot in homogenised mouse brain samples. Retrieved from [Link]

  • YouTube. (2017, September 17). Novel GSK-3 Inhibitors for Treating CNS Disorders. Retrieved from [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • MDPI. (n.d.). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. Retrieved from [Link]

  • Aragen. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Retrieved from [Link]

  • Bio-protocol. (n.d.). Expression of GSK3β pathway molecules. Retrieved from [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

  • PubMed. (2025, December 1). A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection. Retrieved from [Link]

  • Oxford Academic. (n.d.). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. Retrieved from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • REPROCELL. (2023, November 20). Exploring CHIR99021: The Key to Stem Cell Research and Beyond. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Retrieved from [Link]

  • National Institutes of Health. (2019, September 1). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Retrieved from [Link]

Sources

A Comparative Analysis of Pyridooxazine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridooxazine scaffold represents a compelling starting point for the discovery of novel therapeutic agents. The fusion of a pyridine ring with an oxazine ring gives rise to a variety of isomers, each with a unique three-dimensional structure and electronic distribution that can profoundly influence its interaction with biological targets. This guide provides an in-depth comparative analysis of pyridooxazine isomers and their derivatives, drawing upon experimental data to illuminate their performance in various biological assays. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for future drug design and development efforts.

The Structural Landscape of Pyridooxazines: More Than Just a Fusion

The term "pyridooxazine" encompasses several constitutional isomers depending on the relative orientation of the nitrogen and oxygen atoms within the heterocyclic system. The specific arrangement of these heteroatoms dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are critical determinants of its biological activity. The most commonly investigated isomers in the literature include derivatives of pyrido[2,3-b][1]oxazine, pyrido[4,3-b][1]oxazine, and pyrido[3,2-e][2]oxazine, among others. Understanding the subtle yet significant differences between these isomeric cores is paramount for rational drug design.

Comparative Biological Activities: A Tale of Isomers

The biological activity of pyridooxazine derivatives is largely contingent on the isomeric scaffold and the nature and placement of its substituents. A recurring theme in the literature is the potential of these compounds as anticancer and antimicrobial agents.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the promise of pyridooxazine derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes or receptors that are dysregulated in cancer cells.

A notable study explored a series of novel substituted pyrido[2,3-b][1]oxazine compounds as EGFR kinase inhibitors.[3] These compounds demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance-conferring mutations.[3] For instance, certain derivatives exhibited potent inhibitory activity against the HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M double mutation) cell lines, with IC50 values in the nanomolar to low micromolar range.[3]

In a different approach, researchers designed and synthesized macrocyclic benzo[b]pyrido[4,3-e][1]oxazine derivatives as novel Pim-1 kinase inhibitors.[4] Pim-1 kinase is a crucial player in many tumors, and its inhibition is a validated anticancer strategy. One of the synthesized compounds, designated H5, exhibited a remarkable IC50 value of 35 nM against Pim-1 kinase.[4]

The table below summarizes the anticancer activity of representative pyridooxazine derivatives from different isomeric classes.

Compound/Isomer Class Target Cell Line Biological Target IC50 Value Reference
Pyrido[2,3-b][1]oxazine derivative 7fHCC827 (NSCLC)EGFR-TK0.09 µM[3]
NCI-H1975 (NSCLC)EGFR-TK0.89 µM[3]
A-549 (NSCLC)EGFR-TK1.10 µM[3]
Benzo[b]pyrido[4,3-e][1]oxazine derivative H5-Pim-1 Kinase35 nM[4]
Pyrido[4,3-b][1]oxazine derivativesL1210 (Leukemia)--[2]
5H-pyrido[3,2-a]phenoxazin-5-oneVarious human neoplastic cell linesDNA intercalationSubmicromolar range[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer potential, certain pyridooxazine derivatives have demonstrated promising antimicrobial activities. For instance, a series of diarylurea derivatives based on a pyridazinone scaffold, a related heterocyclic system, were shown to possess both antibacterial and antifungal properties.[6] One compound exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, while another was effective against Candida albicans with the same MIC.[6] While not direct pyridooxazine isomers, these findings suggest that the broader class of pyridine-fused heterocycles is a fertile ground for the discovery of new antimicrobial agents.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of the reported biological data, it is crucial to understand the methodologies employed. Below are detailed, step-by-step protocols for key assays used in the evaluation of pyridooxazine isomers.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyridooxazine isomers) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Kinase inhibition assays are essential for determining the specific molecular target of a compound.

Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the pyridooxazine isomer at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of remaining ATP. Common detection methods include fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanisms: Pathways and Workflows

To better understand the biological context in which pyridooxazine isomers exert their effects, we can visualize the relevant signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-b][1,4]oxazine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-b][1]oxazine derivative.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Pyridooxazine Isomers A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Conclusion and Future Directions

The comparative analysis of pyridooxazine isomers reveals a rich and diverse pharmacological landscape. The subtle changes in the arrangement of nitrogen and oxygen atoms within the heterocyclic core, coupled with the strategic placement of various substituents, can lead to significant differences in biological activity. The pyrido[2,3-b][1]oxazine and benzo[b]pyrido[4,3-e][1]oxazine scaffolds have emerged as particularly promising frameworks for the development of potent anticancer agents targeting key kinases.

Future research should focus on a more systematic exploration of the various pyridooxazine isomers. A head-to-head comparison of a comprehensive set of isomers in a standardized panel of biological assays would provide invaluable data for elucidating more precise structure-activity relationships. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into clinically viable drug candidates. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.

References

  • Kumar, V. (2009). Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. Journal of Sciences, Islamic Republic of Iran, 20(4). [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1]oxazines and pyrido[4,3-b][1]thiazines. (1984). Journal of Medicinal Chemistry, 27(9), 1135-1140. [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][7]triazino[3,2-c][1][7]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. (2014). Molecules, 19(11), 17773-17789. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Medicinal Chemistry, 14(5), 935-953. [Link]

  • Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(9), 1735-1750. [Link]

  • Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1]oxazine derivatives as novel Pim-1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 72, 128874. [Link]

  • Antitumor agents. 1. Synthesis, biological evaluation, and molecular modeling of 5H-pyrido[3,2-a]phenoxazin-5-one, a compound with potent antiproliferative activity. (2004). Journal of Medicinal Chemistry, 47(16), 4085-4096. [Link]

Sources

Efficacy of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one derivatives against mutated EGFR

Author: BenchChem Technical Support Team. Date: January 2026

<_A><_B>## Comparative Efficacy of Novel Pyrido[2,3-b][1][2]oxazine Derivatives Against Mutated EGFR

A Senior Application Scientist's Guide to a New Frontier in Targeted Cancer Therapy

Introduction: The Evolving Challenge of Targeting EGFR in NSCLC

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][4][5] In a significant subset of non-small cell lung cancer (NSCLC) patients, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.[3][6][7] This discovery heralded the era of targeted therapy, with EGFR Tyrosine Kinase Inhibitors (TKIs) like gefitinib and erlotinib becoming standard first-line treatments for patients with EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R).[6][7][8]

However, the clinical success of these first-generation inhibitors is invariably limited by the emergence of acquired resistance.[6][9][10] The most common mechanism, accounting for approximately 50-60% of resistance cases, is a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[6][9][10] This mutation was initially thought to cause resistance by sterically hindering the binding of first-generation TKIs.[10][11] More recent studies have revealed a more complex mechanism: the T790M mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to be effective.[9][11]

This clinical challenge spurred the development of second- and third-generation EGFR inhibitors. While second-generation inhibitors like afatinib showed activity against T790M in preclinical models, their clinical efficacy was limited, often due to dose-limiting toxicities associated with the simultaneous inhibition of wild-type (WT) EGFR.[2][9] The breakthrough came with third-generation covalent inhibitors, such as osimertinib, which were specifically designed to target sensitizing mutations and the T790M resistance mutation while sparing WT EGFR.[12][13][14] Despite the success of osimertinib, resistance can still develop, often through mechanisms like the C797S mutation, necessitating a continued search for novel chemical scaffolds.[15][16]

This guide focuses on a promising new class of molecules, the pyrido[1][2]oxazine-based derivatives, and provides a comparative analysis of their efficacy against clinically relevant EGFR mutations. We will delve into the experimental data that positions these compounds as potential next-generation EGFR inhibitors, compare their performance against established drugs, and provide the detailed methodologies required to validate these findings.

A New Scaffold for an Old Target: Pyrido[2,3-b][1][2]oxazine Derivatives

Recently, a novel class of inhibitors based on a pyrido[2,3-b][1][2]oxazine scaffold has been identified, showing potent activity against EGFR-mutated NSCLC cell lines.[17][18][19] These compounds were rationally designed to engage the EGFR kinase domain effectively. Molecular docking studies suggest that these derivatives maintain the essential hinge region interactions while positioning substituents to form favorable interactions in the front pocket and with the glycine-rich loop, similar to established inhibitors like osimertinib.[17][18][19]

The key advantage of exploring new scaffolds is the potential to overcome existing resistance mechanisms and to offer an improved selectivity profile, which can translate to a better therapeutic window. This guide will focus on the comparative data for the most promising of these novel compounds, herein referred to as Compound 7f , based on published studies.[17][18]

Comparative Efficacy Analysis: A Data-Driven Overview

The true measure of a novel inhibitor lies in its quantitative performance against both the target mutations and off-target wild-type protein. The following tables summarize the in vitro efficacy of Compound 7f compared to the third-generation inhibitor, Osimertinib.

Table 1: Cellular Anti-proliferative Activity (IC50)

The anti-proliferative activity was assessed using an MTT assay on various NSCLC cell lines, each harboring different EGFR mutation statuses.[17][18] The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of cell growth.

Cell LineEGFR Mutation StatusCompound 7f (IC50, µM)Osimertinib (IC50, µM)
HCC827 Exon 19 Deletion (del E746-A750)0.09~0.012 - 0.018
H1975 L858R / T790M 0.89~0.008 - 0.015
A549 Wild-Type (WT) EGFR1.10~0.5 - 1.0

Data for Compound 7f is sourced from published literature.[17][18] Comparative data for Osimertinib is derived from various preclinical studies.

Interpretation and Field Insights:

  • Potency against Sensitizing Mutations: Compound 7f demonstrates potent, nanomolar activity against the HCC827 cell line, which is driven by an exon 19 deletion.[17] This indicates that the novel scaffold is highly effective at inhibiting the primary, drug-sensitive form of the receptor.

  • Activity against T790M Resistance: Crucially, Compound 7f maintains sub-micromolar activity against the H1975 cell line, which harbors the key T790M resistance mutation in addition to the L858R sensitizing mutation.[17] This is a hallmark of third-generation inhibitors and is essential for treating patients who have relapsed on first- or second-generation TKIs.

  • Selectivity for Mutant vs. Wild-Type EGFR: A critical parameter for clinical success is the selectivity of an inhibitor for mutant EGFR over WT EGFR. Inhibition of WT EGFR is associated with toxicities like skin rash and diarrhea.[2][12] Compound 7f shows a favorable selectivity profile, with its IC50 against the WT EGFR cell line (A549) being significantly higher than its IC50 against the mutant cell lines.[17] Furthermore, studies showed that these compounds were not harmful to normal BEAS-2B cells at doses over 61 μM, highlighting their selective cytotoxicity against cancer cells.[17][18]

Visualizing the Core Science

To understand the context of this research, it is essential to visualize the underlying biological pathway and the experimental logic.

The EGFR Signaling Cascade

The following diagram illustrates the EGFR pathway. Ligand binding induces receptor dimerization and autophosphorylation, which in turn activates downstream pro-survival and proliferative pathways like PI3K/AKT and RAS/MAPK.[3][6] EGFR inhibitors work by blocking the ATP-binding site in the kinase domain, preventing this phosphorylation cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor Pyrido[1,4]oxazine Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for Efficacy Evaluation

The process of evaluating a novel inhibitor follows a logical progression from biochemical assays to cell-based models, and finally to in vivo studies. The diagram below outlines the core workflow for the in vitro characterization discussed in this guide.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation cluster_mechanism Mechanism of Action Start Novel Compound Synthesis (Pyrido[1,4]oxazine Scaffold) KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->KinaseAssay Determine_IC50_Enzyme Determine Enzymatic IC50 (WT vs Mutant EGFR) KinaseAssay->Determine_IC50_Enzyme CellCulture Culture NSCLC Cell Lines (HCC827, H1975, A549) Determine_IC50_Enzyme->CellCulture Promising candidates MTT_Assay Cell Viability Assay (MTT Protocol) CellCulture->MTT_Assay Determine_IC50_Cell Determine Cellular IC50 MTT_Assay->Determine_IC50_Cell WesternBlot Western Blot for p-EGFR (Target Engagement) Determine_IC50_Cell->WesternBlot Confirm on-target effect ApoptosisAssay Apoptosis Assay (Flow Cytometry) WesternBlot->ApoptosisAssay Result Lead Candidate Identified (e.g., Compound 7f) ApoptosisAssay->Result Data for lead candidate

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. A substantial challenge in this field is achieving a high degree of specificity for the target kinase.[1] The human kinome comprises over 500 members, many of which share a high degree of structural conservation within their ATP-binding pockets, the primary target for most inhibitors.[1] This conservation is the root cause of cross-reactivity, where an inhibitor binds to and modulates the activity of unintended kinases, often referred to as "off-targets." Such off-target effects can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology).[2][3]

This guide focuses on a systematic approach to characterizing the cross-reactivity profile of a promising, novel class of inhibitors based on the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold. While this specific scaffold is presented here as a case study, the principles and methodologies described are universally applicable to the preclinical evaluation of any novel kinase inhibitor. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing inhibitor selectivity, integrating both in vitro and cellular approaches to build a robust and translatable data package. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to guide the interpretation of results.

Pillar 1: Foundational In Vitro Selectivity Assessment

The initial step in any cross-reactivity profiling cascade is to determine the inhibitor's potency and selectivity against a broad panel of purified kinases. This provides a foundational, quantitative landscape of the compound's biochemical interactions across the kinome.

The Rationale for Large-Panel Screening

Screening against a large, representative panel of kinases is critical for early-stage drug development.[4][5] It allows for the early identification of potential liabilities and helps to build a structure-activity relationship (SAR) for selectivity.[5] A universal assay platform, such as those that measure the production of ADP, is ideal as it can be applied to virtually any kinase, regardless of the substrate it phosphorylates.[6]

Experimental Protocol: Luminescence-Based Kinase Profiling

This protocol outlines a streamlined method for assessing inhibitor selectivity using a technology like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction.[6]

  • Compound Preparation : Prepare a 10 mM stock solution of the test inhibitor (e.g., "CPO-1," our lead compound from the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one series) in 100% DMSO. Create a serial dilution series to determine IC50 values.

  • Kinase Reaction Setup : In a 384-well plate, dispense the kinase, the appropriate substrate, and ATP. For broad profiling, a single high concentration of the inhibitor (e.g., 1-10 µM) is often used for an initial screen.[7]

  • Inhibitor Addition : Add the test inhibitor or DMSO (vehicle control) to the reaction wells and incubate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the initial ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition relative to the DMSO control. For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.

Hypothetical Data Presentation: Kinome Selectivity of CPO-1

To illustrate the output of such a screen, Table 1 presents hypothetical profiling data for our lead compound, CPO-1, against a representative panel of kinases.

Kinase Target Kinase Family CPO-1 (% Inhibition @ 1 µM) Alternative Inhibitor A (% Inhibition @ 1 µM) Alternative Inhibitor B (% Inhibition @ 1 µM)
EGFR (Primary Target) Tyrosine Kinase98%99%95%
EGFR (T790M mutant)Tyrosine Kinase95%35%92%
HER2Tyrosine Kinase75%88%25%
VEGFR2Tyrosine Kinase68%92%15%
ABL1Tyrosine Kinase15%95%5%
SRCTyrosine Kinase45%85%10%
CDK2CMGC5%40%3%
AURKAOther8%30%2%
P38α (MAPK14)CMGC60%75%8%

This data is for illustrative purposes only.

This table allows for a direct comparison of CPO-1's selectivity against other hypothetical inhibitors, highlighting its potency against the primary target and its T790M resistance mutation, while also revealing potential off-targets like HER2, VEGFR2, and p38α that warrant further investigation.

Pillar 2: Verifying Target Engagement in a Cellular Context

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell.[8] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence an inhibitor's potency and selectivity.[9][10] Therefore, confirming target engagement within intact cells is a critical, self-validating step.

The Rationale for the Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interaction in a cellular environment.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein; when a drug binds to its target, the resulting complex is typically more resistant to thermal denaturation.[13][14] This allows for a direct measurement of target engagement without the need for modified compounds or cells.[14]

G cluster_workflow CETSA® Experimental Workflow A 1. Cell Culture & Treatment Treat intact cells with Inhibitor or Vehicle (DMSO) B 2. Heat Challenge Heat cell suspensions to a range of temperatures A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles) B->C D 4. Separation Centrifuge to separate soluble (stable) proteins from precipitated (denatured) proteins C->D E 5. Protein Quantification Analyze soluble fraction by Western Blot, ELISA, or Mass Spec D->E F 6. Data Analysis Generate melt curves and isothermal dose-response curves E->F

Figure 1: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Target Engagement
  • Cell Culture and Treatment : Culture cells expressing the target of interest (e.g., HCC827 cells for EGFR) to ~80% confluency. Treat cells with the desired concentrations of CPO-1 or vehicle control for 1-2 hours.

  • Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge : Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[14]

  • Cell Lysis : Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis : Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another suitable protein detection method.

  • Isothermal Dose-Response : To determine cellular potency, perform the assay at a single, fixed temperature (chosen from the melt curve where significant denaturation occurs) with a range of inhibitor concentrations. This generates an isothermal dose-response fingerprint (ITDRF).[12]

Pillar 3: Unbiased, Proteome-Wide Off-Target Identification

While panel screens and CETSA® are excellent for evaluating known kinases, they are inherently biased towards the targets being tested. To uncover truly unexpected off-targets, an unbiased approach is required. Chemical proteomics serves this purpose by using the inhibitor itself (or an analog) as a "bait" to pull down its binding partners from a complex cell lysate.[2][3]

The Rationale for Kinobeads Profiling

The "kinobeads" approach is a powerful chemical proteomics technique for profiling kinase inhibitors.[15] It utilizes beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[15][16] By pre-incubating a cell lysate with a free test inhibitor, one can perform a competition experiment. The test compound will compete with the beads for binding to its specific targets. The proteins that are "eluted" (i.e., show reduced binding to the beads) in the presence of the drug are identified as its targets and off-targets.[15]

G cluster_workflow Chemical Proteomics (Kinobeads) Workflow A 1. Cell Lysate Preparation Generate native protein lysate from cells or tissues B 2. Competitive Binding Incubate lysate with free Inhibitor or Vehicle (DMSO) A->B C 3. Affinity Capture Add Kinobeads to pull down the unbound kinome B->C D 4. Elution & Digestion Wash beads, elute captured kinases, and digest into peptides C->D E 5. LC-MS/MS Analysis Quantify peptides using label-free or labeled mass spectrometry D->E F 6. Target Identification Identify proteins showing reduced bead binding in the presence of inhibitor E->F

Figure 2: Workflow for competitive kinase inhibitor profiling using Kinobeads.

Experimental Protocol: Competitive Chemical Proteomics
  • Lysate Preparation : Grow cells of interest and lyse them under native conditions to preserve protein structure and interactions.

  • Competitive Incubation : Aliquot the lysate and incubate with various concentrations of the test compound CPO-1 or DMSO as a control for 1 hour.

  • Kinobeads Capture : Add the kinobeads slurry to the lysates and incubate to allow for the capture of kinases not bound by CPO-1.

  • Washing and Elution : Wash the beads extensively to remove non-specific binders. Elute the captured proteins.

  • Sample Preparation for Mass Spectrometry : Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis : Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis : Identify proteins whose binding to the kinobeads is significantly and dose-dependently reduced in the CPO-1-treated samples compared to the control. These are the direct targets of the inhibitor.

Synthesizing the Data: A Comparative View

A robust cross-reactivity profile is built by integrating data from all three pillars. Table 2 provides a hypothetical summary comparing our lead compound CPO-1 with two other inhibitors, demonstrating how an integrated dataset can guide drug development decisions.

Parameter CPO-1 (Lead Compound) Inhibitor Y (Broad-Spectrum) Inhibitor Z (Highly Selective)
Primary Target IC50 5 nM (EGFR)10 nM (EGFR)8 nM (EGFR)
Kinome Panel Hits (>50% Inh. @ 1µM) 8 kinases45 kinases2 kinases (EGFR, HER2)
Cellular Target Engagement (CETSA® EC50) 50 nM (EGFR in HCC827)150 nM (EGFR in HCC827)65 nM (EGFR in HCC827)
Key Off-Targets (Chemical Proteomics) HER2, VEGFR2, p38αABL1, SRC, LCK, FLT3, etc.HER2
Selectivity Score (S-Score) S(10) = 0.05S(10) = 0.45S(10) = 0.02
Interpretation & Next Steps Potent inhibitor with a defined set of off-targets. Profile suggests potential for both efficacy and manageable side effects. Proceed to in vivo toxicity and efficacy studies, monitoring for VEGFR2/p38α related effects.Highly potent but non-selective. High risk of off-target toxicity. Consider for scaffold-hopping to improve selectivity or repurposing if polypharmacology is desirable.Highly selective with minimal off-targets. Lower risk of toxicity but may be susceptible to resistance via single-target bypass mechanisms. Ideal candidate for combination therapies.

This data is for illustrative purposes only. Selectivity Score (S-Score) is a metric representing the number of off-targets inhibited above a certain threshold divided by the total number of kinases tested.

Visualizing the Impact: Signaling Pathway Context

Understanding the functional consequence of off-target engagement is paramount. A signaling pathway diagram can effectively visualize how an inhibitor's cross-reactivity might impact cellular processes beyond the intended target.

G cluster_pathway Impact of CPO-1 Cross-Reactivity on Cellular Signaling GF Growth Factor EGFR EGFR (Primary Target) GF->EGFR HER2 HER2 (Off-Target) GF->HER2 VEGFR VEGFR2 (Off-Target) GF->VEGFR RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT HER2->PI3K_AKT PLCg PLCγ Pathway VEGFR->PLCg p38 p38α MAPK (Off-Target) Inflammation Inflammatory Response p38->Inflammation Apoptosis Apoptosis p38->Apoptosis Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis CPO1 CPO-1 CPO1->EGFR Inhibits (On-Target) CPO1->HER2 Inhibits CPO1->VEGFR Inhibits CPO1->p38 Inhibits

Figure 3: Hypothetical signaling map for CPO-1, showing on- and off-target effects.

This diagram illustrates that while CPO-1 effectively blocks the intended EGFR-driven proliferation pathways, its off-target activity against VEGFR2 and p38α could simultaneously inhibit angiogenesis and modulate inflammatory and apoptotic responses, respectively. These insights are crucial for designing subsequent in vivo studies and interpreting their outcomes.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor is not a single experiment but a multi-faceted strategy that builds a progressively clearer picture of the compound's therapeutic potential and inherent risks. By systematically integrating broad in vitro screening, cellular target engagement validation, and unbiased proteomic analysis, drug development teams can make informed decisions, mitigate the risk of late-stage failures, and ultimately develop safer and more effective medicines. The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold, like any new chemical entity, must be subjected to this rigorous, multi-pillar evaluation to truly understand its place in the therapeutic arsenal.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target discovery and target validation. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical-proteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors.
  • Liu, X., Zhang, Y., Ward, L. D., et al. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 10(1), 21913.
  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells via thermal stabilization of selected proteins. Science, 341(6141), 84–87.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Promega Corporation. (n.d.).
  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Gaieb, Z., Liu, S., Gathiaka, S., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Duncan, J. S., Whittle, M. C., Nakamura, K., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell, 149(2), 307–321.
  • Al-Ali, H., Lee, D. H., Dan, Q., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 55(23), 3274–3284.
  • Zhang, C., Kenski, D. M., Paulson, M., et al. (2013). A global hotspot for binding of diverse kinome-targeted inhibitors.
  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., et al. (2011). In situ kinase profiling reveals functionally relevant properties of clinical kinase inhibitors. Chemistry & Biology, 18(6), 699–710.

Sources

A Researcher's Guide to Bridging the Gap: Establishing In Vitro to In Vivo Correlation for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro to In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1] This guide provides a comprehensive framework for establishing such a correlation for the novel compound 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one , hypothesizing its mechanism of action as a cyclooxygenase (COX) inhibitor for the treatment of inflammation.

The pyridazinone scaffold is a versatile pharmacophore known for a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[2][3][4] Given the structural features of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, its potential as a COX inhibitor warrants investigation. This guide will objectively compare its hypothetical performance with established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, and provide the detailed experimental methodologies necessary to generate the supporting data for a robust IVIVC.

Section 1: The Foundational Role of IVIVC in Drug Development

The establishment of a predictive IVIVC is a strategic tool that can significantly accelerate drug development.[5] It serves as a surrogate for in vivo bioavailability and can reduce the number of human studies required during formulation development and post-approval changes.[5][6] A well-established IVIVC enhances our understanding of a drug's dosage form and acts as a predictive tool, streamlining the development process and supporting regulatory decisions.[7]

For a compound like 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, where in vivo data is not yet available, a carefully designed experimental plan to generate both in vitro and in vivo data is the first step. This guide will focus on a Level A correlation, the highest level of IVIVC, which aims to establish a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[1]

Below is a conceptual workflow for establishing an IVIVC for our lead compound.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 IVIVC Development A Compound Synthesis & Purity Analysis B In Vitro COX-1/COX-2 Inhibition Assay (IC50) A->B Activity Screening D Animal Model Selection (Rat Paw Edema) B->D Justifies In Vivo Model C In Vitro Dissolution Profiling H Mathematical Modeling (Correlation of In Vitro Dissolution & In Vivo Absorption) C->H In Vitro Data E Dose-Response Study (% Inhibition & ED50) D->E Efficacy Testing G Deconvolution of In Vivo Data (Absorption Profile) F Pharmacokinetic (PK) Study (Plasma Concentration vs. Time) F->G PK Data G->H In Vivo Data I Model Validation H->I Establishes Correlation

Caption: Conceptual workflow for establishing an IVIVC.

Section 2: Comparative Analysis of COX Inhibitors

To contextualize the potential of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, we will compare its hypothetical in vitro and in vivo data with two well-characterized NSAIDs: Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

CompoundTarget(s)In Vitro Potency (IC50)In Vivo Efficacy (Rat Paw Edema Model)
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one COX-1/COX-2 (Hypothesized)Data to be generatedData to be generated
Indomethacin COX-1 & COX-2COX-1: 230 nMCOX-2: 630 nM[8]~54% inhibition at 10 mg/kg[9]
Celecoxib COX-2 selectiveCOX-2: 40 nM[10]Significant edema reduction at 1, 10, and 30 mg/kg[11]

Note: IC50 and efficacy values can vary based on experimental conditions.

The causality behind choosing COX inhibition as the hypothetical mechanism stems from the frequent observation of anti-inflammatory activity in pyridazinone derivatives.[2][4] By targeting both COX-1 and COX-2, a compound may exhibit potent anti-inflammatory effects, but potentially with gastrointestinal side effects associated with COX-1 inhibition.[12] Conversely, a COX-2 selective inhibitor like Celecoxib was developed to minimize these side effects.[12] Determining the selectivity of our lead compound is therefore a crucial step.

Section 3: Detailed Experimental Protocols

The trustworthiness of an IVIVC model is entirely dependent on the quality of the input data. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

In Vitro Protocol: COX-1/COX-2 Inhibition Assay

This assay will determine the concentration of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one required to inhibit 50% of the activity (IC50) of both COX isoforms.

Objective: To quantify the potency and selectivity of the test compound against COX-1 and COX-2.

Methodology: A colorimetric or fluorometric inhibitor screening assay is recommended.[12][13]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8).[13]

    • Dilute human recombinant COX-2 or ovine COX-1 enzyme and heme cofactor in the assay buffer.[13]

    • Prepare serial dilutions of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, Indomethacin, and Celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[7]

    • Add the test compound dilutions or reference inhibitors to the 'Inhibitor Wells'. Add solvent alone to '100% Initial Activity' wells.

    • Pre-incubate the plate for approximately 15 minutes at room temperature to allow for inhibitor binding.[7]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[7]

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.[7]

  • Detection and Data Analysis:

    • Stop the reaction using a stop solution (e.g., HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method, monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the '100% Initial Activity' wells.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) PGH2->Prostaglandins Inhibitor 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (or NSAID) Inhibitor->COX

Caption: Simplified signaling pathway of COX inhibition.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of compounds.[6][14]

Objective: To determine the dose-dependent anti-inflammatory effect of the test compound in a live animal model.

Methodology: The assay measures the ability of a compound to reduce swelling in a rat's paw after injection of an irritant, carrageenan.[15]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use Wistar albino rats (or similar strain), weighing approximately 250g.

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and multiple dose groups for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.[16]

  • Dosing and Edema Induction:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.). The time between dosing and carrageenan injection should be based on the anticipated time to maximum plasma concentration.[6]

    • After a set time (e.g., 30-60 minutes), measure the initial paw volume of the right hind paw using a digital plethysmometer.[17]

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.[15]

  • Measurement and Data Analysis:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Determine the ED50 (the dose causing 50% inhibition) by plotting the percentage of inhibition against the dose.

Section 4: Pharmacokinetics and the Bridge to IVIVC

A successful IVIVC hinges on understanding the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) profile of the compound.[18] Pyridazinone derivatives can have varied pharmacokinetic properties based on their specific substitutions.[5][19]

To build the IVIVC model, a pharmacokinetic study must be run in parallel with the in vivo efficacy study.

Pharmacokinetic Study Protocol:

  • Administer 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one to rats at a therapeutically relevant dose.

  • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process the blood to separate plasma.

  • Quantify the concentration of the parent drug in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Establishing the Correlation: The plasma concentration-time data from the PK study is then mathematically deconvoluted to determine the in vivo absorption profile. This profile is then correlated with the in vitro dissolution profile. A linear regression model is often used to establish the relationship. A high correlation coefficient (R² > 0.9) is indicative of a strong Level A IVIVC.

Conclusion

This guide outlines a scientifically rigorous and logical pathway for establishing an in vitro to in vivo correlation for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, positioning it as a potential novel anti-inflammatory agent. By hypothesizing its activity based on its chemical class and laying out detailed, self-validating protocols for both in vitro COX inhibition and in vivo anti-inflammatory assays, researchers are equipped to generate the necessary data. The comparison with established drugs like Indomethacin and Celecoxib provides a clear benchmark for success. Ultimately, the development of a robust IVIVC will not only validate the compound's mechanism and efficacy but also significantly de-risk and accelerate its journey through the drug development pipeline.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established? Available at: [Link].

  • ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available at: [Link].

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link].

  • Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini Reviews in Medicinal Chemistry, 14(13), 1093-1103. Available at: [Link].

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link].

  • Bio-protocol. Assessment of In Vivo Anti-Inflammatory Activity of the Concoction by Using Carrageenan-Induced Rat Paw-Edema Assay. Available at: [Link].

  • Maximum inhibition of carrageenan-induced rat paw edema by indomethacin and curcumin. Available at: [Link].

  • ResearchGate. (2025, August 7). Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An In vivo Study on Carrageenan-induced Paw Edema in Rats. Available at: [Link].

  • Ghlissi, Z., et al. (2013). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine. Available at: [Link].

  • ResearchGate. In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. Available at: [Link].

  • Boyadzhieva, S., et al. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 61(4), 579-586. Available at: [Link].

  • Kaplan, Z., et al. (2021). Design and synthesis of new selective COX-2 inhibitors including methyl sulfonyl moiety. European Journal of Medicinal Chemistry, 209, 112918. Available at: [Link].

  • ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... Available at: [Link].

  • Mirage News. (2025, August 21). Therapeutic Potential of Pyridazinones Explored. Available at: [Link].

  • Maheswari, A., & Salamun, D. E. (2023). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. 3 Biotech, 13(10), 343. Available at: [Link].

  • Al-Ostath, A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Medicina, 60(5), 754. Available at: [Link].

  • ResearchGate. (2022, December 7). (PDF) Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. Available at: [Link].

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link].

  • Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). OUCI. Available at: [Link].

  • Gambacorta, N., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 728. Available at: [Link].

  • Jahromi, L. P., et al. (2018). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 21(10), 1022-1029. Available at: [Link].

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at: [Link].

  • Maheswari, A., & Salamun, D. E. (2023). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. 3 Biotech, 13(10), 343. Available at: [Link].

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. (2023, May 9). Available at: [Link].

  • ResearchGate. In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin,... Available at: [Link].

Sources

A Head-to-Head Comparison of Synthetic Routes to Pyridooxazinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridooxazinone scaffold represents a privileged heterocyclic system with significant therapeutic potential. The efficient and versatile synthesis of these molecules is paramount for exploring their structure-activity relationships and advancing novel drug candidates. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to pyridooxazinones, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Introduction to Pyridooxazinone Synthesis

The fusion of a pyridine and an oxazinone ring gives rise to a variety of pyridooxazinone isomers, each with unique physicochemical properties and biological activities. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and overall efficiency. This guide will focus on a comparative analysis of three key strategies: a one-pot annulation via Smiles rearrangement, intramolecular cyclization of aminopyridinones, and a multi-step approach for constructing highly functionalized derivatives.

Key Synthetic Strategies at a Glance

Synthetic RouteKey TransformationStarting MaterialsAdvantagesDisadvantages
One-Pot Annulation via Smiles Rearrangement Intramolecular nucleophilic aromatic substitutionN-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridinesHigh yields (87-97%), operational simplicity, one-pot procedurePrimarily demonstrated for pyrido[2,3-b][1][2]oxazin-2-ones, may have substrate limitations
Intramolecular Cyclization Acylation followed by ring closure3-Aminopyridin-2(1H)-ones, chloroacetyl chlorideDirect approach to specific isomers, good for building on a pre-formed pyridinone coreYields can be variable, may require synthesis of the aminopyridinone precursor
Multi-Step Synthesis with Cross-Coupling Suzuki or other cross-coupling reactionsHalogenated pyridooxazinone core, boronic acids/estersHigh degree of functional group diversity, allows for late-stage modificationLonger synthetic sequence, requires optimization of coupling conditions, potentially lower overall yield

In-Depth Analysis of Synthetic Routes

One-Pot Annulation via Smiles Rearrangement: The Workhorse for Pyrido[2,3-b][1][2]oxazin-2-ones

This method stands out for its elegance and efficiency in constructing the pyrido[2,3-b][1][2]oxazin-2-one core.[1][3][4] The key to this transformation is a tandem O-alkylation followed by a Smiles rearrangement and subsequent intramolecular cyclization, all occurring in a single pot.

Causality Behind Experimental Choices: The choice of cesium carbonate as the base is critical. Its high solubility in acetonitrile and its ability to promote both the initial O-alkylation and the subsequent Smiles rearrangement are key to the success of this one-pot reaction.[4] Refluxing acetonitrile provides the necessary thermal energy to overcome the activation barriers of the sequential reactions without leading to decomposition.

Trustworthiness of the Protocol: This protocol is self-validating due to its high and consistent yields across a range of substrates, as reported in the literature.[4] The formation of the thermodynamically stable pyridooxazinone ring system drives the reaction to completion.

Experimental Protocol: One-Pot Synthesis of 1-Benzyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

G start Start reagents Combine N-benzyl-2-chloroacetamide, 2-chloro-3-hydroxypyridine, and Cs2CO3 in acetonitrile start->reagents reflux Reflux the mixture reagents->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, filter, and concentrate monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Obtain 1-Benzyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one purify->product

Step-by-Step Methodology:

  • To a solution of N-benzyl-2-chloroacetamide (1.0 mmol) and 2-chloro-3-hydroxypyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added cesium carbonate (2.0 mmol).

  • The resulting mixture is heated to reflux and stirred for 3-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Expected Yield: 87-97%[4]

Intramolecular Cyclization: A Direct Approach to 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-ones

This strategy offers a more direct, albeit potentially lower-yielding, route to specific pyridooxazinone isomers. The key step involves the acylation of a pre-synthesized 3-aminopyridin-2(1H)-one with chloroacetyl chloride, which then undergoes an intramolecular cyclization to form the oxazinone ring.[2][5]

Causality Behind Experimental Choices: The use of a suitable base is crucial to deprotonate the amino group of the pyridinone, facilitating its nucleophilic attack on the chloroacetyl chloride. The subsequent intramolecular cyclization is often promoted by heating. The choice of solvent can influence the reaction rate and yield.

Trustworthiness of the Protocol: The reliability of this method is dependent on the successful synthesis and purification of the 3-aminopyridin-2(1H)-one precursor. The cyclization step itself is a standard method for forming six-membered heterocyclic rings.

Experimental Protocol: Synthesis of 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

G start Start dissolve Dissolve 3-aminopyridin-2(1H)-one in a suitable solvent start->dissolve add_reagents Add chloroacetyl chloride and a base dissolve->add_reagents heat Heat the reaction mixture add_reagents->heat monitor Monitor reaction by TLC heat->monitor workup Cool and perform aqueous workup monitor->workup Reaction complete purify Purify by recrystallization or chromatography workup->purify product Obtain 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one purify->product

Step-by-Step Methodology:

  • 3-Aminopyridin-2(1H)-one (1.0 mmol) is dissolved in a suitable aprotic solvent such as dioxane or DMF.

  • A base, such as triethylamine or potassium carbonate (1.2 mmol), is added to the solution.

  • The mixture is cooled in an ice bath, and chloroacetyl chloride (1.1 mmol) is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with progress monitored by TLC.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Multi-Step Synthesis for Functionalized Derivatives: The Power of Cross-Coupling

For the synthesis of highly decorated pyridooxazinones, particularly for applications in medicinal chemistry, a multi-step approach is often necessary. A key strategy involves the initial construction of a halogenated pyridooxazinone core, which can then be functionalized using modern cross-coupling reactions, such as the Suzuki coupling.[6]

Causality Behind Experimental Choices: The Suzuki coupling is a powerful and versatile reaction for forming carbon-carbon bonds. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving high yields and preventing side reactions. This late-stage functionalization allows for the rapid generation of a library of analogs from a common intermediate.

Trustworthiness of the Protocol: The success of this route relies on the robustness of each individual step. The Suzuki coupling itself is a well-established and reliable transformation.

Illustrative Pathway: Functionalization via Suzuki Coupling

G start Halogenated Pyridooxazinone coupling Suzuki Cross-Coupling start->coupling reagents Boronic Acid/Ester, Pd Catalyst, Base, Solvent reagents->coupling product Functionalized Pyridooxazinone coupling->product

General Experimental Considerations for Suzuki Coupling:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor and a phosphine ligand, is typically used.

  • Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is commonly employed.

  • Solvent: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often effective.

  • Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate.

Head-to-Head Comparison: Making the Right Choice

FeatureOne-Pot Annulation (Smiles)Intramolecular CyclizationMulti-Step Synthesis (Suzuki)
Overall Yield Excellent (often >85%)[4]Moderate to GoodVariable (dependent on number of steps)
Step Economy High (one-pot)ModerateLow
Versatility Primarily for a specific isomerDependent on precursor availabilityHigh (late-stage functionalization)
Scalability Potentially goodCan be challengingCan be challenging due to multiple steps
Purification Generally straightforwardMay require careful purificationMultiple purification steps required
Ideal Application Rapid access to the core pyrido[2,3-b][1][2]oxazin-2-one scaffoldSynthesis of specific isomers from readily available aminopyridinonesGenerating libraries of diverse analogs for SAR studies

Conclusion: A Route for Every Target

The synthesis of pyridooxazinones is a rich field with multiple effective strategies. For rapid and high-yield access to the pyrido[2,3-b][1][2]oxazin-2-one core, the one-pot annulation via Smiles rearrangement is an outstanding choice. When a specific isomer is targeted and the corresponding aminopyridinone precursor is accessible, intramolecular cyclization provides a direct route. For medicinal chemistry programs requiring the exploration of a wide range of functional groups, a multi-step synthesis incorporating a late-stage cross-coupling reaction is the most powerful approach. By understanding the nuances of each method, researchers can select the optimal synthetic strategy to efficiently achieve their target pyridooxazinone and accelerate their research and development efforts.

References

[1] A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. PubMed. [Link] [3] A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. DeepDyve. [Link] [4] A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. ResearchGate. [Link] [2] Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2]Oxazin-2(3H)-Ones. ResearchGate. [Link] [5] SYNTHESIS OF 3-AMINOPYRIDINE-2(1H)-ones and 1H-pyrido[2,3-b][1][2]oxazin-2(3H). Chemistry of Heterocyclic Compounds. [Link] [7] Stereocontrolled Synthesis of Pyridooxazinones and Pyridodiazepinones. Request PDF. [Link] [6] Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one: A Guide to Safe and Compliant Laboratory Practices

Navigating the Disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one: A Guide to Safe and Compliant Laboratory Practices

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one (CAS No. 928118-43-8), a halogenated heterocyclic compound.[3][4] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from authoritative sources such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for analogous chemical structures.

The core principle of chemical waste management is to ensure the safety of laboratory personnel and the protection of the environment.[5] This is achieved through a systematic approach that begins with waste identification and ends with documented, compliant disposal by a licensed professional.

Immediate Safety and Hazard Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[6]

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory irritation.

Due to these potential hazards, all handling and disposal preparation must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][10][11]

Personal Protective Equipment (PPE) and Handling Precautions
Precaution Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To prevent eye contact which can cause serious irritation.[8][9]
Hand Protection Nitrile rubber gloves.To prevent skin contact and irritation.[6]
Protective Clothing Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To minimize inhalation of dust or vapors, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

The proper disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[5][12][13]

Step 1: Waste Identification and Characterization

The first step in compliant disposal is to correctly identify the waste.[14]

  • As a solid: Unused or expired 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.

  • As a liquid: Solutions containing dissolved 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.

  • As contaminated debris: Items such as pipette tips, weighing paper, and contaminated PPE.

Because this compound contains a halogen (chlorine), it must be classified as a halogenated organic waste .[15][16][17]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.[1]

  • Halogenated vs. Non-Halogenated: 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one and its solutions must be collected in a waste container specifically designated for halogenated organic waste .[15][17] Do not mix with non-halogenated organic solvents like acetone or methanol.

  • Liquid vs. Solid: Collect solid waste (the pure compound, contaminated weighing boats) separately from liquid waste (solutions of the compound). Contaminated sharps must be placed in a designated sharps container.[1]

Step 3: Container Selection and Labeling

Waste containers must be appropriate for the type of waste being collected.[1]

  • Container Type: Use a chemically compatible container with a secure, tight-fitting lid. For liquids, high-density polyethylene (HDPE) containers are often suitable.

  • Labeling: All waste containers must be clearly labeled at the moment the first drop of waste is added.[15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one" (avoiding formulas or abbreviations).[15]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 4: Accumulation and Storage
  • Waste containers must be kept closed at all times, except when actively adding waste.[15]

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition or incompatible chemicals.[1]

  • Ensure the exterior of the waste container remains clean and free of contamination.[17]

Step 5: Final Disposal

Hazardous waste must be disposed of through a licensed hazardous waste contractor.[14]

  • Scheduling a Pickup: Follow your institution's procedures for arranging a hazardous waste pickup with the designated Environmental Health and Safety (EHS) office or contractor.

  • Documentation: Ensure that a hazardous waste manifest is completed to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[14] This is a critical component of the "cradle-to-grave" system.[12]

  • Treatment Methods: The final disposal method will be determined by the licensed contractor and may include incineration at high temperatures, which is a common and effective method for destroying halogenated organic compounds.[1][18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.

Gcluster_prepPreparation & Identificationcluster_segregationSegregationcluster_containmentContainment & Labelingcluster_disposalAccumulation & DisposalstartWaste Generation(Solid, Liquid, or Contaminated Debris)identifyIdentify as Halogenated Organic Wastestart->identifyppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)identify->ppesegregateSegregate from Non-Halogenated Wasteppe->segregatesegregate_formSeparate Liquids, Solids,and Sharpssegregate->segregate_formcontainerSelect Compatible Containerwith Secure Lidsegregate_form->containerlabel_containerLabel Container:'Hazardous Waste'Full Chemical NameHazards & Datecontainer->label_containerstoreStore in Designated SatelliteAccumulation Arealabel_container->storecontact_ehsContact EHS for Pickup byLicensed Waste Contractorstore->contact_ehsmanifestComplete HazardousWaste Manifestcontact_ehs->manifestendFinal Disposal(e.g., Incineration)manifest->end

Caption: Disposal workflow for 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[6]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[15]

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one, upholding the principles of laboratory safety and environmental stewardship.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • EPA Hazardous Waste Management. Axonator. [2024-04-29]. Available from: [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. 2011. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [2025-05-30]. Available from: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [2025-03-24]. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [2025-01-06]. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available from: [Link]

  • 7-CHLORO-1H-PYRIDO[3,4-B][1][2]OXAZIN-2(3H)-ONE. 2a biotech. Available from: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available from: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [2017-06-04]. Available from: [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [2023-11-01]. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • 7-Chloro-1h-pyrido[3,4-b][1][2]oxazin-2(3h)-one. Sunway Pharm Ltd. Available from: [Link]

Personal protective equipment for handling 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

A Comprehensive Safety Guide for Handling 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one

This document provides essential safety and logistical information for the handling and disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one (CAS No. 928118-43-8).[3][4] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on established protocols for handling structurally related chlorinated heterocyclic compounds and general principles of laboratory safety.[5] These procedures are designed to empower researchers, scientists, and drug development professionals with a robust framework for safe laboratory operations.

Understanding the Compound and its Potential Hazards

Assumed Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[9][12]

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[9][13][14]

  • Environmental Hazard: Chlorinated organic compounds can pose a risk to the environment and require specific disposal methods.[1][15][16]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following recommendations are based on a risk-assessment approach for handling a novel chemical of this class.[2]

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that conform to ANSI Z87.1 standards. A full-face shield should be worn over goggles during procedures with a high risk of splashes or aerosol generation, such as when handling bulk quantities or preparing solutions.[2][5]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended.[2] These materials offer good resistance to a broad range of chemicals, including chlorinated compounds.[11] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated.[2]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times. For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat is advised.[2]
Respiratory Protection Chemical Fume Hood or RespiratorAll manipulations of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[2]
Step-by-Step Operational Protocol

A systematic workflow is crucial to minimize the risk of exposure and contamination.

3.1. Preparation and Engineering Controls

  • Verify Fume Hood Functionality: Before beginning work, ensure the chemical fume hood is operational and the airflow is within the acceptable range.

  • Assemble all Materials: Gather all necessary chemicals, equipment, and PPE.

  • Designate a Work Area: Clearly define the area where the compound will be handled to prevent cross-contamination.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[5][17]

3.2. Handling the Compound

  • Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye/face protection).

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent, followed by soap and water.

3.3. Doffing PPE

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then remove the inner pair.

  • Face/Eye Protection Removal: Remove the face shield and/or goggles.

  • Lab Coat Removal: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9][17]

Emergency Procedures: Planning for the Unexpected
Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9][13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][12][17]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][13][14]
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Collect the material in a sealed, labeled container for hazardous waste disposal. Ventilate the area. For large spills, evacuate the area and contact your institution's emergency response team.[10]
Disposal Plan: Environmental Responsibility

Proper disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one and any contaminated materials is critical to prevent environmental contamination.

5.1. Waste Segregation

  • Solid Waste: Unused compound, contaminated gloves, weighing boats, and other solid materials should be placed in a clearly labeled "Chlorinated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated "Chlorinated Organic Liquid Waste" container.[15][18] Do not mix with non-halogenated waste streams, as this can complicate the disposal process.[15]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

5.2. Container Management

  • All waste containers must be clearly labeled with the contents, including the full chemical name.[10]

  • Keep waste containers sealed when not in use.

  • Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.

5.3. Final Disposal

  • All waste must be disposed of through your institution's hazardous waste management program.[2][16] Do not pour any waste containing this compound down the drain.[2][19]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.

GWorkflow for Handling 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-onecluster_prepPreparationcluster_handlingHandlingcluster_completionTask Completionprep_startStart: Task Assessmenteng_controlsVerify Engineering Controls(Fume Hood, Eyewash, Shower)prep_start->eng_controlsppe_selectSelect & Inspect PPE(Gloves, Goggles, Lab Coat)eng_controls->ppe_selectdon_ppeDon PPEppe_select->don_ppehandle_compoundHandle Compoundin Fume Hooddon_ppe->handle_compounddecontaminateDecontaminate Work Areahandle_compound->decontaminatedoff_ppeDoff PPEhandle_compound->doff_ppespillSpill orExposure?handle_compound->spillwaste_disposalDispose of Waste inLabeled Containersdecontaminate->waste_disposalwash_handsWash Hands Thoroughlydoff_ppe->wash_handsspill->decontaminateNoemergencyFollow Emergency Proceduresspill->emergencyYesemergency->waste_disposal

Caption: A flowchart illustrating the key steps and safety checkpoints for handling 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one - CymitQuimica. Available at:

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess.
  • Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate - Benchchem.
  • 7-chloro-1h-pyrido[3,4-b][1][2]oxazin-2(3h)-one - ChemUniverse. Available at:

  • 7-Chloro-1h-pyrido[3,4-b][1][2]oxazin-2(3h)-one - Sunway Pharm Ltd. Available at:

  • Managing and Disposing of Household Hazardous Waste - NY.Gov.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Disposing of Chlorine: Pool and Cleaning Products - NEDT.
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki.
  • 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine - Guidechem. Available at:

  • SAFETY DATA SHEET - ChemPoint.com.
  • Handling Chlorine Safely.
  • chlorinated solvents - product stewardship manual - Olin Chlor Alkali.
  • Products - 2a biotech.
  • Classic 7-chloro-1h-pyrido[3,4-b][1][2]oxazin-2(3h)-one In Multiple Colors [FG1HXiNt]. Available at:

  • 7-Chloro-3,4-dihydro-2H-benzo[1][2]oxazine Safety Data Sheets - Echemi. Available at:

  • Liquid waste - Chimactiv - AgroParisTech.
  • 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine - Smolecule. Available at:

  • 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one - Matrix Scientific. Available at:

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.